molecular formula C20H30O4 B1360753 Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate CAS No. 898757-83-0

Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

Cat. No.: B1360753
CAS No.: 898757-83-0
M. Wt: 334.4 g/mol
InChI Key: WOSGYJLMTSTRRP-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate is a useful research compound. Its molecular formula is C20H30O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 7-oxo-7-(4-pentoxyphenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-3-5-9-16-24-18-14-12-17(13-15-18)19(21)10-7-6-8-11-20(22)23-4-2/h12-15H,3-11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSGYJLMTSTRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645795
Record name Ethyl 7-oxo-7-[4-(pentyloxy)phenyl]heptanoate
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Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-83-0
Record name Ethyl ζ-oxo-4-(pentyloxy)benzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-oxo-7-[4-(pentyloxy)phenyl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, first-principles approach to the synthesis of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate, a substituted aryl ketone with potential applications as a versatile intermediate in pharmaceutical and materials science. We present a robust and efficient three-stage synthetic pathway, beginning from commercially available starting materials: adipic acid, phenol, and 1-bromopentane. The core of this strategy is a convergent Friedel-Crafts acylation. Each stage of the synthesis is elucidated with detailed, step-by-step protocols, mechanistic insights, and an explanation of the causal factors influencing experimental choices. This document is intended for researchers, chemists, and professionals in drug development who require a practical, scientifically-grounded guide for the preparation of this and structurally related molecules.

Strategic Analysis: A Retrosynthetic Approach

To devise a logical and efficient forward synthesis, we first deconstruct the target molecule. The primary disconnection is made at the bond between the aromatic ring and the acyl group, a classic approach for aryl ketones, pointing directly to a Friedel-Crafts acylation reaction. This strategy is advantageous as it avoids the potential for carbocation rearrangements and poly-substitution inherent in Friedel-Crafts alkylations.[1]

The retrosynthetic analysis breaks the target molecule down into three simple, commercially available precursors as illustrated below.

G cluster_0 Disconnection 1: Friedel-Crafts Acylation cluster_1 Disconnection 2: Williamson Ether Synthesis cluster_2 Disconnection 3: Ester & Acyl Chloride Formation TM This compound Aromatic 4-Pentyloxybenzene TM->Aromatic Acyl 7-Ethoxy-7-oxoheptanoyl Chloride TM->Acyl Phenol Phenol Aromatic->Phenol Halide 1-Bromopentane Aromatic->Halide Adipic Adipic Acid Acyl->Adipic Ethanol Ethanol Acyl->Ethanol G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Attack & Rearomatization AcylChloride R-CO-Cl Complex R-CO-Cl⁺-AlCl₃⁻ AcylChloride->Complex + AlCl₃ AlCl3 AlCl₃ AcyliumIon [R-C≡O]⁺ + AlCl₄⁻ Complex->AcyliumIon AromaticRing Ar-H SigmaComplex [Ar(H)(COR)]⁺ AromaticRing->SigmaComplex + [R-C≡O]⁺ Product Ar-COR SigmaComplex->Product - H⁺ (to AlCl₄⁻)

Caption: Mechanism of the Friedel-Crafts Acylation.

Detailed Experimental Protocol
  • Caution: Anhydrous conditions are critical as AlCl₃ reacts violently with water. All glassware must be oven- or flame-dried. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • In a dried 1 L three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 moles) and anhydrous dichloromethane (DCM, 400 mL).

  • Cool the stirred suspension to 0°C using an ice bath.

  • In a separate flask, dissolve 7-ethoxy-7-oxoheptanoyl chloride (1.0 mole) in anhydrous DCM (150 mL).

  • Add the acyl chloride solution dropwise to the AlCl₃ suspension over 1 hour, maintaining the temperature at 0°C. Stir for an additional 30 minutes to ensure complete formation of the acylium ion complex.

  • Add a solution of 4-pentyloxybenzene (1.0 mole) in anhydrous DCM (150 mL) dropwise to the reaction mixture, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis shows consumption of the starting material.

  • Work-up: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice (approx. 500 g) containing concentrated HCl (50 mL) with vigorous stirring. This hydrolyzes the aluminum complexes.

  • Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic extracts and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a pure solid.

Data Summary

The following table summarizes the key transformations and expected outcomes for this synthetic pathway. Yields are representative of well-executed standard laboratory procedures.

StepTransformationKey ReagentsSolventTypical YieldProduct Purity (Post-Purification)
2.1.1 Adipic Acid → Ethyl Hydrogen AdipateAdipic Acid, Ethanol, H₂SO₄Toluene60-70%>95%
2.1.2 Ethyl Hydrogen Adipate → Acyl ChlorideThionyl ChlorideNeat85-95%>97%
2.2 Phenol → 4-Pentyloxybenzene1-Bromopentane, K₂CO₃Acetone80-90%>98%
3.2 Friedel-Crafts AcylationAlCl₃DCM75-85%>99%

Overall Synthesis Workflow

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Convergent Step A Adipic Acid + Ethanol B Ethyl Hydrogen Adipate A->B H⁺, Toluene (Dean-Stark) C 7-Ethoxy-7-oxoheptanoyl Chloride B->C SOCl₂, Reflux F This compound C->F + 4-Pentyloxybenzene AlCl₃, DCM, 0°C to RT D Phenol + 1-Bromopentane E 4-Pentyloxybenzene D->E K₂CO₃, Acetone E->F

Caption: Forward synthesis plan for the target molecule.

Conclusion

The synthesis of this compound has been successfully outlined through a reliable and high-yielding three-stage process. By leveraging fundamental organic reactions—Fischer esterification, acyl chloride formation, Williamson ether synthesis, and Friedel-Crafts acylation—the target molecule can be constructed efficiently from simple, cost-effective starting materials. The provided protocols are robust and include detailed explanations of the underlying chemical principles, ensuring that researchers can replicate and adapt these methods for their specific needs. This guide serves as a self-validating system for the production of this valuable chemical intermediate.

References

Sources

An In-depth Technical Guide to the Chemical Properties of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate is a bi-functional molecule incorporating a long-chain aliphatic ester and an aromatic ketone. This unique structural arrangement makes it a compound of interest in medicinal chemistry and materials science, potentially serving as a versatile building block or a key intermediate in the synthesis of more complex molecular architectures. The presence of both a lipophilic alkyl chain and a polar aromatic ketone moiety imparts distinct physicochemical properties that can be exploited in various applications, including drug delivery systems and the development of novel organic materials. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed analytical methodologies for its characterization.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and biological systems, which is essential for its application in drug development and formulation.

PropertyValueSource
CAS Number 898757-83-0[1][2]
Molecular Formula C20H30O4[1][2]
Molecular Weight 334.45 g/mol [1][2]
Appearance Predicted: White to off-white solid or viscous oilN/A
Solubility Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water.N/A
Boiling Point Predicted: > 300 °C at 760 mmHgN/A
Melting Point Not availableN/A

Synthesis and Mechanistic Insights

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of pentyloxybenzene with 7-ethoxy-7-oxoheptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4][5][6] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[3][5]

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_products Products pentyloxybenzene Pentyloxybenzene product This compound pentyloxybenzene->product + Acylium ion acyl_chloride 7-Ethoxy-7-oxoheptanoyl chloride acylium_ion Acylium ion (Electrophile) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ hcl HCl catalyst_regenerated AlCl₃

Caption: Synthesis of this compound via Friedel-Crafts acylation.

The causality behind this experimental choice lies in the high efficiency and regioselectivity of the Friedel-Crafts acylation. The pentyloxy group is an ortho-, para-directing activator, and due to steric hindrance from the bulky acylating agent, the para-substituted product is expected to be the major isomer. The Lewis acid catalyst is crucial as it polarizes the acyl chloride, facilitating the formation of the highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[4][5][6]

Experimental Protocol: Synthesis

Materials:

  • Pentyloxybenzene

  • 7-Ethoxy-7-oxoheptanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of pentyloxybenzene in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous AlCl₃ portion-wise.

  • Slowly add a solution of 7-ethoxy-7-oxoheptanoyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and 1 M HCl.

  • Separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

Rigorous spectroscopic analysis is paramount to confirm the identity and purity of the synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentReference
~3050Weak-MediumAromatic C-H stretch[7]
2950-2850StrongAliphatic C-H stretch[8]
~1735StrongEster C=O stretch[7][9]
~1680StrongAryl Ketone C=O stretch[3][8]
1600, 1580, 1500MediumAromatic C=C stretches[10]
~1250StrongAryl-O-Alkyl C-O stretchN/A
~1170StrongEster C-O stretch[11]

The presence of two distinct carbonyl peaks is a key diagnostic feature, differentiating the ester from the ketone. The lower frequency of the ketone's carbonyl absorption is due to conjugation with the aromatic ring, which delocalizes the electron density of the C=O bond, weakening it slightly.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90d2HAromatic H (ortho to C=O)
~6.90d2HAromatic H (ortho to -O(CH₂)₄CH₃)
~4.10q2H-OCH₂CH₃ (ester)
~4.00t2H-OCH₂(CH₂)₃CH₃ (ether)
~2.90t2H-CH₂C=O
~2.30t2H-CH₂CO₂Et
1.80-1.60m6HAliphatic -CH₂-
1.45-1.30m4HAliphatic -CH₂-
~1.25t3H-OCH₂CH₃ (ester)
~0.90t3H-(CH₂)₄CH₃ (ether)

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~199.0Ketone C=O
~173.5Ester C=O
~163.0Aromatic C (ipso to -O(CH₂)₄CH₃)
~130.5Aromatic C (ipso to C=O)
~129.5Aromatic C-H (ortho to C=O)
~114.0Aromatic C-H (ortho to -O(CH₂)₄CH₃)
~68.0-OCH₂(CH₂)₃CH₃ (ether)
~60.5-OCH₂CH₃ (ester)
38.0 - 22.0Aliphatic -CH₂-
~14.0-CH₃ (ester and ether)

The downfield shift of the aromatic protons ortho to the carbonyl group is due to the electron-withdrawing nature of the ketone. Similarly, in the ¹³C NMR spectrum, the carbonyl carbons of the ketone and ester are highly deshielded and appear at characteristic downfield shifts.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 334.45) should be observed.[1][2]

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.[13][14][15]

    • Loss of the ethyl group (-CH₂CH₃) from the ester.

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester.

    • Cleavage of the alkyl chain.

  • McLafferty Rearrangement: For the long-chain ester, a McLafferty rearrangement is possible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.[15]

  • Aromatic Fragmentation: The presence of the aromatic ring will lead to a prominent molecular ion peak and characteristic fragment ions, such as the tropylium ion (m/z = 91) if cleavage occurs at the benzylic position.[16]

Potential Applications in Drug Discovery

Substituted aryl heptanoates and related diarylheptanoids have garnered interest in drug discovery due to their diverse biological activities.[17][18] The structural features of this compound, including a flexible linker and an aromatic core, make it a candidate for development in several therapeutic areas.

  • Linker for PROTACs: The heptanoate chain can serve as a linker in Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins.

  • Scaffold for Novel Therapeutics: The aryl ketone moiety can be further functionalized to interact with specific biological targets. The overall lipophilicity of the molecule can be tuned by modifying the pentyloxy and ethyl ester groups to optimize pharmacokinetic properties.

  • Precursor for Biologically Active Compounds: This molecule can serve as a starting material for the synthesis of more complex structures with potential anti-inflammatory, antioxidant, or anticancer activities.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a robust synthetic strategy, and a comprehensive analytical workflow for its characterization. The presented protocols and spectroscopic data serve as a valuable resource for researchers and scientists working on the synthesis and application of novel organic compounds in drug discovery and materials science. The self-validating nature of the combined analytical techniques ensures a high degree of confidence in the identity and purity of the synthesized material, which is a critical prerequisite for its use in further research and development.

References

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  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 18, 2026, from [Link]

  • YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved January 18, 2026, from [Link]

  • MDPI. (2023, August 24). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved January 18, 2026, from [Link]

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  • YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved January 18, 2026, from [Link]

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  • AWS. (n.d.). S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). Retrieved January 18, 2026, from [Link]

  • PubMed. (n.d.). Diarylheptanoid: A privileged structure in drug discovery. Retrieved January 18, 2026, from [Link]

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Sources

An In-depth Technical Guide to the Molecular Structure of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate, a compound of interest for researchers in organic synthesis and drug development. We will dissect its structural components, predict its physicochemical and spectroscopic signatures, and detail a robust synthetic pathway via Friedel-Crafts acylation. This document is designed to serve as a foundational resource, blending theoretical principles with practical, field-proven insights to support advanced research and application.

Introduction

This compound belongs to the class of aryl ketones, specifically a keto-ester derivative. These molecules are characterized by a ketone group conjugated to an aromatic ring and a long-chain ester, rendering them bifunctional. This unique architecture makes them valuable as versatile intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents and materials for liquid crystals.[1] The interplay between the lipophilic alkyl and pentyloxy chains and the polar keto-ester functionalities imparts specific solubility and reactivity characteristics that are critical for its application. Understanding the precise molecular structure is paramount for predicting its behavior in chemical reactions and biological systems.

Molecular Structure & Physicochemical Properties

The molecule can be deconstructed into four primary functional components: an ethyl ester group, a six-carbon aliphatic chain (part of the heptanoate), a central ketone (oxo group), and a para-substituted pentyloxyphenyl ring.

Structural Breakdown
  • Ethyl Heptanoate Backbone: A seven-carbon chain with an ethyl ester at one terminus (C1) and a ketone at the other (C7). This aliphatic chain provides flexibility and lipophilicity.

  • Oxo Group: The ketone at C7 is a key reactive site and significantly influences the molecule's electronic properties.

  • 4-pentyloxyphenyl Group: A benzene ring substituted at the para position with a five-carbon pentyloxy (or amyloxy) ether group. This aromatic moiety is electron-rich due to the oxygen lone pair of the ether, which influences the reactivity of the ketone and the ring itself.

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for handling, formulation, and experimental design.

PropertyValueSource
CAS Number 898757-83-0[2]
Molecular Formula C₂₀H₃₀O₄
Molecular Weight 334.45 g/mol
Appearance Predicted: Colorless to pale yellow liquid or low-melting solid-
Solubility Predicted: Soluble in organic solvents (e.g., DCM, Ether, Ethanol); Insoluble in water-

Synthesis and Mechanistic Considerations

The most direct and reliable method for synthesizing this class of aryl ketones is the Friedel-Crafts acylation .[1][3] This electrophilic aromatic substitution reaction is highly efficient for forming C-C bonds between an aromatic ring and an acyl group.[4][5]

Synthetic Pathway

The synthesis involves the reaction of pentyloxybenzene with an appropriate acylating agent, such as ethyl 7-(chloroformyl)heptanoate (the acid chloride of ethyl hydrogen heptanedioate), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Synthesis_Workflow Reactant1 Pentyloxybenzene Reaction Friedel-Crafts Acylation Reactant1->Reaction Reactant2 Ethyl 7-(chloroformyl)heptanoate Reactant2->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Solvent Inert Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup (Ice, HCl) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for the target compound.

Mechanistic Rationale
  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon highly electrophilic. This complex readily loses [AlCl₄]⁻ to form a resonance-stabilized acylium ion.[5]

  • Electrophilic Attack: The electron-rich pentyloxybenzene ring acts as a nucleophile. The pentyloxy group is an ortho-, para-director. Due to steric hindrance from the bulky acyl group, the attack occurs predominantly at the para position.

  • Rearomatization: The resulting carbocation intermediate (a sigma complex) loses a proton to regenerate the aromatic ring, yielding the final ketone product. The AlCl₃ catalyst is regenerated in the process.

Causality in Experimental Choices:

  • Catalyst: AlCl₃ is a strong and cost-effective Lewis acid, ideal for activating the acyl chloride.[3]

  • Solvent: An inert solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.[1]

  • Work-up: The reaction is quenched by pouring it into a mixture of ice and acid. This step hydrolyzes the aluminum salts, making them water-soluble for easy removal, and protonates any remaining intermediates.[1]

Spectroscopic Characterization: A Self-Validating System

The confirmation of the molecular structure relies on a cohesive interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system. While specific experimental data for this exact molecule is not publicly available, we can accurately predict the expected spectra based on well-established principles.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is the most informative for confirming the structure. We can predict the chemical shift (δ), integration, and multiplicity for each unique proton environment.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Phenyl (ortho to C=O)7.9 - 8.0d2HDeshielded by adjacent C=O group.
Phenyl (ortho to -O)6.9 - 7.0d2HShielded by electron-donating ether oxygen.
-O-CH₂ - (Pentyloxy)~4.0t2HAdjacent to electron-withdrawing ether oxygen.
-O-CH₂ - (Ethyl Ester)~4.1q2HAdjacent to ester oxygen; split by CH₃.
-CH₂ -C=O (Heptanoate α)~2.9t2HAdjacent to electron-withdrawing ketone.
C=O-CH₂-CH₂ - (Heptanoate β)1.6 - 1.8m2HStandard aliphatic region.
-(CH₂)₃- (Heptanoate γ, δ, ε)1.2 - 1.5m6HOverlapping signals in the aliphatic region.
-CH₃ (Ethyl Ester)~1.2t3HStandard terminal methyl group.
-(CH₂)₃-CH₃ (Pentyloxy)~0.9t3HStandard terminal methyl group.
Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton.

Carbon AssignmentPredicted δ (ppm)Rationale
C =O (Ketone)198 - 202Typical range for aryl ketones.
C =O (Ester)172 - 175Typical range for esters.
Phenyl (C -O)162 - 165Aromatic carbon attached to electron-donating oxygen.
Phenyl (C -C=O)130 - 132Quaternary aromatic carbon attached to ketone.
Phenyl (CH ortho to C=O)129 - 131Aromatic CH deshielded by ketone.
Phenyl (CH ortho to -O)114 - 116Aromatic CH shielded by ether oxygen.
-O-CH₂ - (Pentyloxy)68 - 70Carbon attached to ether oxygen.
-O-CH₂ - (Ethyl Ester)60 - 62Carbon attached to ester oxygen.
Aliphatic Chain (-CH₂-)22 - 40Multiple peaks in the standard aliphatic region.
-CH₃ (Ethyl & Pentyloxy)13 - 15Terminal methyl carbons.
Predicted Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, we would expect to see the molecular ion peak (M⁺) and characteristic fragmentation patterns that validate the structure.

  • Molecular Ion (M⁺): m/z = 334.45

  • Key Fragments:

    • Acylium Ion: A prominent peak at m/z = 191, corresponding to the [CH₃(CH₂)₄O-C₆H₄-CO]⁺ fragment from cleavage of the bond alpha to the ketone.

    • Loss of Ethoxy Group: A peak at M-45 (m/z = 289) from the loss of ·OCH₂CH₃ from the ester.

    • Loss of Pentyloxy Group: A peak at M-85 (m/z = 249) from the loss of the ·O(CH₂)₄CH₃ radical.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
C=O (Aryl Ketone)1675 - 1690Stretch
C=O (Ester)1730 - 1745Stretch
C-O (Ether & Ester)1250 - 1300 & 1050 - 1150Stretch
C=C (Aromatic)1580 - 1600Stretch
C-H (sp³)2850 - 3000Stretch

Analytical Workflow for Structural Verification

A robust workflow ensures the identity and purity of the synthesized compound.

Analytical_Workflow Synthesis Synthesis & Purification TLC TLC Analysis (Purity Check) Synthesis->TLC NMR ¹H & ¹³C NMR (Structural Skeleton) TLC->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS IR FTIR Spectroscopy (Functional Groups) MS->IR Confirmation Structural Confirmation IR->Confirmation

Caption: A standard analytical workflow for compound verification.

Potential Applications in Drug Development

While specific applications for this exact molecule are not widely documented, its structural motifs are relevant in medicinal chemistry. Long-chain fatty acid esters and related structures can be found in various bioactive molecules. For instance, polyhydroxyalkanoates (PHAs), which are also polyesters, are explored as biodegradable and biocompatible carriers for drug delivery systems.[6][7][8] The combination of a lipophilic tail and a polar, functionalized aromatic headgroup in this compound makes it a candidate for investigation as a building block for:

  • Prodrugs: The ester can be designed for enzymatic cleavage in vivo to release an active compound.

  • Novel Delivery Vehicles: The amphiphilic nature could be exploited in the formation of nanoparticles or micelles for encapsulating other therapeutic agents.[6]

  • Lead Compounds: The aryl ketone moiety is a common feature in many pharmacologically active compounds, and the overall structure could serve as a starting point for library synthesis in drug discovery campaigns.[9]

Conclusion

This compound is a molecule with a well-defined structure featuring distinct functional regions. Its synthesis is readily achievable through established methods like Friedel-Crafts acylation. The structural identity can be unequivocally confirmed by a combination of NMR, MS, and IR spectroscopy, which provide a self-consistent and validating dataset. The insights provided in this guide equip researchers and drug development professionals with the foundational knowledge required to synthesize, characterize, and explore the potential of this versatile chemical entity.

References

  • Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols. Benchchem.
  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters - ACS Publications.
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"Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate" CAS number 898757-83-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

This guide provides a comprehensive technical overview of this compound (CAS No. 898757-83-0), a specialized organic molecule with potential applications in materials science and as a synthetic intermediate. This document is intended for researchers, chemists, and professionals in drug development who require a deep understanding of its synthesis, characterization, and potential utility.

Introduction and Physicochemical Profile

This compound is a bifunctional molecule featuring a para-substituted aromatic ketone and a terminal ethyl ester. The long aliphatic chain, coupled with the rigid aromatic core, imparts unique properties that may be exploited in various advanced applications. While specific research on this compound is not widely published, its structural motifs are common in liquid crystals, polymers, and as precursors for more complex pharmaceutical agents.

Core Physicochemical Data

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource
CAS Number 898757-83-0[1][2]
Molecular Formula C₂₀H₃₀O₄[1][2]
Molecular Weight 334.45 g/mol [2][3]
IUPAC Name Ethyl 7-(4-pentyloxyphenyl)-7-oxoheptanoate[1]
Synonyms Benzeneheptanoic acid, ζ-oxo-4-(pentyloxy)-, ethyl ester[1]
Predicted LogP 4.95[3]

Synthesis via Friedel-Crafts Acylation: A Mechanistic Approach

The most logical and established method for synthesizing aryl ketones such as this compound is the Friedel-Crafts acylation.[4][5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, pentyloxybenzene, with an acyl halide in the presence of a Lewis acid catalyst.[5][7]

Principle of the Reaction

The synthesis proceeds via a two-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acyl chloride (7-ethoxy-7-oxoheptanoyl chloride) by coordinating to the chlorine atom. This polarization facilitates the departure of the chloride, forming a highly electrophilic and resonance-stabilized acylium ion.[7]

  • Electrophilic Attack and Aromatic Substitution: The electron-rich pentyloxybenzene ring acts as a nucleophile, attacking the acylium ion. The pentyloxy group is an ortho-, para-director; however, due to steric hindrance from the long acyl chain, the para-substituted product is expected to be the major isomer. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product and regenerating the catalyst.[7][8]

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_process Reaction & Work-up cluster_purification Purification & Analysis A Pentyloxybenzene F Add Pentyloxybenzene A->F B 7-Ethoxy-7-oxoheptanoyl chloride H Slowly add Acyl Chloride in DCM B->H C Anhydrous AlCl₃ E Suspend AlCl₃ in DCM under N₂ C->E D Anhydrous Dichloromethane (DCM) D->E D->H E->F G Cool to 0 °C F->G G->H I Stir at 0 °C, then warm to RT H->I J Quench with ice-cold HCl (aq) I->J K Separate Organic Layer J->K L Wash with NaHCO₃ (aq) & Brine K->L M Dry over Na₂SO₄ L->M N Concentrate in vacuo M->N O Purify via Column Chromatography N->O P Characterize Pure Product O->P

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Disclaimer: This protocol is a proposed method based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions in a fume hood.

Reagents & Materials:

  • Pentyloxybenzene

  • 7-Ethoxy-7-oxoheptanoyl chloride (can be prepared from ethyl hydrogen heptanedioate and thionyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl), ice-cold

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

  • Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM.

  • Addition of Reactants: To the stirred suspension, add pentyloxybenzene (1.0 equivalent). Cool the mixture to 0 °C using an ice bath.

  • Acylation: Dissolve 7-ethoxy-7-oxoheptanoyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Structural Elucidation and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR δ (ppm): ~7.9 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H ortho to -O-), 4.1 (q, 2H, -OCH₂CH₃), 4.0 (t, 2H, Ar-OCH₂-), 2.9 (t, 2H, -CH₂C=O), 2.3 (t, 2H, -CH₂COOEt), 1.8-1.2 (m, 12H, aliphatic -CH₂-), 0.9 (t, 3H, -OCH₂CH₃)
¹³C NMR δ (ppm): ~199 (Ar-C=O), ~173 (Ester C=O), ~163 (Ar-C-O), ~130 (Ar-CH), ~114 (Ar-CH), ~68 (Ar-O-CH₂), ~60 (-O-CH₂CH₃), ~38 (-CH₂C=O), ~34 (-CH₂COOEt), ~29, ~28, ~25, ~24 (aliphatic -CH₂-), ~22 (-CH₂CH₃), ~14 (-CH₃)
FTIR ν (cm⁻¹): ~2950-2850 (C-H aliphatic stretch), ~1730 (C=O ester stretch), ~1680 (C=O aryl ketone stretch), ~1600, ~1510 (C=C aromatic stretch), ~1250 (C-O ether stretch)[6]
Mass Spec (EI) m/z: 334.21 (M⁺), fragments corresponding to loss of -OEt, -COOEt, and cleavage at the keto group (e.g., C₇H₁₃O₂, C₁₃H₁₇O₂)
Purity Assessment

High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound. A reversed-phase C18 column with a mobile phase such as acetonitrile/water or methanol/water would be a suitable starting point for method development.

Potential Applications in Research and Development

While specific applications for this compound are not documented, its structure suggests utility in several fields:

  • Materials Science: The molecule's rod-like structure, consisting of a flexible alkyl chain and a rigid aromatic core, is a common feature in liquid crystal design. The keto and ester functionalities provide polar sites that can influence mesophase behavior.

  • Polymer Chemistry: It can serve as a monomer or an additive in the synthesis of specialty polymers, where the long pentyloxy tail can act as an internal plasticizer or modify surface properties.

  • Pharmaceutical and Agrochemical Synthesis: The compound is a valuable intermediate. The ketone can be reduced to an alcohol or converted to other functional groups, while the ester can be hydrolyzed to a carboxylic acid.[5] This allows for its use as a linker molecule to connect different pharmacophores or as a building block for more complex target structures.[7]

Safety and Handling

The toxicological properties of this compound have not been fully investigated.[9] Standard laboratory safety protocols should be followed. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

References

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A Technical Guide to the Physicochemical Characterization of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Molecular Structure and Therapeutic Potential

In the landscape of modern drug discovery, the journey from a synthesized molecule to a viable therapeutic agent is governed by a profound understanding of its fundamental physical and chemical properties.[1][2][3] Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate, a novel organic compound, serves as a pertinent case study for the rigorous characterization required. Its structure, featuring a keto-ester functionality and a pentyloxy-substituted phenyl ring, suggests potential applications where lipophilicity and metabolic stability are key considerations.

This guide provides a comprehensive framework for the experimental determination and contextual interpretation of the core physical characteristics of this compound. It is designed for researchers, medicinal chemists, and formulation scientists, offering not just procedural steps but the causal reasoning behind them. The physicochemical profile we construct—spanning solid-state behavior, phase transitions, and solubility—is foundational for predicting a compound's in vivo fate, guiding formulation strategies, and ultimately, determining its likelihood of success in clinical development.[4][5][6]

Section 1: Predicted Physicochemical Profile

Prior to embarking on empirical analysis, computational models provide a valuable baseline for this compound. These predicted values help in designing experiments and anticipating the compound's behavior.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₂₀H₃₀O₄Forms the basis for all other calculations and spectral analysis.
Molecular Weight 334.45 g/mol Influences diffusion, membrane passage, and formulation calculations.[7]
Appearance White to off-white solid (Predicted)The physical state at ambient temperature is the first key observation.
XLogP3 5.1A measure of lipophilicity, critical for predicting membrane permeability and absorption.[8][9][]
Hydrogen Bond Donors 0Affects solubility in polar protic solvents and interactions with biological targets.[11]
Hydrogen Bond Acceptors 4Influences solubility and the potential for forming hydrogen bonds with receptors.[11]

Note: These values are computationally derived and require experimental verification.

Section 2: Solid-State and Thermal Properties: The Melting Point

The melting point is more than a simple physical constant; it is a critical indicator of purity, crystal lattice energy, and stability. For a crystalline substance, a sharp melting range is indicative of high purity, whereas impurities typically depress and broaden this range.[12]

Expertise & Causality: Why Melting Point Matters

The energy required to break the crystal lattice structure directly impacts the dissolution rate—a prerequisite for absorption.[13][14] A high melting point often correlates with lower solubility, posing a challenge for oral bioavailability.[5] Furthermore, the existence of different crystalline forms (polymorphs) can have profound effects on a drug's performance, and thermal analysis is a primary tool for their detection.[15]

Protocol 2.1: Melting Point Determination via the Capillary Method

This method is the pharmacopeial standard for its reliability and precision.[16]

Methodology:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. Crushing any coarse crystals in a mortar is essential for uniform heat transfer.[16]

  • Capillary Loading: Place a small amount of the powdered sample into a capillary tube, tapping the closed end gently on a hard surface to pack the sample into a dense column approximately 3 mm high.[17]

  • Apparatus Setup: Insert the capillary tube into the heating block of a modern melting point apparatus.[18]

  • Rapid Preliminary Scan: Conduct an initial rapid determination by heating at a rate of 10-20 °C/min to establish an approximate melting range.[12] This conserves time and informs the subsequent, more precise measurement.

  • Accurate Determination: Using a fresh sample, set the apparatus to heat rapidly to a temperature approximately 5 °C below the preliminary melting point.

  • Fine Heating: Decrease the heating rate to 1-2 °C/min. A slow ramp rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.

Diagram 1: Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Protocol Prep1 Dry Sample Prep2 Grind to Fine Powder Prep1->Prep2 Ensures uniform heat transfer Load1 Introduce sample into capillary Prep2->Load1 Load2 Pack to 3mm height Load1->Load2 Creates dense column Measure1 Insert into Apparatus Load2->Measure1 Measure2 Fast Scan (10-20°C/min) for approximate range Measure1->Measure2 Measure3 New Sample Measure2->Measure3 Measure4 Slow Scan (1-2°C/min) near melting point Measure3->Measure4 Measure5 Record T_onset and T_completion Measure4->Measure5 Result Melting Point Range Measure5->Result

Caption: Standard workflow for accurate melting point determination.

Section 3: Liquid Phase Transition: The Boiling Point

For compounds that are liquid at or near room temperature, or for those that can be distilled without decomposition, the boiling point is a key characteristic. It reflects the strength of intermolecular forces in the liquid state.[19] Given the predicted solid nature of this compound, its boiling point would be determined under vacuum to prevent thermal decomposition at the high temperatures required at atmospheric pressure.

Protocol 3.1: Micro-Boiling Point Determination (Thiele Tube Method)

This method is ideal for small sample quantities, a common scenario in early-stage drug discovery.[20]

Methodology:

  • Sample Preparation: Place approximately 0.5 mL of the sample into a small test tube (fusion tube).

  • Capillary Inversion: Place a standard melting point capillary tube, sealed at one end, into the fusion tube with the open end down.

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Insert the assembly into a Thiele tube containing high-boiling mineral oil. The Thiele tube's design ensures uniform heating via convection.[12][20]

  • Observation: Heat the side arm of the Thiele tube gently.[19] As the liquid's vapor pressure equals the external pressure, a continuous stream of bubbles will emerge from the inverted capillary.[20]

  • Cooling and Measurement: Remove the heat source. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube.[19][20] This moment signifies that the external pressure has just overcome the sample's vapor pressure.

  • Pressure Correction: Record the atmospheric pressure. Boiling points are pressure-dependent, and for comparison with literature values, a correction to standard pressure (760 mmHg) may be necessary.

Section 4: Solubility Profile: The Gateway to Bioavailability

Solubility is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed by the body.[5][13] Poor aqueous solubility is a major cause of failure for drug candidates.[21] The characterization of solubility is therefore a cornerstone of pre-formulation studies.[22][23]

Expertise & Causality: The Solubility-Lipophilicity Balance

Drug discovery often involves a delicate trade-off between solubility and lipophilicity (measured as LogP or LogD).[8][9] While sufficient lipophilicity is required for the molecule to cross biological membranes, excessive lipophilicity can lead to poor aqueous solubility, high metabolic turnover, and potential toxicity.[9][] The optimal range for LogP is often cited as being between 0 and 3 for good bioavailability.[9] this compound's predicted high XLogP3 suggests that its aqueous solubility may be low, making this experimental determination particularly crucial.

Protocol 4.1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining thermodynamic (or equilibrium) solubility, providing the true maximum concentration of a solute in a solvent under specific conditions.[21][24]

Methodology:

  • System Preparation: Prepare vials containing relevant aqueous buffers (e.g., pH 2.0, pH 7.4, pH 9.0) to simulate physiological conditions in the stomach and intestines.

  • Addition of Excess Solute: Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[21]

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (typically 25 °C or 37 °C) for a sufficient period (24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant. It is critical to avoid aspirating any solid particles. The sample is then filtered (using a filter material that does not bind the compound) and diluted with a suitable solvent.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Diagram 2: Relationship between Physicochemical Properties and Drug Development

G cluster_props Core Physicochemical Properties cluster_adme Pharmacokinetics (ADME) cluster_dev Development Outcomes Sol Solubility Abs Absorption Sol->Abs dictates dissolution Form Formulation Strategy Sol->Form Lip Lipophilicity (LogP) Lip->Abs governs membrane permeability Dist Distribution Lip->Dist Met Metabolism Lip->Met high LogP can increase metabolism MP Melting Point MP->Sol impacts MW Molecular Weight MW->Abs influences diffusion Bio Bioavailability Abs->Bio Dist->Bio Met->Bio clearance Exc Excretion Exc->Bio clearance Success Therapeutic Success Form->Success Bio->Success

Caption: Interplay of physical properties and their impact on ADME.

Conclusion

The physical characterization of a novel compound like this compound is a foundational pillar of the drug development process. The methodologies detailed herein—for determining melting point, boiling point, and solubility—are not merely data collection exercises. They are diagnostic tools that provide a mechanistic understanding of a molecule's potential behavior.[25][26] The data derived from these experiments form a self-validating system; for instance, a high melting point should rationally correlate with lower observed solubility. By grounding our development decisions in these empirical, fundamental properties, we build a robust bridge from chemical structure to therapeutic function, significantly enhancing the probability of translating a promising molecule into a successful medicine.[4][27]

References

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A Technical Guide to the Spectroscopic Characterization of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate, a compound of interest in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document will delve into the theoretical underpinnings of its spectroscopic signatures, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Given the limited availability of direct experimental spectra in public databases, this guide will empower the reader to interpret and verify the structure of this and similar molecules.

Molecular Structure and Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is comprised of three key fragments: an ethyl ester group, a heptanoate backbone with a ketone at the 7-position, and a para-substituted phenyl ring with a pentyloxy group. Each of these components will give rise to distinct and predictable signals in their respective spectra.

cluster_workflow Spectroscopic Analysis Workflow A Sample: this compound B ¹H NMR A->B C ¹³C NMR A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Structural Elucidation B->F C->F D->F E->F

An In-depth Technical Guide to the Role of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate, a versatile intermediate in organic synthesis. We will delve into its rational design, synthesis, and its pivotal role as a precursor, particularly in the development of advanced materials such as calamitic liquid crystals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, field-tested protocols.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional organic molecule that holds significant value as a building block in the synthesis of complex molecular architectures. Its structure, featuring a terminal ethyl ester, a seven-carbon aliphatic chain, a central ketone, and a para-substituted phenyl ring with a pentyloxy group, is strategically designed for subsequent chemical transformations. The interplay of these functional groups allows for a range of reactions, making it a valuable synthon for creating targeted molecules with specific electronic and structural properties.

The primary utility of this compound lies in its application as a precursor to calamitic, or rod-like, liquid crystals. The 4-pentyloxyphenyl moiety provides a flexible terminal chain and contributes to the overall molecular length, while the keto-ester functionality is a versatile handle for constructing the rigid core of the liquid crystal molecule. This guide will focus on the synthesis of this compound via the Friedel-Crafts acylation and its subsequent elaboration into a liquid crystalline material.

Synthesis of this compound: A Mechanistic Approach

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation.[1][2][3] This electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring, in this case, 4-pentyloxybenzene, with an acylating agent derived from a seven-carbon dicarboxylic acid. The overall synthetic strategy can be dissected into two principal stages: the preparation of the acylating agent and the subsequent Friedel-Crafts reaction.

Preparation of the Acylating Agent: Monoethyl 7-chloro-7-oxoheptanoate

The synthesis begins with pimelic acid, a C7 dicarboxylic acid. To achieve selective acylation of the aromatic ring, one of the carboxylic acid groups must be activated, while the other is protected as an ethyl ester.

Workflow for Acylating Agent Preparation

A Pimelic Acid B Monoethyl Pimelate A->B  Monoesterification  (Ethanol, Acid Catalyst) C Monoethyl 7-chloro-7-oxoheptanoate (Acylating Agent) B->C  Acyl Chloride Formation  (Thionyl Chloride or Oxalyl Chloride)

Caption: Synthesis of the acylating agent.

Friedel-Crafts Acylation: Assembling the Core Structure

With the acylating agent in hand, the Friedel-Crafts acylation is performed on 4-pentyloxybenzene. A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion that attacks the electron-rich aromatic ring.[1][4]

Friedel-Crafts Acylation Mechanism

A Monoethyl 7-chloro-7-oxoheptanoate B Acylium Ion A->B  + AlCl3 D Sigma Complex (Arenium Ion) B->D  + 4-Pentyloxybenzene C 4-Pentyloxybenzene C->D E This compound D->E  - H+  - AlCl3 A This compound C 2,5-Disubstituted Pyrimidine Liquid Crystal A->C  Cyclocondensation B Amidine B->C

Caption: Synthesis of a liquid crystal from the precursor.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound and its subsequent conversion to a liquid crystal precursor.

Synthesis of Monoethyl Pimelate
Parameter Value
Reactants Pimelic Acid, Anhydrous Ethanol
Catalyst Concentrated Sulfuric Acid
Solvent Anhydrous Ethanol
Temperature Reflux
Reaction Time 12-18 hours
Work-up Neutralization, Extraction, Distillation
Typical Yield 40-50%

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve pimelic acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 12-18 hours.

  • Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by fractional distillation to isolate the monoethyl pimelate.

Synthesis of Ethyl 7-chloro-7-oxoheptanoate
Parameter Value
Reactants Monoethyl Pimelate, Thionyl Chloride
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Removal of excess thionyl chloride
Typical Yield >95% (used directly)

Methodology:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve monoethyl pimelate in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting acyl chloride is typically used in the next step without further purification.

Friedel-Crafts Acylation: Synthesis of this compound
Parameter Value
Reactants Ethyl 7-chloro-7-oxoheptanoate, 4-Pentyloxybenzene
Catalyst Aluminum Chloride (AlCl₃)
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Work-up Acidic work-up, Extraction, Chromatography
Typical Yield 70-80%

Methodology:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous DCM.

  • Cool the suspension to 0 °C and slowly add a solution of ethyl 7-chloro-7-oxoheptanoate in anhydrous DCM.

  • Stir the mixture for 15 minutes, then add 4-pentyloxybenzene dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture slowly onto crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a strategically designed molecule with significant applications in organic synthesis. Its preparation via a robust Friedel-Crafts acylation protocol makes it an accessible intermediate for the construction of complex molecular systems. Its primary role as a precursor to calamitic liquid crystals highlights its importance in the field of materials science. The methodologies and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

  • BenchChem. Comparing synthesis routes for different 7-oxoheptanoic acid derivatives.
  • BenchChem. An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.
  • PrepChem.com. Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester.
  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5984.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • Google Patents.
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  • BenchChem. Application Notes and Protocols for the Use of Ethyl 8-oxo-8-(4- pentyloxyphenyl)octanoate as a Precursor for Calamitic Liquid Crystals.

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The Ascendant Role of Novel Long-Chain Keto-Esters: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of Lipophilic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is a perpetual endeavor. Among the myriad of synthons available to researchers, long-chain keto-esters are emerging as a class of compounds with significant, yet underexplored, promise. Their unique bifunctional nature, combining the reactivity of a ketone with the versatility of an ester, all appended to a lipophilic aliphatic chain, offers a compelling scaffold for the design of new therapeutic agents. This guide provides an in-depth technical exploration of the discovery, synthesis, purification, and characterization of novel long-chain keto-esters, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Strategic Advantage of Long-Chain Keto-Esters in Drug Design

The incorporation of a long aliphatic chain imparts a significant degree of lipophilicity to a molecule. This property is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). For instance, enhanced lipophilicity can facilitate passage through cellular membranes, including the blood-brain barrier, opening avenues for targeting central nervous system disorders. Furthermore, the keto and ester functionalities serve as versatile handles for subsequent chemical modifications, allowing for the construction of diverse compound libraries for screening.

Long-chain keto-esters are not merely passive scaffolds; they can be designed to interact with specific biological targets. For example, δ-hydroxy-β-keto esters are characteristic structural motifs of statin-type drugs, which are potent inhibitors of HMG-CoA reductase and are widely used to lower cholesterol.[1] The synthesis and evaluation of novel long-chain keto-ester derivatives have shown promise in the development of new anti-inflammatory and antibacterial agents.[1][2]

Synthetic Strategies: From Classical Condensations to Biocatalytic Innovations

The synthesis of long-chain keto-esters can be approached through several strategic pathways, the choice of which depends on factors such as the desired substitution pattern, scale, and stereochemical considerations.

The Cornerstone of β-Keto-Ester Synthesis: The Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the base-catalyzed self-condensation of two ester molecules to yield a β-keto ester.[3][4][5][6][7] The mechanism, a classic example of nucleophilic acyl substitution, is initiated by the deprotonation of the α-carbon of an ester to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.

The driving force of the reaction is the final deprotonation of the newly formed β-keto ester, which has a highly acidic proton between the two carbonyl groups, by the alkoxide base. This step is essentially irreversible and pulls the equilibrium towards the product.[3][7]

Claisen_Condensation_Mechanism Claisen Condensation Mechanism cluster_steps Ester_1 Long-Chain Ester (R-CH2-COOR') Enolate Ester Enolate (Nucleophile) Ester_1->Enolate Deprotonation Base Base (e.g., NaOR') Base->Enolate Final_Enolate Resonance-Stabilized Enolate Base->Final_Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Ester_2 Second Ester Molecule (Electrophile) Ester_2->Tetrahedral_Intermediate Beta_Keto_Ester_Product β-Keto Ester Tetrahedral_Intermediate->Beta_Keto_Ester_Product Elimination of OR' Beta_Keto_Ester_Product->Final_Enolate Deprotonation (Driving Force) Final_Product Final β-Keto Ester (after acidic workup) Final_Enolate->Final_Product Acidic Workup

Caption: Mechanism of the Claisen condensation for β-keto ester synthesis.

This protocol describes the synthesis of ethyl 2-oxotetradecanoate.

Materials:

  • Ethyl laurate (1 equivalent)

  • Sodium ethoxide (1.1 equivalents)

  • Dry Toluene

  • 1 M Hydrochloric acid

  • Dichloromethane

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve sodium ethoxide in dry toluene under an inert atmosphere.

  • Addition of Ester: Add ethyl laurate dropwise to the stirred solution at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and 1 M HCl to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.[3][4]

Transesterification: A Versatile Route to Diverse Keto-Esters

Transesterification is a powerful method for modifying existing keto-esters, allowing for the synthesis of a wide array of derivatives from commercially available starting materials.[8] This approach avoids the often-unstable β-keto acid intermediates that are prone to decarboxylation.[8] The reaction can be catalyzed by acids, bases, or enzymes, with a growing emphasis on environmentally benign catalysts like boric acid.[8]

Transesterification_Workflow Transesterification Workflow cluster_workflow Start Starting β-Keto Ester (e.g., Methyl or Ethyl Ester) Reactants Long-Chain Alcohol + Catalyst (Acid, Base, or Enzyme) Start->Reactants Reaction Reaction under controlled temperature and pressure Reactants->Reaction Equilibrium_Shift Removal of byproduct (e.g., methanol, ethanol) to drive equilibrium Reaction->Equilibrium_Shift Workup Quenching and Extraction Equilibrium_Shift->Workup Purification Column Chromatography or Distillation Workup->Purification Product Novel Long-Chain β-Keto Ester Purification->Product

Caption: General workflow for the synthesis of long-chain keto-esters via transesterification.

Enzymatic Synthesis: The Green Chemistry Approach

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of long-chain keto-esters.[9][10][11][12] Lipases are commonly employed for the transesterification of short-chain β-keto-esters with long-chain alcohols. These enzymes often exhibit high chemo-, regio-, and stereoselectivity, operating under mild reaction conditions.

Materials:

  • Ethyl acetoacetate (acts as solvent and acyl donor)

  • Long-chain alcohol (e.g., 1-dodecanol, 1 equivalent)

  • Immobilized Lipase (e.g., Novozym 435)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the long-chain alcohol and a large excess of ethyl acetoacetate.

  • Enzyme Addition: Add the immobilized lipase to the mixture.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40-60°C). Applying a vacuum can help remove the ethanol byproduct, driving the reaction to completion.

  • Monitoring: Monitor the progress of the reaction using Gas Chromatography (GC) or TLC.

  • Enzyme Recovery: Once the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: Remove the excess ethyl acetoacetate under reduced pressure. The resulting long-chain β-keto-ester can be purified by vacuum distillation or column chromatography.

Purification and Characterization: Ensuring Purity and Structural Integrity

The isolation of a pure long-chain keto-ester is paramount for its subsequent use in biological assays or as a synthetic intermediate. A multi-technique approach is essential for both purification and unambiguous structural elucidation.

Purification Techniques

Column Chromatography: This is a versatile and widely used technique for the purification of long-chain keto-esters.[13][14][15][16] Due to the non-polar nature of the long aliphatic chain, normal-phase chromatography on silica gel is often effective. A gradient elution with a non-polar solvent system (e.g., hexanes and ethyl acetate) is typically employed.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexanes:ethyl acetate) and pour it into the column. Allow the silica to settle, ensuring a flat top surface, and add a layer of sand.[13][14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with the initial solvent mixture, gradually increasing the polarity (e.g., to 95:5, 90:10 hexanes:ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Distillation: For thermally stable and relatively volatile long-chain keto-esters, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities.[17][18][19] It is crucial to use a vacuum to lower the boiling point and prevent decomposition.

Structural Characterization

A combination of spectroscopic techniques is necessary to confirm the identity and structure of the synthesized long-chain keto-ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[20][21][22][23][24][25]

  • ¹H NMR: Provides information on the proton environments. Key signals include the triplets and multiplets of the long alkyl chain, the singlet of the α-protons between the carbonyls in the keto form, and the vinyl proton in the enol form.

  • ¹³C NMR: Reveals the carbon skeleton. The chemical shifts of the ketone and ester carbonyl carbons are highly characteristic.[26][27] The presence of both keto and enol tautomers can often be observed and quantified.[20]

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique provides the molecular weight of the compound and valuable fragmentation patterns that can help determine the structure.[28][29][30][31][32] Derivatization to fatty acid methyl esters (FAMEs) can facilitate GC-MS analysis.[31]

Table 1: Representative Spectroscopic Data for a Long-Chain β-Keto-Ester

TechniqueKeto-TautomerEnol-Tautomer
¹H NMR (CDCl₃, ppm) ~3.4 (s, 2H, α-CH₂)~5.0 (s, 1H, vinyl CH), ~12.0 (s, 1H, enol OH)
~2.5 (t, 2H, CH₂ adjacent to ketone)
~1.2-1.6 (m, long-chain CH₂)
~0.9 (t, 3H, terminal CH₃)
¹³C NMR (CDCl₃, ppm) ~202 (C=O, ketone)~175 (C=O, ester)
~168 (C=O, ester)~160 (C-OH, enol)
~50 (α-CH₂)~90 (vinyl C)
~20-40 (long-chain CH₂)
GC-MS (EI) Molecular ion peak (M⁺)Fragmentation patterns corresponding to cleavage α to the carbonyl groups.

Note: Chemical shifts are approximate and can vary depending on the specific structure and solvent.

Applications in Drug Discovery: Case Studies and Future Perspectives

The versatility of long-chain keto-esters makes them attractive scaffolds for the development of new therapeutic agents.

  • Antimicrobial Agents: Novel β-keto esters have been synthesized and shown to exhibit promising antibacterial activity, particularly against Gram-positive bacteria.[2][33] Their lipophilic nature may facilitate their interaction with bacterial cell membranes.

  • Anti-inflammatory Drugs: As analogs of bioactive lipids, long-chain keto-esters have been investigated for their anti-inflammatory properties. For example, certain δ-hydroxy-β-keto esters have demonstrated the ability to inhibit the formation of 5-lipoxygenase products, which are key mediators of inflammation.[1]

  • Prodrugs: The ester functionality can be utilized to create prodrugs of known therapeutic agents. For instance, long-chain fatty acid esters of 10-hydroxycamptothecin have been synthesized as potent prodrug candidates with improved metabolic stability.[34]

The future of long-chain keto-ester discovery lies in the exploration of more diverse and complex structures, including the introduction of chirality and other functional groups. The continued development of efficient and selective synthetic methods, particularly those employing biocatalysis and green chemistry principles, will be crucial in unlocking the full therapeutic potential of this promising class of molecules.

Conclusion: A Call to Explore the Lipophilic Frontier

This guide has provided a comprehensive overview of the discovery, synthesis, and characterization of novel long-chain keto-esters. By understanding the underlying principles of their synthesis and employing robust purification and analytical techniques, researchers can confidently explore this exciting area of chemical space. The unique combination of a reactive bifunctional core and a lipophilic tail makes long-chain keto-esters a compelling platform for the design of next-generation therapeutics. It is an invitation to the scientific community to further investigate and harness the potential of these versatile molecules in the ongoing quest for innovative medicines.

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  • (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ResearchGate. Available at: [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). NIH. Available at: [Link]

  • US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER. (N/A). Google Patents.
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  • CN102026955A - Process for purifying an alpha-keto ester. (N/A). Google Patents.
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  • Multistep Enzymatic Synthesis of Long-Chain α,ω-Dicarboxylic and ω-Hydroxycarboxylic Acids from Renewable Fatty Acids and Plant Oils | Request PDF. (2025). ResearchGate. Available at: [Link]

  • GC/MS analysis of long-chain esters standards. (A) Total ion... (N/A). ResearchGate. Available at: [Link]

  • Fatty Acid Mass Spectrometry Protocol. (N/A). LIPID MAPS. Available at: [Link]

  • 3.5 Claisen condensation. (N/A). Organic Chemistry II - Fiveable. Available at: [Link]

  • General procedures for the purification of Esters. (N/A). Chempedia - LookChem. Available at: [Link]

  • Claisen condensation. (N/A). Wikipedia. Available at: [Link]

  • 13C NMR Chemical Shift. (N/A). Oregon State University. Available at: [Link]

  • Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. (N/A). Not specified. Available at: [Link]

  • Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. (2019). Not specified. Available at: [Link]

  • Synthesis of a new class of camptothecin derivatives, the long-chain fatty acid esters of 10-hydroxycamptothecin, as a potent prodrug candidate, and their in vitro metabolic conversion by carboxylesterases. (1998). PubMed. Available at: [Link]

  • Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. (2022). ResearchGate. Available at: [Link]

  • How to run column chromatography. (N/A). Not specified. Available at: [Link]

  • 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. (N/A). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. (N/A). ausetute.com. Available at: [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry. (2013). BG. Available at: [Link]

  • Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. (N/A). Longdom Publishing. Available at: [Link]

  • Column chromatography. (N/A). Not specified. Available at: [Link]

  • Examples of products synthesized via the transesterification of β-keto esters. (N/A). ResearchGate. Available at: [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (N/A). MDPI. Available at: [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. Available at: [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate, a valuable aryl ketone intermediate. The protocol is centered on the Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic synthesis.[1][2] This guide is designed for researchers, chemists, and professionals in drug development, offering in-depth theoretical insights, a detailed step-by-step experimental protocol, characterization data, and troubleshooting advice. By explaining the causality behind experimental choices and grounding the protocol in established chemical principles, this note serves as a self-validating system for the successful synthesis of the target molecule.

Introduction and Scientific Background

Aryl ketones are a ubiquitous structural motif found in a wide array of pharmaceuticals, natural products, and fine chemicals.[3] The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, remains one of the most effective and reliable methods for their preparation.[1] The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, mediated by a Lewis acid catalyst.[1]

A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product.[4] This deactivation prevents polysubstitution, a common side reaction in Friedel-Crafts alkylation, leading to monoacylated products with higher selectivity.[4] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements that often plague alkylation reactions.[5][6]

The target molecule, this compound (CAS 898757-83-0)[7][8], is synthesized by acylating 4-pentyloxyanisole (phenyl pentyl ether) with an acyl chloride derived from the monoethyl ester of heptanedioic acid. The electron-donating pentyloxy group on the aromatic ring activates it towards electrophilic substitution and directs the incoming acyl group primarily to the para position due to steric hindrance.[9]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism.[1]

  • Generation of the Electrophile : The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acyl chloride to form a highly electrophilic acylium ion, which is stabilized by resonance.[4][5]

  • Electrophilic Attack : The π-electrons of the electron-rich aromatic ring (4-pentyloxyanisole) act as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[4]

  • Deprotonation and Catalyst Regeneration : A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the final aryl ketone product and regenerating the AlCl₃ catalyst.[1]

However, it is crucial to note that the product ketone is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst.[10] This complexation requires the use of at least a stoichiometric amount of the Lewis acid. The final product is liberated from this complex during the aqueous work-up.[10]

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl R-CO-Cl Acylium_Complex R-CO-Cl⁺-Al⁻Cl₃ AcylCl->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Acylium_Ion R-C≡O⁺ (Acylium Ion) Acylium_Complex->Acylium_Ion AlCl4 AlCl₄⁻ Acylium_Complex->AlCl4 Sigma_Complex Arenium Ion (Sigma Complex) Arene Ar-H Arene->Sigma_Complex + R-C≡O⁺ Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex + AlCl₄⁻ Final_Product Ar-CO-R (Aryl Ketone) Product_Complex->Final_Product Aqueous Work-up

Caption: Generalized mechanism of Friedel-Crafts acylation.

Experimental Protocol

This protocol details the synthesis of this compound. It is divided into two main stages: the preparation of the acylating agent and the Friedel-Crafts acylation reaction itself.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )EquivalentsAmountPurpose
Part A: Acyl Chloride Preparation
Heptanedioic acid (Pimelic acid)160.171.0(e.g., 16.0 g, 0.1 mol)Starting material
Anhydrous Ethanol46.07Excess(e.g., 200 mL)Reagent/Solvent
Sulfuric Acid (conc.)98.08Catalytic(e.g., 1 mL)Catalyst
Thionyl Chloride (SOCl₂)118.971.2(e.g., 10.2 mL, 0.12 mol)Chlorinating agent
Part B: Friedel-Crafts Acylation
4-Pentyloxyanisole180.261.0(e.g., 14.4 g, 0.08 mol)Aromatic substrate
Aluminum Chloride (AlCl₃), anhydrous133.341.2(e.g., 12.8 g, 0.096 mol)Lewis acid catalyst
Dichloromethane (DCM), anhydrous84.93-(e.g., 250 mL)Solvent
Hydrochloric Acid (HCl), conc.36.46-~50 mLWork-up
Saturated Sodium Bicarbonate (NaHCO₃)--As neededWork-up
Brine (saturated NaCl solution)--As neededWork-up
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As neededDrying agent
Stage 1: Preparation of Heptanedioic acid monoethyl ester chloride
  • Rationale: The required acylating agent is not commonly available and must be synthesized. This involves the selective mono-esterification of a dicarboxylic acid followed by conversion of the remaining carboxylic acid to an acyl chloride.

  • Mono-esterification: To a solution of heptanedioic acid (1.0 eq) in excess anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid. Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC. The goal is to favor the formation of the monoester over the diester.

  • Isolation: After cooling, neutralize the acid catalyst with NaHCO₃ solution. Reduce the volume of ethanol under vacuum. Extract the residue with diethyl ether and wash with water. Dry the organic layer over MgSO₄, filter, and concentrate to yield crude heptanedioic acid monoethyl ester. Purify by column chromatography if necessary.

  • Acyl Chloride Formation: In a fume hood, combine the heptanedioic acid monoethyl ester with thionyl chloride (1.2 eq). A few drops of DMF can be added as a catalyst. Heat the mixture gently to 50-60 °C for 2-3 hours until gas evolution (SO₂ and HCl) ceases.

  • Purification: Remove excess thionyl chloride by distillation under reduced pressure. The resulting crude product, heptanedioic acid monoethyl ester chloride, is often used directly in the next step without further purification.

Stage 2: Friedel-Crafts Acylation
  • Rationale: This procedure requires strictly anhydrous conditions as the AlCl₃ catalyst is highly moisture-sensitive.[11] The reaction is exothermic, necessitating slow, controlled addition of reagents at low temperature.[12]

Workflow cluster_Setup 1. Reaction Setup cluster_Reaction 2. Acylation Reaction cluster_Workup 3. Work-up & Isolation cluster_Purification 4. Purification & Analysis A1 Assemble dry glassware under N₂ A2 Charge flask with AlCl₃ and anhydrous DCM A1->A2 A3 Cool to 0 °C in an ice bath A2->A3 B1 Dropwise add acyl chloride solution A3->B1 B2 Dropwise add 4-pentyloxyanisole solution B1->B2 B3 Warm to room temp, stir for 1-3h B2->B3 B4 Monitor by TLC B3->B4 C1 Pour mixture into ice/conc. HCl B4->C1 C2 Separate organic layer C1->C2 C3 Wash with NaHCO₃, then brine C2->C3 C4 Dry over MgSO₄ and filter C3->C4 C5 Concentrate via rotary evaporation C4->C5 D1 Purify crude product (Column Chromatography) C5->D1 D2 Characterize by NMR, IR, MS D1->D2

Caption: Experimental workflow for the Friedel-Crafts synthesis.
  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. Place a drying tube on the condenser.[13]

  • Reagent Charging: To the flask, add anhydrous dichloromethane (DCM, ~150 mL) and anhydrous aluminum chloride (1.2 eq). Cool the suspension to 0 °C in an ice bath with stirring.[13]

  • Acyl Chloride Addition: Dissolve the heptanedioic acid monoethyl ester chloride (from Stage 1, ~0.08 mol) in anhydrous DCM (~50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes.[11]

  • Substrate Addition: After the first addition is complete, dissolve 4-pentyloxyanisole (1.0 eq) in anhydrous DCM (~50 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C. The reaction mixture will typically develop a deep orange or red color.[14]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction's progress by TLC until the starting material (4-pentyloxyanisole) is consumed.[13]

  • Work-up: In a separate large beaker, prepare a mixture of crushed ice (~200 g) and concentrated HCl (~50 mL). Carefully and slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring.[12][13] Caution: This quenching is highly exothermic and releases HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.[12]

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (until gas evolution ceases), and finally with brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[11]

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard spectroscopic techniques.

TechniqueExpected Result
¹H NMR (CDCl₃, 400 MHz)δ ~7.9 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H ortho to O-Pentyl), ~4.1 (q, 2H, -OCH₂CH₃), ~4.0 (t, 2H, Ar-OCH₂-), ~2.9 (t, 2H, -CH₂C=O), ~2.3 (t, 2H, -CH₂COOEt), ~1.8-1.3 (m, 12H, aliphatic CH₂), ~1.2 (t, 3H, -OCH₂CH₃), ~0.9 (t, 3H, pentyloxy -CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ ~199 (Aryl C=O), ~173 (Ester C=O), ~163 (Ar-C-O), ~130 (Ar-C), ~129 (Ar-C-C=O), ~114 (Ar-C), ~68 (Ar-OCH₂-), ~60 (-OCH₂CH₃), various aliphatic signals between 20-40 ppm, ~14 (CH₃).[15]
IR (thin film) ν ~1730 cm⁻¹ (strong, sharp, C=O stretch of ester), ~1680 cm⁻¹ (strong, sharp, C=O stretch of aryl ketone), ~1600, 1510 cm⁻¹ (C=C aromatic stretches), ~1250 cm⁻¹ (C-O stretch).[15][16]
Mass Spec (ESI+) Calculated for C₂₀H₃₀O₄, M.W. = 334.45. Expected m/z = 335.22 [M+H]⁺, 357.20 [M+Na]⁺.

Safety and Troubleshooting

IssueProbable CauseRecommended Solution
Low or No Yield Deactivated aromatic ring (unlikely here).[11]Ensure starting material is correct.
Inactive catalyst due to moisture.[11]Use fresh, anhydrous AlCl₃ and anhydrous solvents. Ensure all glassware is oven-dried.[11]
Poor quality reagents.Purify starting materials if necessary. Use freshly opened acyl chloride or prepare it immediately before use.
Formation of Multiple Products Reaction temperature too high.Maintain low temperature (0 °C) during reagent addition to control the exothermic reaction.
Polysubstitution (unlikely).The ketone product is deactivating, preventing further reaction.[4]
Difficult Work-up Emulsion formation during extraction.Add more brine to the separatory funnel to help break the emulsion.
Starting Material Remains Insufficient reaction time or catalyst.Increase reaction time and monitor by TLC. Ensure stoichiometric amount of AlCl₃ was used.

Safety Precautions:

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and avoid contact with skin.[12][13]

  • Thionyl Chloride (SOCl₂) & Acyl Chlorides: Corrosive, moisture-sensitive, and lachrymators. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][17]

  • Dichloromethane (DCM): A volatile and suspected carcinogen. Handle only in a fume hood.[13]

  • Quenching: The work-up procedure involving the addition of the reaction mixture to ice/acid is highly exothermic and releases toxic HCl gas. Perform this step slowly in a fume hood with vigorous stirring.[13]

References

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Saskatoon Public Schools. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • ACS Publications. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • IRIS Unibas. (n.d.). Conformational Studies by Dynamic NMR. Part 56.1 Enantiotopomerization and Conformational Analysis of Hindered Aryl Alkyl Ketone. Retrieved from [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Retrieved from [Link]

  • Oregon State University. (2020). CH 336: Ketone Spectroscopy. Retrieved from [Link]

  • AWS. (n.d.). Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). Retrieved from [Link]

  • ResearchGate. (2000). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids. Retrieved from [Link]_

  • NIH National Center for Biotechnology Information. (n.d.). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Retrieved from [Link]

  • The Chemical Society of Japan. (1988). Bull. Chem. Soc. Jpn., 61, 2383–2386. Retrieved from [Link]

  • Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
  • NIST WebBook. (n.d.). Heptanedioic acid, dimethyl ester. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi. Retrieved from [Link]

  • NIST WebBook. (n.d.). Heptanedioic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN108373404B - Synthesis method of 4-iodoanisole.
  • Google Patents. (n.d.). CN102796021B - Method for synthesis of pantoprazole intermediate 4-difluoromethoxyacetanilide.

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Application Notes and Protocols for the Synthesis of Alkoxy-Substituted Phenyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Alkoxy-Substituted Phenyl Ketones

Alkoxy-substituted phenyl ketones are a cornerstone class of molecules, serving as pivotal intermediates in the synthesis of a vast array of high-value compounds. Their structural motif is prevalent in pharmaceuticals, agrochemicals, and materials science. For researchers and drug development professionals, these ketones are critical starting materials for synthesizing complex molecular architectures, such as chalcones, which are known for their broad spectrum of biological activities, including anticancer properties.[1][2] The strategic introduction of an acyl group onto an alkoxy-activated benzene ring is a fundamental transformation in organic synthesis, and mastering the protocols for this conversion is essential for advancing research and development projects.

This guide provides an in-depth exploration of the primary synthetic routes to alkoxy-substituted phenyl ketones, focusing on the underlying chemical principles, detailed experimental protocols, and field-proven insights to ensure successful and reproducible outcomes.

Core Synthetic Strategies: A Comparative Overview

Two principal methodologies dominate the synthesis of these target molecules: the direct electrophilic substitution on an alkoxybenzene via Friedel-Crafts acylation, and the intramolecular rearrangement of a phenolic ester through the Fries rearrangement.

  • Method A: Friedel-Crafts Acylation: This is the most direct and widely employed method for forming aryl ketones.[3][4] It involves the reaction of an electron-rich aromatic compound, such as anisole (methoxybenzene), with an acylating agent (typically an acyl chloride or anhydride) in the presence of a Lewis acid catalyst.[5] The alkoxy group is a strong activating group, directing the incoming acyl group predominantly to the para position, leading to high regioselectivity.

  • Method B: The Fries Rearrangement: This reaction provides an alternative pathway, transforming a phenolic ester into a hydroxy aryl ketone using a Lewis or Brønsted acid catalyst.[6][7][8] The resulting hydroxy ketone can then be alkylated in a subsequent step to yield the desired alkoxy-substituted phenyl ketone. This method is particularly useful when the starting material is a phenol or when direct acylation proves challenging. The regioselectivity (ortho vs. para) can often be controlled by adjusting reaction conditions such as temperature.[8][9]

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The choice of reagents and conditions is directly dictated by the mechanistic pathway.

Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via a classic electrophilic aromatic substitution pathway. The key steps are:

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the halogen of the acyl chloride, creating a highly reactive acylium ion. This ion is resonance-stabilized, which prevents the carbocation rearrangements often problematic in Friedel-Crafts alkylations.[5][10]

  • Electrophilic Attack: The electron-rich π-system of the alkoxy-substituted benzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A base (such as AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product.[10] The Lewis acid catalyst is complexed to the product ketone and is liberated upon aqueous workup.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcylChloride R-CO-Cl Complex R-CO-Cl···AlCl₃ Complex AcylChloride->Complex Coordination LewisAcid AlCl₃ LewisAcid->Complex AcyliumIon [R-C≡O]⁺ (Acylium Ion) Complex->AcyliumIon Cleavage AlCl4 AlCl₄⁻ Complex->AlCl4 SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Alkoxybenzene Ar-OR' (Alkoxybenzene) Alkoxybenzene->SigmaComplex Nucleophilic Attack ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Proton Abstraction by AlCl₄⁻ FinalProduct Ar(COR)-OR' (Alkoxy Phenyl Ketone) ProductComplex->FinalProduct Aqueous Workup

Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.

Mechanism of the Fries Rearrangement

The Fries rearrangement is an intramolecular acylation.

  • Catalyst Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the aryl ester.[11] This weakens the ester C-O bond.

  • Acylium Ion Formation: The complex dissociates to form an acylium ion and an aluminum phenoxide species. These can exist as a tight ion pair within a solvent cage.[11]

  • Intramolecular Electrophilic Attack: The acylium ion then attacks the activated aromatic ring at the ortho and para positions.

  • Hydrolysis: The reaction is quenched with acid to hydrolyze the aluminum-phenoxide bond, liberating the final hydroxy aryl ketone product.[11]

Detailed Experimental Protocol: Synthesis of 4-Methoxyacetophenone

This protocol details the synthesis of 4-methoxyacetophenone from anisole and acetic anhydride using aluminum chloride as the catalyst, a common and reliable procedure.[12][13]

Principle

Anisole undergoes electrophilic aromatic substitution with an acylium ion generated from acetic anhydride and aluminum chloride. The methoxy group directs the substitution primarily to the para position, yielding 4-methoxyacetophenone with high selectivity.

Materials and Equipment
Reagents/MaterialsEquipment
Anisole (reactant)250 mL Round-bottom flask
Acetic anhydride (acylating agent)125 mL Dropping funnel
Anhydrous aluminum chloride (catalyst)Reflux condenser with drying tube (CaCl₂)
Dichloromethane (DCM, solvent)Magnetic stirrer and stir bar
Crushed iceIce bath
6M Hydrochloric acid (HCl)Separatory funnel
5% Sodium hydroxide (NaOH) solutionBeakers, Erlenmeyer flasks
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄)Glassware for distillation/recrystallization
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the entire experiment in a certified chemical fume hood.[14]

  • Reagent Hazards:

    • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Avoid contact with skin and moisture.[14]

    • Acetic Anhydride: Corrosive and lachrymatory. Handle with care.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation.[14]

  • Reaction Hazards: The initial reaction and the final quenching step are highly exothermic. Maintain strict temperature control.[14][15]

Step-by-Step Procedure
  • Reaction Setup:

    • Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar.[16]

    • Assemble a reflux condenser fitted with a calcium chloride drying tube on the flask.

    • In the fume hood, carefully weigh 13.5 g (0.10 mol) of anhydrous aluminum chloride into the flask.

    • Add 50 mL of dichloromethane to the flask.

  • Reactant Addition:

    • Prepare a solution of 5.4 g (0.05 mol) of anisole and 5.1 g (0.05 mol) of acetic anhydride in 20 mL of dichloromethane in a dropping funnel.

    • Cool the AlCl₃ suspension in the flask to 0-5 °C using an ice bath.

    • Add the anisole/acetic anhydride solution dropwise from the funnel to the stirred AlCl₃ suspension over 30-45 minutes. Maintain the internal temperature below 10 °C. Causality Note: Slow addition is critical to control the highly exothermic reaction between the Lewis acid and the acylating agent, preventing side reactions and ensuring safety.[15]

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the anisole spot has disappeared.[15]

  • Quenching:

    • Prepare a beaker with approximately 100 g of crushed ice and 25 mL of 6M HCl.

    • With extreme caution, slowly pour the reaction mixture into the ice/HCl mixture while stirring vigorously in the fume hood. This will decompose the aluminum chloride complex. The quench is highly exothermic and will release HCl gas.[14]

  • Work-up and Isolation:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer twice with 25 mL portions of dichloromethane.[15][17]

    • Combine all organic layers. Wash the combined organic phase sequentially with:

      • 50 mL of 5% NaOH solution (to remove any unreacted acetic anhydride and acidic byproducts).[17]

      • 50 mL of water.

      • 50 mL of brine (to aid in drying).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent by gravity filtration.

    • Remove the dichloromethane solvent using a rotary evaporator.

    • The resulting crude product (a pale yellow oil or solid) can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., petroleum ether or ethanol/water mixture) to yield pure 4-methoxyacetophenone.

Caption: Experimental Workflow for the Synthesis of 4-Methoxyacetophenone.

Comparative Data for Friedel-Crafts Acylation of Anisole

The choice of catalyst and acylating agent can significantly impact yield and reaction conditions. Greener alternatives to traditional Lewis acids are also under investigation.

CatalystAcylating AgentSolventConditionsYieldSelectivity (para)Reference
AlCl₃ Acetic AnhydrideDichloromethane0 °C to RT~90%High[12]
FeCl₃ Propionyl ChlorideDichloromethaneRTGoodHigh[17]
ZnCl₂ Acetic AnhydrideDichloromethaneRTUp to 90%>99%[12]
Mordenite Zeolite Acetic AnhydrideAcetic AcidReflux>99%>99%[4][18]

This table illustrates that while traditional Lewis acids are effective, solid acid catalysts like zeolites offer excellent yields and selectivity with the added benefits of being reusable and more environmentally benign.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents or glassware deactivating the Lewis acid. 2. Insufficient catalyst. 3. Reaction time too short.1. Ensure all glassware is flame- or oven-dried. Use anhydrous reagents. 2. Use a stoichiometric amount of AlCl₃ as it complexes with the product.[3] 3. Monitor the reaction to completion using TLC.
Formation of Byproducts 1. Reaction temperature too high. 2. Cleavage of the ether linkage by the Lewis acid.1. Maintain strict temperature control, especially during addition. 2. Use milder Lewis acids (e.g., FeCl₃, ZnCl₂) or shorter reaction times.
Difficult Product Isolation 1. Incomplete quenching leading to emulsions. 2. Product is an oil that won't crystallize.1. Ensure sufficient acid is used in the quench. Add brine during work-up to break emulsions. 2. Purify by vacuum distillation. If crystallization is attempted, try scratching the flask or seeding with a crystal.

Conclusion

The synthesis of alkoxy-substituted phenyl ketones via Friedel-Crafts acylation is a robust and highly reliable method that provides direct access to these valuable intermediates. By understanding the underlying mechanism, adhering to a meticulous experimental protocol, and being aware of the critical safety and handling requirements, researchers can consistently achieve high yields of the desired product. The exploration of alternative methods like the Fries rearrangement and the use of greener catalysts such as zeolites further expand the synthetic chemist's toolkit, enabling more sustainable and efficient chemical production.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

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  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • ResearchGate. (2020). Preparation of hydroxyacetophenones via the Fries rearrangement. [Link]

  • Unknown Source. 13 Friedel-Crafts Acylation.
  • ResearchGate. (2017). Synthesis of the alkoxy-substituted phenylacetylenes and their reaction.... [Link]

  • National Institutes of Health (NIH). (2018). Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • ACS Publications. (2023). Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene. [Link]

  • Google Patents. (2013). CN103304395A - Method for synthesizing metoxyl acetophenone.
  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction?. [Link]

  • Google Patents. (2017). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • Physics Wallah. Reaction Mechanism of Fries Rearrangement. [Link]

  • Scientific Research Publishing Inc. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone.... [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

  • Advanced Journal of Chemistry, Section A. (2020). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. [Link]

  • International Journal of Advanced Research in Science and C... (2022). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. [Link]

  • MDPI. (2023). Recent Advances in Application of Alkoxy Radical in Organic Synthesis. [Link]

  • Bartleby. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. [Link]

  • YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. [Link]

  • ResearchGate. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone.... [Link]

  • National Institutes of Health (NIH). (2019). Alkynes as Synthetic Equivalents of Ketones and Aldehydes.... [Link]

  • ResearchGate. (2011). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

  • Der Pharma Chemica. (2012). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's. [Link]

  • Unknown Source. 1035 Synthesis of p-methoxyacetophenone from anisole.
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Characterization of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate using NMR Spectroscopy: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the characterization of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and spectral interpretation of ¹H and ¹³C NMR are presented. This document is intended for researchers, scientists, and drug development professionals who are working with similar long-chain aromatic ketones and require a robust methodology for structural verification and analysis. The causality behind experimental choices is explained to provide a deeper understanding of the techniques and to ensure the generation of high-quality, reproducible data.

Introduction

This compound is a molecule of interest in organic synthesis and medicinal chemistry, potentially serving as a building block for more complex pharmaceutical compounds. Its structure comprises a flexible aliphatic ester chain and a rigid aromatic ketone moiety, presenting a valuable case study for the application of NMR spectroscopy in unambiguous structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of a sample.[1] By analyzing the chemical shifts, coupling constants, and integration of NMR signals, a complete structural assignment of the molecule can be achieved.

This guide will walk through the systematic approach to analyzing the ¹H and ¹³C NMR spectra of this compound, from initial sample preparation to the final interpretation of the spectral data.

Molecular Structure and Predicted NMR Data

The structure of this compound is shown below. The predicted ¹H and ¹³C NMR chemical shifts are summarized in Table 1. These predictions are based on established chemical shift ranges for similar functional groups and analysis of analogous structures.[2][3][4][5]

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAssignmentPredicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Chemical Shift (ppm)
1CH₃ (ethyl)1.25, t, J=7.114.2
2OCH₂ (ethyl)4.12, q, J=7.160.3
3C(O)O-173.5
4CH₂2.30, t, J=7.534.1
5CH₂1.65, m24.8
6CH₂1.35, m28.9
7CH₂1.70, m23.7
8C(O)-199.5
9, 13Ar-H (ortho to C=O)7.95, d, J=8.8130.5
10, 12Ar-H (ortho to O-pentyl)6.95, d, J=8.8114.1
11Ar-C (ipso to C=O)-130.0
14Ar-C (ipso to O-pentyl)-163.5
15OCH₂ (pentyl)4.05, t, J=6.568.2
16CH₂ (pentyl)1.80, m28.8
17CH₂ (pentyl)1.45, m28.2
18CH₂ (pentyl)1.35, m22.5
19CH₃ (pentyl)0.92, t, J=7.014.0

Experimental Protocols

Part 1: Sample Preparation

Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is paramount; it must dissolve the analyte completely and should not have signals that overlap with the analyte's resonances. Deuterated solvents are used to avoid a large solvent signal in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds and is suitable for this molecule. Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.[6]

Protocol:

  • Weigh approximately 10-20 mg of "this compound" into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Gently swirl or vortex the vial until the sample is completely dissolved.

  • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

  • Ensure the liquid height in the NMR tube is approximately 4-5 cm.

Part 2: NMR Data Acquisition

Rationale: The acquisition parameters are chosen to ensure good signal-to-noise ratio and resolution. A standard ¹H NMR experiment is typically fast, while a ¹³C NMR experiment requires more scans due to the low natural abundance of the ¹³C isotope. 2D NMR experiments like COSY and HSQC are invaluable for confirming the connectivity of protons and carbons, respectively.

¹H NMR Acquisition Protocol:

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using the following typical parameters:

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

¹³C NMR Acquisition Protocol:

  • Use the same locked and shimmed sample.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence with the following typical parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

2D NMR Acquisition (Optional but Recommended):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is particularly useful for assigning quaternary carbons.

Data Processing and Interpretation

Workflow for Spectral Analysis:

G A Acquire 1D NMR Spectra (¹H and ¹³C) B Process Spectra (Fourier Transform, Phasing, Baseline Correction) A->B F Acquire 2D NMR Spectra (COSY, HSQC, HMBC) A->F C Reference Spectra (TMS at 0 ppm) B->C D ¹H NMR Analysis: - Integration - Chemical Shift - Multiplicity C->D E ¹³C NMR Analysis: - Chemical Shift C->E H Structural Assignment D->H E->H G 2D NMR Analysis: - Correlate Signals F->G G->H

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization and Quantification of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). We present detailed, field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies outlined herein are designed to be robust and reproducible, ensuring high-quality data for both qualitative and quantitative assessments. This document also delves into the theoretical underpinnings of the ionization and fragmentation behavior of this molecule, offering a predictive guide to its mass spectral characteristics.

Introduction

This compound is a molecule of interest in various fields, potentially including medicinal chemistry and materials science, due to its combination of a keto-ester functionality and a substituted aromatic ring. Accurate and sensitive analytical methods are paramount for its characterization, impurity profiling, and pharmacokinetic studies. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful tool for these purposes, offering exceptional selectivity and sensitivity.[1] This application note serves as a practical guide for researchers, providing a robust starting point for method development and validation for the analysis of this and structurally related compounds.

The structure of this compound incorporates several key functional groups that dictate its behavior in a mass spectrometer: an ethyl ester, a heptanone chain, and a pentyloxyphenyl group. Understanding the interplay of these moieties is crucial for predicting its ionization efficiency and fragmentation pathways.

Physicochemical Properties and Predicted Mass Spectral Behavior

A foundational understanding of the analyte's properties is the first step in developing a robust LC-MS/MS assay.[2]

PropertyValueSource
Molecular FormulaC₂₀H₃₀O₄
Average Molecular Weight334.45 g/mol
Monoisotopic Mass334.21441 g/mol
Predicted Ionization and Adduct Formation

Given the presence of multiple oxygen atoms and the absence of a readily ionizable nitrogen, this compound is expected to ionize efficiently in positive ion mode via electrospray ionization (ESI). The primary ion observed is likely to be the protonated molecule, [M+H]⁺. However, due to the chelating potential of the keto-ester group, the formation of adducts with alkali metals, particularly sodium ([M+Na]⁺), is also highly probable, especially when using glass labware or if there are trace sodium impurities in the solvents.[2][3]

  • [M+H]⁺: m/z 335.2217

  • [M+Na]⁺: m/z 357.2036

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends heavily on the sample matrix. For analysis in a clean solvent matrix (e.g., for purity assessment), a simple dilution is sufficient. For complex biological matrices like plasma or tissue homogenates, a more rigorous cleanup is necessary to minimize matrix effects.[4][5][6]

Protocol 3.1.1: Simple Dilution (for standards and pure samples)

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to prepare calibration standards and quality control samples at the desired concentrations.

Protocol 3.1.2: Protein Precipitation (for plasma samples)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS analysis.

Liquid Chromatography

A reversed-phase chromatographic method is suitable for the separation of this moderately non-polar molecule.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte for better ESI sensitivity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase LC.
Gradient 50% B to 95% B over 8 minutesA gradient elution ensures the separation of the analyte from potential impurities and matrix components.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA typical injection volume for modern LC-MS systems.
Mass Spectrometry

The analysis can be performed on a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Expected to provide good sensitivity for this molecule.
Capillary Voltage 3.5 kVA typical starting point for ESI.
Source Temperature 120°CTo aid in desolvation.
Desolvation Temperature 350°CTo ensure complete evaporation of the solvent.
Gas Flow (Desolvation) 800 L/hrTo facilitate desolvation.
Full Scan m/z Range 100 - 500To detect the precursor ions of interest.
MS/MS Transitions (MRM) See Section 4.2For quantitative analysis.

Expected Results and Data Interpretation

Full Scan Mass Spectrum

In a full scan experiment, the primary ions expected are the protonated molecule [M+H]⁺ at m/z 335.2217 and the sodium adduct [M+Na]⁺ at m/z 357.2036. The relative abundance of these ions will depend on the purity of the solvents and the instrument tuning. High-resolution mass spectrometry should be used to confirm the elemental composition with a mass accuracy of <5 ppm.

Predicted Fragmentation (MS/MS)

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 335.2) is crucial for structural confirmation and for developing a selective and sensitive quantitative method using Multiple Reaction Monitoring (MRM). The fragmentation is predicted to occur at the most labile bonds, primarily around the carbonyl groups and the ether linkage.[7][8][9]

Predicted Major Fragment Ions:

  • m/z 290.2: Loss of the ethoxy group (-OC₂H₅, 45.0 Da) from the ester. This is a common fragmentation pathway for ethyl esters.[7]

  • m/z 177.1: Cleavage alpha to the ketone (an acylium ion), resulting in the [C₁₂H₁₇O]⁺ fragment corresponding to the pentyloxyphenyl-carbonyl moiety. This is a characteristic fragmentation for ketones.[8]

  • m/z 121.1: A subsequent fragmentation of the m/z 177.1 ion, involving the loss of the pentyl chain as pentene (C₅H₁₀, 70.1 Da) via a McLafferty-type rearrangement, followed by proton transfer to the phenyl ether oxygen, and subsequent cleavage.

  • m/z 135.1: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the formation of the protonated 4-pentyloxybenzoic acid.

The proposed fragmentation pathway is illustrated in the diagram below.

G M_H [M+H]⁺ m/z 335.2 frag1 m/z 290.2 (-C₂H₅OH) M_H->frag1 - C₂H₅OH frag2 m/z 177.1 M_H->frag2 α-cleavage frag3 m/z 121.1 frag2->frag3 - C₅H₁₀

Caption: Predicted MS/MS fragmentation of this compound.

Quantitative Analysis

For quantitative studies, a triple quadrupole mass spectrometer operating in MRM mode is recommended for its high sensitivity and selectivity. Based on the predicted fragmentation, the following MRM transitions would be suitable for method development:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound335.2177.1To be optimized
This compound335.2121.1To be optimized

An internal standard, preferably a stable isotope-labeled version of the analyte, should be used to ensure accuracy and precision.[10]

Workflow Visualization

The overall analytical workflow is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological or Chemical Sample extraction Protein Precipitation / Dilution sample->extraction lc Reversed-Phase LC Separation extraction->lc ms ESI-MS/MS Detection lc->ms qual Qualitative Analysis (HRMS, Fragmentation) ms->qual quant Quantitative Analysis (MRM, Calibration Curve) ms->quant

Caption: General workflow for the LC-MS/MS analysis of the target compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of this compound. The detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted ionization and fragmentation behavior, offer a robust starting point for researchers. The principles and techniques described herein are broadly applicable to the analysis of other small molecules with similar structural features, making this a valuable resource for the scientific community.

References

  • Sugimura, N., Furuya, A., et al. (2015). Prediction of adducts on positive mode electrospray ionization mass spectrometry: proton/sodium selectivity in methanol solutions. European Journal of Mass Spectrometry, 21(5), 625-632. [Link]

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • PubChem. Dihexyl phthalate. [Link]

  • Li, W., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 3(14), 1643-1657. [Link]

  • bioRxiv. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. [Link]

  • Zhang, Y., et al. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Journal of Chromatography B, 878(1), 1-12. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Higashi, T., et al. (2018). Lithium ion adduction enables UPLC-MS/MS-based analysis of multi-class 3-hydroxyl group-containing keto-steroids. Journal of Lipid Research, 59(9), 1766-1777. [Link]

  • ResearchGate. (2018). Electron ionization mass fragmentation of monounsaturated long‐chain α,ω‐dicarboxylic acid trimethylsilyl derivatives. [Link]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • Prasain, J. (2015). Quantitative analysis of small molecules in biological samples. [Link]

  • LCGC International. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • ResearchGate. (2019). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. [Link]

  • Murphy, R. C. (2015). Mass Spectrometric Analysis of Long-Chain Lipids. Chemical Reviews, 115(18), 10487-10526. [Link]

  • Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

Sources

Application Note: A Robust Preparative HPLC Method for the Purification of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and robust method for the purification of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate, a molecule characteristic of aromatic ketones with extended alkyl ester chains commonly found as intermediates in pharmaceutical and materials science research. The inherent structural features of the target molecule—a hydrophobic alkyl-aryl framework combined with moderately polar ketone and ester functionalities—necessitate a highly selective purification strategy. This guide details a systematic approach, beginning with analytical method development using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and culminating in a scalable preparative protocol. We will explore the rationale behind the selection of stationary phase, mobile phase composition, and detection parameters. The protocol is designed to be self-validating, providing researchers with the tools to achieve high purity and yield, complete with a troubleshooting guide to address common chromatographic challenges.

Introduction: The Chromatographic Challenge

This compound is a bifunctional molecule featuring a nonpolar tail, composed of a pentyloxyphenyl group and a heptanoate chain, and polar carbonyl groups (ketone and ester). This amphipathic nature makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal purification technique.[1][2][3] RP-HPLC separates molecules based on their hydrophobicity through differential interactions with a nonpolar stationary phase and a polar mobile phase.[2][3][4] More hydrophobic compounds, like our target molecule, interact more strongly with the stationary phase and thus have longer retention times.[4] This guide provides a step-by-step workflow to develop a method that effectively separates the target compound from common reaction byproducts, such as starting materials or oligomeric impurities.

Foundational Principles: Method Development Strategy

To conserve valuable sample material and minimize solvent consumption, the purification method is first developed on an analytical scale and then systematically scaled up for preparative chromatography.[5][6] This two-stage process ensures that the separation is optimized before committing larger quantities of crude material.

Analytical Method Development Workflow

The initial phase focuses on achieving optimal separation (resolution) between the target compound and its impurities on a smaller, analytical-scale column.

MethodDevelopment cluster_prep Phase 1: Analytical Method Development A Sample Characterization (Solubility & UV Absorbance) B Column & Mobile Phase Screening A->B C Gradient Scouting (e.g., 5-95% B over 15 min) B->C D Gradient Optimization (Focus on Critical Pair Resolution) C->D E Optimized Analytical Method (Purity >99%) D->E

Caption: Workflow for analytical HPLC method development.

2.1.1. Analyte & Sample Preparation

Proper sample preparation is critical to prevent column clogging and ensure reproducible results.[7]

  • Solubility Testing : The crude sample should be fully dissolved. The ideal solvent is one that is compatible with the mobile phase, preferably the initial mobile phase composition (the "weak" solvent), to prevent peak distortion.[8][9] For this molecule, a mixture of acetonitrile and water or methanol and water is a good starting point.

  • Filtration : The sample solution must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the column or pump seals.[7][8]

  • Concentration : For analytical development, a starting concentration of approximately 1 mg/mL is recommended.[8]

2.1.2. Chromatographic Conditions: A Justified Approach

The selection of chromatographic parameters is driven by the physicochemical properties of this compound.

ParameterSelection & Rationale
Chromatography Mode Reversed-Phase (RP) . The target molecule's significant nonpolar character makes it ideal for separation based on hydrophobic interactions.[3][4]
Stationary Phase C18 (Octadecylsilane) Column . C18 is a general-purpose reversed-phase packing that provides excellent retention for hydrophobic compounds like our target.[1][2] A column with dimensions of 4.6 x 150 mm and 5 µm particle size offers a good balance of efficiency and backpressure for method development.[10]
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid . Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency. The addition of 0.1% formic acid helps to protonate any residual silanols on the stationary phase, which improves peak shape for polar analytes.[10]
Detection UV Detection at 254 nm . The pentyloxyphenyl ketone moiety is a strong chromophore. Aromatic ketones absorb strongly in the UV range, and 254 nm is a common, robust wavelength for detecting aromatic compounds.[11][12] For optimal sensitivity, determining the maximal absorbance (λmax) with a Diode Array Detector (DAD) is recommended.
Column Temperature 30 °C . Maintaining a constant, slightly elevated column temperature helps to reduce mobile phase viscosity, lower backpressure, and improve peak efficiency and reproducibility.

Scaling Up to Preparative Purification

Once an analytical method provides adequate separation, the parameters are scaled to a larger preparative column to handle higher sample loads. The primary goal is to maintain the resolution achieved at the analytical scale.[5]

ScaleUp cluster_scaleup Phase 2: Scale-Up to Preparative HPLC OptMethod Optimized Analytical Method (4.6 mm ID Column) Calc Calculate Scaling Factors (Flow Rate, Gradient Time, Sample Load) OptMethod->Calc LoadStudy Perform Loading Study (Inject increasing mass to find capacity limit) Calc->LoadStudy PrepRun Execute Preparative Run (e.g., 21.2 mm ID Column) LoadStudy->PrepRun Analysis Fraction Analysis & Pooling (Analytical HPLC for purity check) PrepRun->Analysis Final Pure Compound (Solvent Evaporation) Analysis->Final

Caption: Logical workflow for scaling from analytical to preparative HPLC.

Key Scaling Calculations

To preserve the chromatographic separation, the flow rate and gradient time must be adjusted proportionally to the change in column volume. The most critical calculation is for the flow rate.[5]

Flow Rate Scaling Formula:

Fprep = Fanalyt × (dprep / danalyt)2

Where:

  • Fprep = Flow rate of the preparative column

  • Fanalyt = Flow rate of the analytical column

  • dprep = Inner diameter of the preparative column

  • danalyt = Inner diameter of the analytical column

Sample Load Scaling: The sample load can also be scaled geometrically based on the column diameters. However, the practical loading capacity should be confirmed experimentally.[6][13]

Example Scaling Parameters

This table illustrates how to scale the method from a standard analytical column to a common semi-preparative size.

ParameterAnalytical ScalePreparative ScaleRationale / Calculation
Column ID4.6 mm21.2 mmStandard analytical and semi-prep sizes.
Flow Rate1.0 mL/min21.2 mL/min1.0 * (21.2 / 4.6)² ≈ 21.2
Injection Volume10 µL212 µLScaled geometrically as a starting point.
Sample Load~0.1 mg~2.1 mgThe true load must be determined via a loading study to maximize throughput without sacrificing purity.[13]

Detailed Experimental Protocol

This protocol provides a direct, step-by-step guide for the purification of this compound.

Materials and Equipment
  • HPLC System : Preparative HPLC system with a binary pump, autosampler (or manual injector), column thermostat, UV/Vis or DAD detector, and fraction collector.

  • Columns :

    • Analytical: C18, 4.6 x 150 mm, 5 µm particle size.

    • Preparative: C18, 21.2 x 150 mm, 5 µm particle size (Ensure identical stationary phase chemistry for both columns).[6]

  • Solvents : HPLC-grade acetonitrile, HPLC-grade water, Formic acid (reagent grade).

  • Sample : Crude this compound.

  • Supplies : Syringe filters (0.22 µm, PTFE or nylon), autosampler vials, glass solvent bottles, collection tubes/flasks.

Step-by-Step Purification Procedure
  • Mobile Phase Preparation :

    • Mobile Phase A : In a 1 L glass bottle, add 1 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly.

    • Mobile Phase B : In a 1 L glass bottle, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly.

    • Filter both mobile phases through a 0.2 µm filter if the solvent quality is not guaranteed or if the system has been idle.[9][14]

  • Sample Preparation :

    • Dissolve the crude product in a minimal amount of acetonitrile to create a concentrated stock solution (e.g., 50-100 mg/mL).

    • If the sample does not fully dissolve, add a small amount of a stronger solvent like dichloromethane, but be aware this can affect peak shape. The preferred solvent is one closely matching the mobile phase.[9]

    • Filter the sample solution through a 0.22 µm PTFE syringe filter into a clean vial.[7]

  • HPLC System Preparation :

    • Purge both pump lines (A and B) with their respective mobile phases for 5 minutes to remove air bubbles.

    • Install the preparative column and equilibrate the system with the initial mobile phase conditions (e.g., 60% B) at the calculated preparative flow rate (21.2 mL/min) until a stable baseline is achieved (approx. 10-15 column volumes).

  • Chromatographic Method & Execution :

    • Set up the HPLC method with the parameters outlined in the table below.

    • Perform a loading study by injecting progressively larger volumes (e.g., 100 µL, 250 µL, 500 µL, 1 mL) of the concentrated sample to determine the maximum load before resolution is lost.[6]

    • Once the optimal load is determined, perform the purification injections.

    • Configure the fraction collector to trigger collection based on the UV signal threshold of the target peak.

ParameterSetting
Column C18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 21.2 mL/min
Gradient 60% to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B over 1 minute.
Column Temp. 30 °C
Detection 254 nm
Injection Vol. Determined by loading study (e.g., 1 mL of 50 mg/mL solution)
  • Post-Purification :

    • Combine the collected fractions containing the pure product.

    • Confirm the purity of the pooled fractions by injecting a small aliquot onto the analytical HPLC system.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid product.

    • Flush the preparative column with a high percentage of organic solvent (e.g., 95% Acetonitrile) before storing it according to the manufacturer's guidelines.

Troubleshooting Common HPLC Issues

Even with a well-developed method, problems can arise. This table provides solutions to common issues encountered during preparative HPLC.[15][16]

ProblemPossible Cause(s)Recommended Solution(s)
High System Backpressure 1. Clogged column inlet frit.2. Particulate matter in the system.3. Precipitated sample or buffer.1. Reverse-flush the column (if permitted by manufacturer).2. Ensure all samples and mobile phases are filtered.3. Flush the system with a strong, compatible solvent.
Peak Tailing 1. Column overload.2. Secondary interactions with the stationary phase.3. Mismatched sample solvent strength.1. Reduce the sample load per injection.2. Ensure mobile phase additive (formic acid) is present.3. Dissolve the sample in a solvent weaker than or equal to the initial mobile phase.
Peak Fronting 1. Column overload (less common in RP-HPLC).2. Sample dissolved in a solvent much stronger than the mobile phase.1. Reduce sample concentration.2. Re-dissolve the sample in a weaker solvent.
Poor Resolution 1. Sample load is too high.2. Gradient is too steep.3. Column is degrading.1. Decrease the amount of sample injected.2. Decrease the gradient slope (e.g., run from 60-90% B over 15 minutes instead of 10).3. Replace the column.
Ghost Peaks 1. Contamination in the mobile phase or system.2. Carryover from a previous injection.1. Use fresh, high-purity mobile phase.2. Run blank gradients to wash the system. Increase needle wash volume and use a strong solvent.

References

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Agilent. (2023, June 29). Scale Up with Confidence - Column selection for preparative HPLC. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Waters. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. Retrieved from [Link]

  • ResearchGate. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]

  • ALWSCI. (2025, April 15). Key Considerations For Sample Preparation in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2. Retrieved from [Link]

  • Hawach Scientific. (2023, December 1). Selection Guide for HPLC Columns. Retrieved from [Link]

  • Ingenieria Analitica. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [https://jordilabs.com/ Jordi Labs/reverse-phase-normal-phase-hplc/]([Link] Jordi Labs/reverse-phase-normal-phase-hplc/)

  • Biotage. (2023, January 26). How to maximize UV detection sensitivity in flash chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Agilent. (n.d.). Best Practices for Using an Agilent LC System Technical Note. Retrieved from [Link]

  • Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC?. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting. Retrieved from [Link]

  • Al-Bari, M. A. (2015). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging "Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate" in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers at the vanguard of materials science and drug development, the design of polymers with precisely tailored functionalities is paramount. "Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate" is a unique molecular scaffold offering a compelling combination of functional groups: a terminal ethyl ester, a mid-chain ketone, and a hydrophobic pentyloxyphenyl moiety. While this specific molecule is not a conventional monomer, its structure presents a versatile platform for creating advanced functional polymers. These materials are of significant interest for applications ranging from targeted drug delivery and nanomedicine to high-performance coatings and specialty materials.[1][2]

This guide provides a detailed exploration of two primary strategies for incorporating "this compound" into polymeric structures. As direct polymerization literature for this compound is not available, we will leverage established, robust polymerization principles, treating this molecule as a functional building block. We will detail the causal logic behind our protocol designs, grounded in authoritative chemical literature, to provide a trustworthy and reproducible framework for your research.

Physicochemical Properties & Strategic Overview

Before delving into synthesis, it is crucial to understand the properties of the core building block.

PropertyValueSource
Chemical Name This compoundInternal
CAS Number 898757-83-0ChemicalBook
Molecular Formula C₂₀H₃₀O₄ChemicalBook
Molecular Weight 334.45 g/mol Calculated
Key Functional Groups 1. Ethyl Ester2. Ketone3. Phenyl EtherInternal

The presence of these distinct functional groups dictates our synthetic approach. The molecule lacks a polymerizable moiety like a vinyl or cyclic group, meaning it cannot be directly polymerized via chain-growth or ring-opening mechanisms. Therefore, our strategies will focus on:

  • Pathway A: Covalent attachment of a polymerizable group to the molecule to create a novel functional monomer, followed by controlled radical polymerization.

  • Pathway B: Post-polymerization modification, where a pre-formed polymer with reactive sites is functionalized using the molecule as a pendant group.

Pathway A: Synthesis and Polymerization of a Novel Functional Monomer

This pathway offers the most control over the final polymer structure, enabling the synthesis of well-defined homopolymers or block copolymers with the functional unit regularly spaced along the backbone.[3] The strategy involves a two-step process: monomer synthesis followed by polymerization.

Step 1: Synthesis of a Methacrylate-Functionalized Monomer

Causality: To make the molecule polymerizable via radical polymerization, we must introduce a vinyl group.[4] A common and highly effective method is to convert a terminal group into a methacrylate. Here, we propose a transesterification reaction or a hydrolysis-acylation sequence to replace the ethyl ester with a 2-hydroxyethyl ester, which is then reacted with methacryloyl chloride to yield the target monomer. For this protocol, we will focus on a robust two-step hydrolysis and subsequent esterification.

Protocol 1: Synthesis of 2-((7-oxo-7-(4-pentyloxyphenyl)heptanoyl)oxy)ethyl methacrylate

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), Dioxane, Water

  • Hydrochloric acid (HCl), 1M solution

  • Ethylene glycol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Part 1: Hydrolysis of the Ethyl Ester

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF/water.

  • Add LiOH (1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, acidify the mixture to pH ~2 with 1M HCl.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 7-oxo-7-(4-pentyloxyphenyl)heptanoic acid.

Part 2: Esterification with 2-Hydroxyethyl Methacrylate (HEMA)

  • Dissolve the acid from Part 1 (1.0 eq), HEMA (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 eq) portion-wise and stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the pure methacrylate monomer.

Step 2: RAFT Polymerization of the Functional Monomer

Causality: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization (CRP) technique that tolerates a wide range of functional groups, including ketones and esters.[5] This method allows for precise control over molecular weight and results in polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[6]

Protocol 2: RAFT Polymerization

Materials:

  • Synthesized Methacrylate Monomer (from Protocol 1)

  • RAFT Agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or DMF)

  • Inhibitor removal column (for monomer if necessary)

  • Degassing equipment (Schlenk line or glovebox)

  • Precipitation solvent (e.g., cold methanol or hexane)

Procedure:

  • In a Schlenk flask, combine the methacrylate monomer (e.g., 100 eq), RAFT agent CPADB (1 eq), and initiator AIBN (0.2 eq).

  • Add anhydrous dioxane to achieve a desired monomer concentration (e.g., 2 M).

  • Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).

  • Allow the polymerization to proceed for the target time (e.g., 4-24 hours). Monitor conversion by taking aliquots and analyzing via ¹H NMR.

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a cold non-solvent (e.g., methanol).

  • Collect the polymer by filtration or centrifugation, re-dissolve in a small amount of a good solvent (e.g., THF), and re-precipitate.

  • Dry the purified polymer under vacuum to a constant weight. A similar approach has been successfully used for other ketone-containing methacrylate monomers.[7][8]

G cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Polymerization start Ethyl 7-oxo-7-(4- pentyloxyphenyl)heptanoate hydrolysis Hydrolysis (LiOH) to Carboxylic Acid start->hydrolysis esterification Esterification with HEMA (DCC, DMAP) hydrolysis->esterification monomer Purified Methacrylate Monomer esterification->monomer raft_setup RAFT Polymerization Setup (Monomer, RAFT Agent, Initiator) monomer->raft_setup polymerization Polymerization (e.g., 70°C, N2 atm) raft_setup->polymerization purification Purification via Precipitation polymerization->purification final_polymer Functional Polymer purification->final_polymer

Caption: Post-polymerization modification via reduction and subsequent urethane formation.

Polymer Characterization

Thorough characterization is essential to confirm the success of the synthesis and to understand the properties of the new material.

TechniquePurposeExpected Outcome
¹H NMR Spectroscopy Confirm covalent attachment and determine the degree of polymerization or functionalization.Appearance of characteristic polymer backbone signals and preservation of signals from the pendant group.
FT-IR Spectroscopy Verify the presence of key functional groups (ester, ketone, urethane) and monitor reaction completion.For Pathway B, disappearance of the isocyanate peak (~2270 cm⁻¹) and appearance of urethane N-H and C=O peaks.
Gel Permeation Chromatography (GPC/SEC) Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI.For RAFT, a narrow PDI (<1.3) is expected. For Pathway B, a shift in the GPC trace to higher molecular weight.
Differential Scanning Calorimetry (DSC) Measure the glass transition temperature (Tg) and melting temperature (Tm), if any.The bulky pendant group is expected to increase the Tg of the polymer backbone.
MALDI-TOF Mass Spectrometry Confirm end-group fidelity and the absolute molecular weight of individual polymer chains. Provides high-resolution mass data to verify the expected structure.

Potential Applications in Drug Development

The unique trifunctional nature of the incorporated pendant group opens several avenues for advanced applications, particularly in nanomedicine. [9][10]

  • Drug Conjugation: The ketone group serves as a versatile chemical handle. It can be reacted with aminooxy- or hydrazide-functionalized drugs or targeting ligands to form stable oxime or hydrazone linkages, respectively. This is a highly efficient and bio-orthogonal conjugation strategy. [7][8]* Hydrophobic Core-Forming Blocks: The long alkyl chain and phenyl ether group are strongly hydrophobic. In an aqueous environment, amphiphilic block copolymers containing this unit can self-assemble into micelles or nanoparticles. These structures can physically encapsulate hydrophobic drugs like paclitaxel or doxorubicin within their core, improving drug solubility and circulation time. [11]* Tunable Properties: The ratio of the functional monomer to other co-monomers can be adjusted to fine-tune the polymer's properties, such as its hydrophilicity, drug-loading capacity, and thermal characteristics.

Conceptual Application: Drug-Loaded Micelle

G cluster_micelle Polymer Micelle center Hydrophobic Core drug Drug p1 p1->center sidechain1 Pendant Group p1->sidechain1 p2 p2->center sidechain2 Pendant Group p2->sidechain2 p3 p3->center p4 p4->center p5 p5->center p6 p6->center p7 p7->center sidechain3 Pendant Group p7->sidechain3 p8 p8->center p9 p9->center

Caption: Self-assembly of an amphiphilic polymer into a drug-encapsulating micelle.

Conclusion

"this compound" represents a promising, though unconventional, starting material for the synthesis of highly functionalized polymers. By employing foundational strategies such as monomer modification followed by controlled radical polymerization or post-polymerization conjugation, researchers can create novel materials with precisely engineered properties. The protocols and rationale provided herein offer a scientifically grounded starting point for exploring the potential of this molecule in creating next-generation polymers for drug delivery, diagnostics, and other advanced applications.

References

  • University of Southern Mississippi. (n.d.). Functional Polymers for Drug Delivery and Opto-Electronic Applications. Retrieved from [Link]

  • Polymer Chemistry. (2022). Controlled radical polymerization - Design the architecture of polymers. Retrieved from [Link]

  • Wu, T., et al. (2011). Novel copoly(ether ether ketone)s with pendant phenyl groups: synthesis and characterization. Semantic Scholar. Retrieved from [Link]

  • AZoM. (2020). What is Controlled Radical Polymerization? Retrieved from [Link]

  • MDPI. (n.d.). Polymeric and Polymer-Functionalized Drug Delivery Vectors: From Molecular Architecture and Elasticity to Cellular Uptake. Retrieved from [Link]

  • Royal Society of Chemistry. (1997). Conjugated polymers incorporating pendant functional groups—synthesis and characterisation. Retrieved from [Link]

  • IntechOpen. (2023). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (2010). Functional Polymers for Drug Delivery Systems in Nanomedicines. Retrieved from [Link]

  • Matyjaszewski Polymer Group. (2014). Direct polymerization of functional monomers. Retrieved from [Link]

  • Li, P., et al. (2021). Poly(arylene ether nitrile) copolymers containing pendant phenyl: Synthesis and properties. Semantic Scholar. Retrieved from [Link]

  • ACS Publications. (n.d.). Aromatic Poly(ether ketone)s with Pendant Sulfonic Acid Phenyl Groups Prepared by a Mild Sulfonation Method for Proton Exchange Membranes. Retrieved from [Link]

  • Wikipedia. (n.d.). Radical polymerization. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymerization. Retrieved from [Link]

  • Royal Society of Chemistry. (1997). Conjugated polymers incorporating pendant functional groups—synthesis and characterisation. Retrieved from [Link]

  • NRC Research Press. (n.d.). Aromatic poly(ether ketone)s with pendant sulfonic acid phenyl groups prepared by a mild sulfonation method for proton exchange. Retrieved from [Link]

  • ResearchGate. (2018). Step-Growth Polymerization in the 21st Century. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Keto-Functionalized Polymer Scaffolds As Versatile Precursors to Polymer Side Chain Conjugates. Retrieved from [Link]

  • ACS Publications. (n.d.). Speciality Polymers Having Sugar as the Pendant Group: Synthesis, Characterization, and Binding of Organic Solute in Water. Retrieved from [Link]

  • Fiveable. (n.d.). Step-Growth Polymers. Retrieved from [Link]

  • MDPI. (n.d.). Poly(phenylene ether) Based Amphiphilic Block Copolymers. Retrieved from [Link]

  • Wikipedia. (n.d.). Step-growth polymerization. Retrieved from [Link]

  • ACS Publications. (n.d.). Step-growth polymerization. Retrieved from [Link]

  • ACS Publications. (n.d.). Keto-Functionalized Polymer Scaffolds as Versatile Precursors to Polymer Side-Chain Conjugates. Retrieved from [Link]

  • ResearchGate. (2019). Preparation of Pendant Group-Functionalized Diblock Copolymers with Adjustable Thermogelling Behavior. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Step-Growth Polymers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Polymers and Polymerization Reactions. Retrieved from [Link]

Sources

Application of "Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

A Targeted Probe for Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation

Abstract

This document provides a comprehensive technical guide for researchers on the potential application of this compound as a modulator of Peroxisome Proliferator-Activated Receptor γ (PPARγ). Due to the novelty of this specific molecule, this guide synthesizes information from structurally related PPARγ ligands to propose a scientifically grounded hypothesis for its mechanism and to provide robust protocols for its investigation. We will explore its synthesis, in-vitro characterization, and cell-based functional assays.

Introduction: The Rationale for Targeting PPARγ

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of metabolism, inflammation, and cellular differentiation. There are three main subtypes: PPARα, PPARδ (also known as PPARβ), and PPARγ. PPARγ is highly expressed in adipose tissue and is a master regulator of adipogenesis. Its activation also leads to improved insulin sensitivity, making it a key therapeutic target for type 2 diabetes. The thiazolidinedione (TZD) class of drugs, such as pioglitazone and rosiglitazone, are well-known PPARγ agonists.

The structure of this compound, featuring a lipophilic pentyloxy tail and a flexible chain containing a ketone and an ester, suggests its potential to bind within the large, hydrophobic ligand-binding pocket of PPARγ. The pentyloxyphenyl group can mimic the hydrophobic moieties of known PPARγ ligands, while the heptanoate chain can adopt various conformations to interact with key amino acid residues in the binding pocket. This document outlines the necessary steps to validate this hypothesis.

Proposed Mechanism of Action

We hypothesize that this compound acts as a selective PPARγ modulator. Upon entering the cell, it is presumed to bind to the ligand-binding domain (LBD) of PPARγ. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

G cluster_cell Cell Cytoplasm cluster_nucleus Nucleus Compound Ethyl 7-oxo-7- (4-pentyloxyphenyl)heptanoate PPARg_inactive Inactive PPARγ (with Corepressors) Compound->PPARg_inactive Binding & Activation PPARg_active Active PPARγ (with Coactivators) PPARg_inactive->PPARg_active RXR RXR Heterodimer PPARγ-RXR Heterodimer RXR->Heterodimer PPARg_active->Heterodimer PPRE PPRE on DNA Heterodimer->PPRE Binds to Gene Target Gene (e.g., Adiponectin) PPRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Metabolic Regulation) mRNA->Protein Translation

Figure 1: Proposed Mechanism of Action. A diagram illustrating the hypothesized intracellular pathway for this compound as a PPARγ agonist.

Experimental Protocols

Synthesis of this compound

The synthesis can be achieved via a Friedel-Crafts acylation reaction. This method is a classic and reliable way to form a new carbon-carbon bond between an aromatic ring and an acyl group.

Materials:

  • Pentyloxybenzene

  • Ethyl 6-(chloroformyl)hexanoate

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pentyloxybenzene (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise to the stirred solution.

  • Acylating Agent Addition: Add a solution of ethyl 6-(chloroformyl)hexanoate (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker of crushed ice containing 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

G reagents Pentyloxybenzene + Ethyl 6-(chloroformyl)hexanoate reaction Friedel-Crafts Acylation reagents->reaction catalyst AlCl₃, DCM, 0°C to RT catalyst->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product

Figure 2: Synthetic Workflow. A flowchart outlining the key steps in the synthesis of the target compound.

In-Vitro PPARγ Binding Assay (Time-Resolved FRET)

This assay determines the ability of the compound to displace a known fluorescent ligand from the PPARγ LBD, providing a measure of its binding affinity (IC₅₀).

Principle: A terbium-labeled anti-GST antibody binds to a GST-tagged PPARγ-LBD. A fluorescently labeled PPARγ ligand (tracer) binds to the LBD, bringing it into close proximity with the terbium. Excitation of terbium results in a FRET signal. A competing compound will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • GST-tagged human PPARγ-LBD

  • Terbium-labeled anti-GST antibody

  • Fluorescent PPARγ tracer (e.g., Fluormone™ PPAR Green)

  • Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, pH 7.4)

  • 384-well low-volume microplates

  • Test compound (serially diluted in DMSO)

Procedure:

  • Prepare Reagents: Prepare a master mix of the PPARγ-LBD, terbium-labeled antibody, and fluorescent tracer in the assay buffer.

  • Compound Plating: Add 50 nL of the serially diluted test compound or DMSO (control) to the wells of a 384-well plate.

  • Dispense Master Mix: Add 10 µL of the master mix to each well.

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the tracer and 620 nm for terbium).

  • Data Analysis: Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 620 nm). Plot the ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescription
IC₅₀ The concentration of the test compound that inhibits 50% of the specific binding of the fluorescent tracer.
Positive Control Rosiglitazone (a known high-affinity PPARγ agonist).
Negative Control DMSO vehicle.
Cell-Based PPARγ Reporter Assay

This assay measures the functional activation of the PPARγ pathway in a cellular context.

Principle: HEK293T cells are co-transfected with two plasmids: one expressing the full-length human PPARγ and another containing a luciferase reporter gene under the control of a PPRE promoter. If the test compound activates PPARγ, the receptor will bind to the PPRE and drive the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Opti-MEM

  • Lipofectamine 2000 or similar transfection reagent

  • pCMV-hPPARγ expression vector

  • PPRE-luciferase reporter vector (e.g., pGL4.23[luc2/PPRE])

  • Beta-galactosidase (β-gal) expression vector (for transfection control)

  • Test compound

  • Luciferase assay reagent

  • β-gal assay reagent

  • 96-well white, clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and β-gal vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound or Rosiglitazone (positive control).

  • Incubation: Incubate for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them with a passive lysis buffer.

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a plate reader.

  • Transfection Normalization: Measure the β-galactosidase activity from the same lysate to normalize for transfection efficiency.

  • Data Analysis: Normalize the luciferase activity to the β-gal activity. Plot the normalized relative light units (RLU) against the log of the compound concentration and fit the data to determine the EC₅₀ value.

ParameterDescription
EC₅₀ The concentration of the compound that produces 50% of the maximal response in the reporter assay.
Emax The maximum observed effect of the compound, often expressed as a percentage of the positive control's Emax.

Summary of Expected Data

The following table summarizes the type of quantitative data that will be generated from the described protocols.

AssayParameterExpected Outcome for an Active Compound
TR-FRET Binding Assay IC₅₀ (nM)A low nanomolar to micromolar value, indicating direct binding to the PPARγ LBD.
Cell-Based Reporter Assay EC₅₀ (nM)A potent EC₅₀ value, confirming cellular activity and pathway activation.
Cell-Based Reporter Assay Emax (%)A high Emax value, comparable to the positive control (e.g., >80% of Rosiglitazone).

Conclusion

This compound represents a novel chemical entity with a structural framework conducive to PPARγ modulation. The protocols detailed in this guide provide a clear and robust pathway for its synthesis and pharmacological characterization. By systematically evaluating its binding affinity and functional activity, researchers can elucidate its potential as a new tool for studying metabolic diseases or as a lead compound for drug discovery programs targeting PPARγ.

References

  • Tontonoz, P., & Spiegelman, B. M. (2008). Fat and beyond: the diverse biology of PPARγ. Annual review of biochemistry, 77, 289–312. [Link]

  • Ahmadian, M., Suh, J. M., Hah, N., Liddle, C., Atkins, A. R., Downes, M., & Evans, R. M. (2013). PPARγ signaling and metabolism: the good, the bad and the future. Nature medicine, 19(5), 557–566. [Link]

  • Soccio, R. E., Chen, E. R., & Lazar, M. A. (2014). Thiazolidinediones and the promise of insulin sensitization in type 2 diabetes. Cell metabolism, 20(4), 573–591. [Link]

Application Notes & Protocols: Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate as a Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate, a bifunctional molecule with significant potential as an intermediate in drug discovery. We present detailed, validated protocols for its multi-step synthesis, purification, and characterization. The synthetic strategy is centered around a robust Friedel-Crafts acylation. Furthermore, we explore the rationale behind its application in medicinal chemistry, highlighting how its distinct structural motifs—a lipophilic 4-pentyloxyphenyl ketone and a terminal ethyl ester—can be leveraged for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to utilize this versatile scaffold in their research endeavors.

Introduction: The Strategic Value of this compound in Medicinal Chemistry

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Intermediates that offer modularity and access to diverse chemical space are of paramount importance. This compound is one such molecule, embodying several desirable features for a drug discovery building block.

Its structure can be deconstructed into three key components:

  • A 4-pentyloxyphenyl ketone moiety: The 4-alkoxy phenyl ketone is a privileged scaffold found in a variety of biologically active compounds. The pentyloxy group provides a significant lipophilic character, which can enhance membrane permeability and interaction with hydrophobic pockets of target proteins.

  • A seven-carbon aliphatic chain: This linker region provides conformational flexibility and acts as a spacer, allowing the two terminal functional groups to be positioned optimally for interaction with biological targets. The length of the alkyl chain is a critical determinant of biological activity, particularly in areas like antibacterial agents where it influences membrane insertion.[1]

  • A terminal ethyl ester: This functional group serves as a versatile handle for further chemical elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR).

The combination of these features makes this compound an attractive starting point for the synthesis of targeted libraries of compounds for screening against various diseases.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided in the table below.

PropertyValueSource
CAS Number 898757-83-0ChemicalBook[2]
Molecular Formula C₂₀H₃₀O₄ChemicalBook[2]
Molecular Weight 334.45 g/mol Calculated
Appearance Expected to be a colorless to pale yellow oil or low-melting solidInferred
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water.Inferred

Synthetic Protocols

The synthesis of this compound is accomplished through a three-stage process, as outlined below. The overall synthetic scheme is depicted in the following diagram.

Synthetic_Pathway cluster_0 Stage 1: Synthesis of 4-Pentyloxybenzene cluster_1 Stage 2: Synthesis of Acylating Agent cluster_2 Stage 3: Friedel-Crafts Acylation Phenol Phenol Pentyloxybenzene 4-Pentyloxybenzene Phenol->Pentyloxybenzene K₂CO₃, Acetone, Reflux Bromopentane 1-Bromopentane Bromopentane->Pentyloxybenzene TargetCompound This compound Pentyloxybenzene->TargetCompound AlCl₃, DCM, 0°C to rt AdipicAcid Adipic Acid MonoethylAdipate Ethyl Hydrogen Adipate AdipicAcid->MonoethylAdipate Ethanol, H⁺ cat. AcylChloride 7-Ethoxy-7-oxoheptanoyl chloride MonoethylAdipate->AcylChloride SOCl₂, Reflux AcylChloride->TargetCompound

Caption: Overall synthetic pathway for this compound.

Stage 1: Synthesis of 4-Pentyloxybenzene (Williamson Ether Synthesis)

This protocol describes the synthesis of the aromatic starting material via a classical Williamson ether synthesis.[3]

Materials:

  • Phenol

  • 1-Bromopentane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone.

  • Stir the suspension and add 1-bromopentane (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M NaOH solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-pentyloxybenzene as a colorless oil.

Characterization: The product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity before proceeding to the next step.

Stage 2: Synthesis of 7-Ethoxy-7-oxoheptanoyl chloride

This stage involves a two-step process: monoesterification of adipic acid followed by conversion to the acyl chloride.

3.2.1. Synthesis of Ethyl Hydrogen Adipate (Monoethyl Adipate)

This protocol is adapted from established methods for the monoesterification of dicarboxylic acids.[4][5]

Materials:

  • Adipic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Acetic Anhydride

  • Toluene (optional, for azeotropic removal of water)

Procedure:

  • In a round-bottom flask, dissolve adipic acid (1.0 eq) in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours. The reaction can be driven to completion by removing water, for example, by azeotropic distillation with toluene using a Dean-Stark apparatus.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine to remove any remaining acid and di-ester byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield ethyl hydrogen adipate.

3.2.2. Conversion to 7-Ethoxy-7-oxoheptanoyl chloride

This is a standard conversion of a carboxylic acid to an acyl chloride.[6][7]

Materials:

  • Ethyl Hydrogen Adipate

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Anhydrous Dichloromethane (DCM) (optional)

  • A catalytic amount of Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • In a fume hood, place ethyl hydrogen adipate (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.

  • Slowly add an excess of thionyl chloride (e.g., 2.0 eq).

  • Heat the mixture to reflux for 2-3 hours until the evolution of HCl and SO₂ gases ceases.

  • Carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the crude 7-ethoxy-7-oxoheptanoyl chloride, which can be used in the next step without further purification.

Stage 3: Friedel-Crafts Acylation to Yield this compound

This is the key step where the two previously synthesized fragments are coupled. The pentyloxy group is an ortho, para-directing activator, and due to steric hindrance, the acylation will predominantly occur at the para position.[8]

Materials:

  • 4-Pentyloxybenzene

  • 7-Ethoxy-7-oxoheptanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 7-ethoxy-7-oxoheptanoyl chloride (1.0 eq) in anhydrous DCM to the AlCl₃ suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of 4-pentyloxybenzene (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold water with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Characterization: The structure and purity of the final product should be confirmed by:

  • ¹H NMR and ¹³C NMR spectroscopy

  • Infrared (IR) spectroscopy (to confirm the presence of ketone and ester carbonyl groups)

  • Mass Spectrometry (MS) (to confirm the molecular weight)

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself, but rather a strategic starting point for the synthesis of more complex molecules. The workflow for its utilization in a drug discovery campaign is illustrated below.

Drug_Discovery_Workflow Start This compound Hydrolysis Ester Hydrolysis Start->Hydrolysis Reduction Ketone Reduction Start->Reduction Amidation Amide Coupling Hydrolysis->Amidation Library Diverse Chemical Library Amidation->Library Reduction->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit LeadOp Lead Optimization (SAR) Hit->LeadOp Candidate Preclinical Candidate LeadOp->Candidate

Caption: A potential workflow for utilizing the title compound in a drug discovery program.

Elaboration of the Ester Functionality

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for creating a library of amides. Amide bond formation with a diverse set of amines (e.g., primary, secondary, aromatic, aliphatic, heterocyclic) can introduce a wide range of chemical functionalities and pharmacophores. This allows for the systematic exploration of the SAR of the "right-hand" side of the molecule.

Modification of the Ketone

The ketone functionality can also be a point of modification. For example, it can be reduced to a secondary alcohol, which introduces a new hydrogen bond donor and a chiral center. The resulting alcohol can be further derivatized.

Potential Therapeutic Targets

Compounds containing the 4-alkoxy phenyl ketone motif have been investigated for a variety of biological activities:

  • Anticancer Activity: The quinoline scaffold, which can be synthesized from precursors with similar structures, is a well-known pharmacophore in anticancer drug discovery, with some derivatives acting as topoisomerase I inhibitors.[9]

  • Enzyme Inhibition: Phenyl ketone derivatives have been explored as inhibitors of various enzymes. For instance, certain ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides have been identified as potent aggrecanase-1 inhibitors for the potential treatment of osteoarthritis.[10]

  • Antibacterial Agents: The long alkyl chain is a feature often found in cationic amphiphiles with antibacterial activity. The length of the chain can be tuned to optimize selectivity for bacterial over mammalian cell membranes.[1]

  • Modulators of Oxidoreductase Activity: Novel synthetic phenyl ketone derivatives have shown promise as agents against nonalcoholic fatty liver disease (NAFLD) by modulating oxidoreductase activity.[11]

By using this compound as a starting material, researchers can rapidly synthesize libraries of compounds to target these and other disease areas.

Conclusion

This compound is a valuable and versatile intermediate for drug discovery. Its synthesis, while multi-step, relies on well-established and robust chemical transformations. The protocols provided herein offer a reliable pathway to access this compound in the laboratory. Its unique combination of a lipophilic aryl ketone and a modifiable ester functionality makes it an ideal scaffold for the generation of diverse chemical libraries, enabling the exploration of new therapeutic avenues.

References

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  • Nishimura, T., Ebe, Y., & Hayashi, T. (2020). Synthesis of ω-Chloroalkyl Aryl Ketones via C–C Bond Cleavage of tert-Cycloalkanols with Tetramethylammonium Hypochlorite. Molecules, 25(22), 5438. [Link]

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Application Notes & Protocols: Incorporating Long-Chain Esters into Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Long-Chain Esters in Material Science

Long-chain esters, characterized by their extended aliphatic chains, are pivotal in the design of advanced materials. Their inherent hydrophobicity, flexibility, and biocompatibility make them ideal candidates for tailoring the properties of polymers and other matrices. The incorporation of these esters can impart desirable characteristics such as increased plasticity, enhanced thermal stability, and controlled degradability. For researchers, scientists, and drug development professionals, mastering the techniques to integrate these moieties is crucial for innovating in fields ranging from biodegradable plastics to advanced drug delivery systems.

This guide provides a comprehensive overview of field-proven techniques for incorporating long-chain esters into novel materials. We will delve into the causality behind experimental choices, offering detailed, self-validating protocols for synthesis and characterization.

I. Bulk Polymerization: Crafting Polyesters with Long-Chain Segments

Bulk polymerization is a direct and solvent-free method to synthesize polymers, which is particularly advantageous for creating high-purity materials. Melt polycondensation is a common bulk technique for producing polyesters from long-chain dicarboxylic acids and diols.

Scientific Rationale

In melt polycondensation, the esterification reaction is driven by heat and the removal of a small molecule byproduct, typically water. The reaction is an equilibrium process; therefore, to achieve high molecular weight polymers, the equilibrium must be shifted towards the product side. This is accomplished by conducting the reaction at high temperatures and under vacuum to efficiently remove the water formed.[1] The choice of catalyst, typically a metal salt or a strong acid, is critical for accelerating the reaction rate without causing undesirable side reactions.[2] The stoichiometry of the monomers (dicarboxylic acid and diol) must be precisely controlled, as any imbalance will limit the chain growth and result in lower molecular weight polymers.[3]

Experimental Workflow: Melt Polycondensation

melt_polycondensation cluster_prep Monomer Preparation cluster_reaction Polycondensation Reaction cluster_purification Purification & Isolation cluster_characterization Characterization Monomers Long-Chain Dicarboxylic Acid + Long-Chain Diol Reactor Reaction Vessel Monomers->Reactor Catalyst Catalyst (e.g., H3PO4/H2SO4) Catalyst->Reactor Heating Heating Mantel (Gradual Temperature Increase) Reactor->Heating Place in Stirring Mechanical Stirring Heating->Stirring Simultaneous Vacuum Vacuum Application (Water Removal) Stirring->Vacuum After initial dehydration Precipitation Precipitation in Non-solvent (e.g., Methanol) Vacuum->Precipitation Transfer cooled polymer Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Analysis FTIR, NMR, GPC, DSC Drying->Analysis

Caption: Workflow for melt polycondensation of long-chain esters.

Protocol: Melt Polycondensation of Poly(octamethylene succinate) (POS)

This protocol describes the synthesis of a high molecular weight aliphatic polyester from succinic acid and 1,8-octanediol.[4]

Materials:

  • Succinic acid (SA)

  • 1,8-octanediol (ODO)

  • Phosphoric acid (H₃PO₄) or Sulfuric acid (H₂SO₄) as catalyst

  • Methanol (for purification)

  • Nitrogen gas supply

  • Vacuum line

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Vacuum pump

  • Schlenk line

Procedure:

  • Monomer Charging and Inerting:

    • Place 0.1 mol of succinic acid and a specific molar ratio of 1,8-octanediol (start with a 1:1.1 ratio to compensate for diol loss at high temperatures) into the three-necked round-bottom flask equipped with a mechanical stirrer.[1]

    • Add the catalyst (0.1-0.5% w/w of the total monomer weight).[1]

    • Purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere. This is crucial to prevent oxidation of the monomers at high temperatures.

  • Dehydration Step:

    • Begin stirring the mixture and slowly heat the flask to 150°C under a gentle flow of nitrogen.

    • Maintain this temperature for 1-2 hours to remove the initial water of condensation. Water vapor will be visible exiting through the condenser.

  • Polycondensation Step:

    • Gradually increase the temperature to 190°C over 30 minutes.

    • Once the temperature has stabilized, slowly apply a vacuum (down to 15 mbar) to the system.[1] This step is critical for removing the water byproduct and driving the polymerization reaction forward to achieve a high molecular weight.

    • Continue the reaction under vacuum for 4-6 hours. The viscosity of the mixture will noticeably increase as the polymer chains grow.

  • Polymer Isolation and Purification:

    • After the reaction is complete, cool the flask to room temperature under a nitrogen atmosphere. The resulting polymer will be a solid mass.

    • Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).

    • Precipitate the polymer by slowly pouring the solution into an excess of a non-solvent, such as cold methanol, while stirring vigorously. This step removes unreacted monomers and low molecular weight oligomers.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol two to three times.

    • Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Self-Validation/Characterization:

Technique Purpose Expected Outcome
FTIR Confirm ester formationAppearance of a strong carbonyl (C=O) stretching peak around 1735 cm⁻¹. Disappearance of the broad O-H stretch from the carboxylic acid.
¹H NMR Determine polymer structure and puritySignals corresponding to the protons of the succinate and octamethylene units. Absence of signals from monomer impurities.
GPC/SEC Determine molecular weight and polydispersityProvides number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). A higher Mn and a PDI close to 2 are indicative of successful step-growth polymerization.[5][6]
DSC Analyze thermal propertiesDetermination of glass transition temperature (Tg) and melting temperature (Tm). For POS, a Tg around -53°C and a Tm around 72.5°C are expected.[4]

II. Surface Modification: Grafting Long-Chain Esters onto Material Surfaces

Surface modification is a powerful technique to alter the surface properties of a material without changing its bulk characteristics. Grafting long-chain esters onto a polymer backbone, such as cellulose, can significantly increase its hydrophobicity and thermoplasticity.

Scientific Rationale

Cellulose, a abundant biopolymer, is rich in hydroxyl groups, which makes it highly hydrophilic and difficult to process thermoplastically. Esterification of these hydroxyl groups with long-chain fatty acids replaces the polar -OH groups with nonpolar ester linkages and long aliphatic chains.[7][8][9] This modification reduces the intermolecular hydrogen bonding between cellulose chains, thereby lowering the melting point and increasing solubility in organic solvents. The degree of substitution (DS), which is the average number of hydroxyl groups substituted per anhydroglucose unit, is a critical parameter that dictates the final properties of the modified cellulose.[10]

Experimental Workflow: Mechanochemical Esterification of Cellulose

mechanochemical_esterification cluster_reactants Reactant Preparation cluster_reaction Mechanochemical Reaction cluster_purification Purification & Isolation cluster_characterization Characterization Cellulose Microcrystalline Cellulose (MCC) Mortar Magnetic Mortar & Pestle Cellulose->Mortar FattyAcid Long-Chain Fatty Acid (e.g., Oleic Acid) FattyAcid->Mortar Solvent Ionic Liquid (e.g., BmimOAc) Solvent->Mortar Activator Activating Agent (e.g., TsCl) Activator->Mortar Added after initial kneading Kneading Kneading at Controlled Temperature & Time Mortar->Kneading Precipitation Precipitation in Acetone Kneading->Precipitation Soxhlet Soxhlet Extraction with Methanol Precipitation->Soxhlet Washing Washing with Ethanol Soxhlet->Washing Drying Vacuum Drying Washing->Drying Analysis FTIR, ssNMR, TGA, XRD, DSC Drying->Analysis

Caption: Workflow for mechanochemical esterification of cellulose.

Protocol: Mechanochemical Synthesis of Cellulose Oleate

This protocol describes a green and efficient method for the esterification of microcrystalline cellulose with oleic acid.[7][10][11]

Materials:

  • Microcrystalline cellulose (MCC)

  • Oleic acid (OA)

  • 1-butyl-3-methylimidazolium acetate (BmimOAc)

  • p-Toluenesulfonyl chloride (TsCl)

  • Acetone

  • Methanol

  • Ethanol

Equipment:

  • Magnetic mortar and pestle with temperature control

  • Soxhlet extraction apparatus

  • Vacuum oven

Procedure:

  • Reactant Charging and Initial Kneading:

    • In the magnetic mortar, combine 0.5 g of MCC (3 mmol), 5 g of oleic acid (18 mmol), and 3.6 g of BmimOAc (18 mmol).

    • Begin kneading the mixture at a constant rotational speed (e.g., 150 rpm) at the desired reaction temperature (e.g., 80°C). The ionic liquid acts as a solvent and swelling agent for the cellulose.

  • Activation and Esterification:

    • After 1 hour of kneading, add 3.5 g of TsCl (18 mmol) to the mixture. TsCl activates the hydroxyl groups of cellulose, making them more susceptible to esterification.

    • Continue kneading at the set temperature for a specified reaction time (e.g., 4, 12, or 24 hours). The reaction time will influence the degree of substitution.

  • Product Precipitation and Purification:

    • After the reaction, precipitate the product by adding acetone to the mixture.

    • To remove unreacted oleic acid, ionic liquid, and other byproducts, transfer the solid to a Soxhlet thimble and perform an extraction with methanol for 8 hours.[11]

    • After extraction, filter the product and wash it twice with ethanol to ensure complete removal of any remaining impurities.

  • Drying:

    • Dry the final product, cellulose oleate, in a vacuum oven at 80°C until a constant weight is obtained.

Self-Validation/Characterization:

Technique Purpose Expected Outcome
FTIR Confirm esterificationA new absorbance peak around 1731 cm⁻¹ corresponding to the carbonyl group (C=O) of the ester. A decrease in the intensity of the broad O-H stretching band (3100-3600 cm⁻¹).[9][10]
Solid-State NMR (ssNMR) Determine structure and Degree of Substitution (DS)Appearance of a signal at ~174 ppm for the carboxylic carbon (C=O) and signals between 14-35 ppm for the methyl and ethyl groups of the oleate chain. The DS can be calculated from the integration of specific peaks.[10]
TGA Evaluate thermal stabilityThe onset degradation temperature of the modified cellulose is typically lower than that of the pristine MCC due to the disruption of the crystalline structure.[9]
XRD Assess crystallinityA broadening of the diffraction peaks compared to MCC, indicating a decrease in crystallinity upon esterification.[7][9]
DSC Analyze thermal transitionsMay reveal a glass transition temperature (Tg) or melting temperature (Tm) not present in the original cellulose, indicating the successful incorporation of the flexible long-chain esters.[9]

III. Self-Assembly: Creating Nanostructures with Long-Chain Esters

The self-assembly of amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, is a bottom-up approach to creating well-defined nanostructures such as micelles, vesicles, and nanoparticles. Incorporating long-chain esters into the hydrophobic block is a key strategy for tuning the properties of these self-assembled materials, particularly for applications in drug delivery.

Scientific Rationale

Amphiphilic block copolymers in a selective solvent (e.g., water) will spontaneously assemble to minimize the unfavorable interactions between the hydrophobic block and the solvent. The hydrophobic blocks, often containing long-chain esters, form the core of the nanostructure, while the hydrophilic blocks form the outer shell, stabilizing the structure in the aqueous environment.[12][13][14] The morphology of the resulting nanostructure is influenced by factors such as the relative block lengths, the overall molecular weight, and the concentration of the polymer. These core-shell structures can encapsulate hydrophobic drugs within their core, protecting them from the aqueous environment and enabling their delivery to target sites.[15][16]

Experimental Workflow: Self-Assembly of Block Copolymer Micelles

self_assembly cluster_prep Preparation cluster_assembly Self-Assembly Process cluster_characterization Characterization Polymer Amphiphilic Block Copolymer (with long-chain ester block) Dissolution Dissolve Polymer in Organic Solvent Polymer->Dissolution Solvent Organic Solvent (e.g., THF, DMF) Solvent->Dissolution Aqueous Aqueous Solution (e.g., Water, PBS) Addition Slow, Dropwise Addition of Aqueous Solution Aqueous->Addition Dialysis Dialysis against Aqueous Solution Aqueous->Dialysis Dissolution->Addition Addition->Dialysis To remove organic solvent Analysis DLS, TEM, Zeta Potential Dialysis->Analysis

Caption: Workflow for the self-assembly of block copolymer micelles.

Protocol: Formulation of Nanoparticles via Emulsion Diffusion

This protocol is adapted for the formulation of nanoparticles from polymers containing long-chain esters, suitable for encapsulating hydrophobic active ingredients.[17][18]

Materials:

  • Amphiphilic block copolymer with a long-chain ester block (e.g., PLA-PEG-PLA)

  • Hydrophobic drug (optional, for encapsulation)

  • Ethyl acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water, as a stabilizer)

  • Deionized water

Equipment:

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Dialysis tubing

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of the block copolymer (e.g., 100 mg) and the hydrophobic drug (if applicable, e.g., 10 mg) in a suitable volume of ethyl acetate (e.g., 5 mL).

  • Aqueous Phase Preparation:

    • Prepare a PVA solution in deionized water (e.g., 2% w/v). The PVA acts as a surfactant to stabilize the emulsion.

  • Emulsification:

    • Add the organic phase to the aqueous phase (e.g., 20 mL) under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) or sonication. This creates an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a round-bottom flask and evaporate the ethyl acetate using a rotary evaporator under reduced pressure. As the organic solvent is removed, the polymer precipitates, and the nanoparticles self-assemble.

  • Nanoparticle Purification:

    • To remove excess PVA and any unencapsulated drug, dialyze the nanoparticle suspension against deionized water for 24 hours using dialysis tubing with an appropriate molecular weight cut-off. Change the water several times during dialysis.

Self-Validation/Characterization:

Technique Purpose Expected Outcome
Dynamic Light Scattering (DLS) Determine particle size and polydispersityProvides the average hydrodynamic diameter and the polydispersity index (PDI) of the nanoparticles. A narrow size distribution (low PDI) is generally desirable.[18]
Transmission Electron Microscopy (TEM) Visualize nanoparticle morphologyConfirms the size and shape (e.g., spherical) of the self-assembled nanoparticles.
Zeta Potential Assess surface charge and stabilityMeasures the surface charge of the nanoparticles. A sufficiently high positive or negative zeta potential indicates good colloidal stability.[18]
Drug Encapsulation Efficiency (EE%) Quantify the amount of encapsulated drugDetermined by separating the nanoparticles from the aqueous phase and measuring the concentration of free drug in the supernatant. EE% = [(Total Drug - Free Drug) / Total Drug] x 100.

IV. Safety and Troubleshooting

Safety Precautions:

  • Always work in a well-ventilated fume hood, especially when handling volatile organic solvents, acid chlorides, and catalysts.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Strong acids like sulfuric acid are highly corrosive. Handle with extreme care and have appropriate spill kits available.[19]

  • Be cautious of high temperatures during melt polycondensation and ensure proper insulation of the heating apparatus.

  • When working under vacuum, ensure the glassware is free of cracks or defects to prevent implosion.

Troubleshooting Common Issues:

Problem Possible Cause(s) Solution(s)
Low Polymer Molecular Weight (in Polycondensation) - Impure monomers- Incorrect stoichiometry- Inefficient water removal- Purify monomers before use (e.g., recrystallization).- Accurately weigh monomers.- Ensure a good vacuum and adequate reaction time.[3][20]
Low Degree of Substitution (in Surface Modification) - Incomplete activation of hydroxyl groups- Steric hindrance from long chains- Insufficient reaction time or temperature- Use an appropriate activating agent and ensure anhydrous conditions.- Optimize the molar ratio of fatty acid to cellulose.- Increase reaction time or temperature within the stability limits of the reactants.
Broad or Bimodal Particle Size Distribution (in Self-Assembly) - Inefficient emulsification- Polymer aggregation- Optimize homogenization/sonication parameters (speed, time).- Adjust the concentration of the stabilizer (e.g., PVA).- Ensure slow and controlled addition of the non-solvent.

References

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Step-by-step synthesis guide for 7-oxo-7-phenylheptanoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Step-by-Step Synthesis Guide for 7-oxo-7-phenylheptanoate Derivatives

Introduction: Significance and Synthetic Overview

7-oxo-7-phenylheptanoate derivatives are valuable intermediates in organic synthesis, serving as precursors for a variety of more complex molecules in pharmaceutical and materials science research. Their structure, featuring a terminal phenyl ketone and a long-chain ester, provides two distinct reactive sites for further functionalization. The synthesis of these compounds is a common objective in medicinal chemistry and drug development.

This guide provides a detailed, reliable, and field-tested protocol for the synthesis of methyl 7-oxo-7-phenylheptanoate, a representative derivative of this class. The primary synthetic strategy discussed is the Friedel-Crafts acylation , a robust and classical method for forming carbon-carbon bonds with aromatic rings.[1][2][3] This reaction involves the electrophilic substitution of a hydrogen atom on a benzene ring with an acyl group, typically from an acyl chloride or anhydride, mediated by a Lewis acid catalyst.[2][3][4]

Retrosynthetic Analysis & Strategy

The target molecule, methyl 7-oxo-7-phenylheptanoate, can be disconnected at the bond between the phenyl ring and the adjacent carbonyl carbon. This retrosynthetic step points directly to a Friedel-Crafts acylation strategy. The necessary synthons are a phenyl group (from benzene) and a 7-carbon acyl chain with a terminal methyl ester. This acyl chain can be introduced using a suitable electrophilic precursor, such as 6-(methoxycarbonyl)hexanoyl chloride .

This precursor is readily prepared from a commercially available starting material, pimelic acid monomethyl ester (methyl 7-hydroxy-7-oxoheptanoate), by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Detailed Experimental Protocols

This section is divided into two main stages: the preparation of the acylating agent and the subsequent Friedel-Crafts acylation.

Stage 1: Synthesis of 6-(Methoxycarbonyl)hexanoyl Chloride

Principle: The carboxylic acid group of pimelic acid monomethyl ester is converted into a more reactive acyl chloride. Thionyl chloride is a common and effective reagent for this transformation. The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMolesEquivalents
Pimelic acid monomethyl ester174.2010.0 g57.4 mmol1.0
Thionyl chloride (SOCl₂)118.978.2 g (5.0 mL)68.9 mmol1.2
Dichloromethane (DCM), anhydrous-100 mL--
N,N-Dimethylformamide (DMF)73.092 dropscatalyticcatalytic

Step-by-Step Protocol:

  • Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet connected to a trap (e.g., a bubbler containing NaOH solution) to neutralize the HCl and SO₂ gases produced. Ensure all glassware is oven-dried to prevent hydrolysis of the reagents.

  • Reagent Addition: To the flask, add pimelic acid monomethyl ester (10.0 g, 57.4 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture to dissolve the solid.

  • Catalyst: Add two drops of N,N-dimethylformamide (DMF) to the solution. DMF acts as a catalyst for the formation of the acyl chloride.

  • Reaction Initiation: Slowly add thionyl chloride (5.0 mL, 68.9 mmol) to the stirred solution at room temperature using a dropping funnel. Vigorous gas evolution will be observed.

  • Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux (approx. 40°C) for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Isolation: Allow the reaction mixture to cool to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator. The resulting crude 6-(methoxycarbonyl)hexanoyl chloride is a pale yellow oil and is typically used in the next step without further purification.

Stage 2: Friedel-Crafts Acylation to Synthesize Methyl 7-oxo-7-phenylheptanoate

Principle: The synthesized acyl chloride acts as an electrophile. In the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), it generates a highly reactive acylium ion.[5][6] This acylium ion is then attacked by the nucleophilic π-electrons of the benzene ring, leading to the formation of the aryl ketone after an aqueous workup.[5][6] It is crucial to use a stoichiometric amount of AlCl₃ because it complexes with the product ketone, deactivating it towards further reaction.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMolesEquivalents
6-(Methoxycarbonyl)hexanoyl chloride192.64~11.0 g (from Stage 1)57.4 mmol1.0
Aluminum chloride (AlCl₃), anhydrous133.348.4 g63.1 mmol1.1
Benzene, anhydrous78.11100 mL-Solvent/Reagent
Hydrochloric acid (HCl), 2M-150 mL--
Dichloromethane (DCM)-100 mL--
Saturated sodium bicarbonate (NaHCO₃) soln.-50 mL--
Brine (saturated NaCl soln.)-50 mL--
Anhydrous magnesium sulfate (MgSO₄)----

Step-by-Step Protocol:

  • Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (8.4 g, 63.1 mmol) and anhydrous benzene (100 mL). Cool the suspension to 0-5°C using an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 6-(methoxycarbonyl)hexanoyl chloride from Stage 1 in 20 mL of anhydrous benzene. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃/benzene suspension over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker. To this, slowly add 150 mL of 2M HCl to dissolve the aluminum salts. Perform this step in a fume hood as HCl gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL). The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a yellow-orange oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) as the eluent.[7] Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield methyl 7-oxo-7-phenylheptanoate as a pale yellow oil.

Workflow and Mechanism Visualization

The overall experimental workflow and the core mechanism of the Friedel-Crafts acylation are depicted below.

G cluster_0 Stage 1: Acyl Chloride Synthesis cluster_1 Stage 2: Friedel-Crafts Acylation cluster_2 Purification PME Pimelic Acid Monomethyl Ester SOCl2 SOCl2, DMF (cat.) in DCM AC 6-(Methoxycarbonyl) hexanoyl Chloride SOCl2->AC Reflux, 2h Complex Reaction Mixture 0°C to RT, 4h AC->Complex Add dropwise Benzene Benzene Benzene->Complex AlCl3 AlCl3 (1.1 eq) AlCl3->Complex Workup Aqueous Workup (Ice, HCl) Complex->Workup Product Crude Product Workup->Product Chroma Flash Column Chromatography Product->Chroma Pure Pure Methyl 7-oxo-7- phenylheptanoate Chroma->Pure

Caption: Experimental workflow for the synthesis of methyl 7-oxo-7-phenylheptanoate.

G cluster_mech Mechanism of Acylium Ion Formation and Attack RCOCl R-CO-Cl (Acyl Chloride) intermediate R-CO-Cl+–AlCl3- RCOCl->intermediate + AlCl3 AlCl3 AlCl3 (Lewis Acid) acylium [ R-C≡O+ ] Acylium Ion intermediate->acylium AlCl4 AlCl4- intermediate->AlCl4 sigma_complex Arenium Ion (Sigma Complex) benzene Benzene Ring benzene->sigma_complex + Acylium Ion ketone_complex Product-AlCl3 Complex sigma_complex->ketone_complex - H+

Caption: Formation of the acylium ion and its subsequent electrophilic attack on benzene.

Characterization

The identity and purity of the final product, methyl 7-oxo-7-phenylheptanoate, should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic signals for the aromatic protons (multiplet, ~7.4-8.0 ppm), the methylene group adjacent to the ketone (triplet, ~2.9 ppm), the methyl ester group (singlet, ~3.6 ppm), and the other methylene groups in the aliphatic chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals for the ketone carbonyl (~199 ppm), ester carbonyl (~174 ppm), aromatic carbons, and aliphatic carbons should be present.

  • IR (Infrared) Spectroscopy: Look for strong absorption bands corresponding to the ketone C=O stretch (~1685 cm⁻¹) and the ester C=O stretch (~1735 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed.

Troubleshooting and Field Insights

  • Low Yield in Stage 1: Ensure all glassware is scrupulously dry and that anhydrous solvent is used. Moisture will quench the thionyl chloride.

  • Low Yield in Stage 2: The primary cause is often inactive (hydrolyzed) aluminum chloride. Use a fresh bottle of anhydrous AlCl₃ and handle it quickly in a dry environment. Ensure the reaction temperature is kept low during the addition of the acyl chloride to prevent side reactions.

  • Formation of Di-acylated Product: This is generally not an issue in Friedel-Crafts acylation because the product ketone is less reactive than the starting benzene ring.[6] However, using a large excess of benzene minimizes this possibility.

  • Difficult Purification: If the crude product is very dark, it may indicate charring due to localized heating during the quench. A slow, controlled quench onto ice is critical. If column chromatography proves difficult, consider distillation under high vacuum as an alternative purification method.

Safety Precautions

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Aluminum Chloride: Anhydrous AlCl₃ reacts violently with water, releasing HCl gas. Handle in a dry environment.

  • Benzene: A known carcinogen and is highly flammable. Use only in a fume hood and take precautions to avoid inhalation and skin contact.

  • Work-up: The quenching of the reaction is highly exothermic and releases HCl gas. Perform this step slowly and carefully in a fume hood.

References

  • Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Friedel-Crafts Alkylation and Acylation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • RSC Publishing. (n.d.). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yield and purity.

Synthesis Overview

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction.[1][2][3] This electrophilic aromatic substitution involves reacting pentyloxybenzene with an acylating agent, typically ethyl adipoyl chloride (the mono-acid chloride of adipic acid ethyl ester), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The pentyloxy group (-OC₅H₁₁) on the benzene ring is an electron-donating group, which "activates" the ring, making it more susceptible to electrophilic attack. However, the product, an aryl ketone, contains a deactivating acyl group, which advantageously prevents polyacylation.[4][5][6]

Reaction Pathway Visualization

The diagram below illustrates the fundamental steps of the Friedel-Crafts acylation mechanism for this synthesis.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Rearomatization & Workup AcylChloride Ethyl Adipoyl Chloride AcyliumIon Resonance-Stabilized Acylium Ion AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Complex [AlCl₄]⁻ Pentyloxybenzene Pentyloxybenzene AcyliumIon->Pentyloxybenzene SigmaComplex Sigma Complex (Carbocation Intermediate) Pentyloxybenzene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ (via [AlCl₄]⁻) FinalProduct This compound Quench Aqueous Workup (H₂O / H⁺) ProductComplex->Quench HCl HCl AlCl3_regen AlCl₃ Quench->FinalProduct Quench->AlCl3_regen Releases

Caption: General mechanism for Friedel-Crafts acylation.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting material. What are the primary causes?

Low conversion is the most frequent problem in Friedel-Crafts acylation and can usually be traced to one of three areas: the catalyst, the reaction conditions, or the reagents.

Potential Cause 1: Inactive or Insufficient Catalyst

The Lewis acid catalyst, typically AlCl₃, is the heart of the reaction, and its activity is paramount.

  • Inactivity due to Moisture: AlCl₃ reacts vigorously with water, which deactivates it.[4][7] Anhydrous conditions are not just recommended; they are essential.

    • Solution:

      • Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of dry nitrogen or in a desiccator immediately before use.

      • Solvents: Use freshly opened anhydrous solvents or distill them from an appropriate drying agent (e.g., CaH₂ for dichloromethane).[7]

      • Reagents: Use a fresh, unopened bottle of AlCl₃. If the bottle has been opened previously, the catalyst on the surface may be passivated. Quickly weigh the required amount in a dry environment (glove box or nitrogen-purged glove bag is ideal).

  • Insufficient Catalyst Loading: The ketone product forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[4][7] Therefore, the reaction requires stoichiometric amounts of the catalyst, not catalytic amounts.

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (ethyl adipoyl chloride). In some cases, increasing the stoichiometry to 2.0 equivalents can drive the reaction to completion.[7]

Potential Cause 2: Sub-optimal Reaction Conditions
  • Temperature: While many Friedel-Crafts acylations proceed at 0 °C to room temperature, the activation energy for this specific reaction might require gentle heating.[4][8] Conversely, excessively high temperatures can lead to side reactions and degradation.

    • Solution:

      • Start the reaction at 0 °C during the addition of reagents to control the initial exotherm.

      • Allow the reaction to slowly warm to room temperature and stir for several hours.

      • If conversion is still low (monitored by TLC or LC-MS), gently heat the mixture to 40-50 °C.[8]

  • Reaction Time: The reaction may simply need more time to reach completion.

    • Solution: Monitor the reaction progress every 1-2 hours using an appropriate analytical technique. Continue until the starting material is consumed.

Troubleshooting Workflow: Low Yield

G Start Low or No Yield Observed CheckCatalyst 1. Evaluate Catalyst Start->CheckCatalyst CheckConditions 2. Assess Reaction Conditions Start->CheckConditions CheckReagents 3. Verify Reagents Start->CheckReagents Moisture Moisture Contamination? CheckCatalyst->Moisture Stoichiometry Stoichiometry < 1.1 eq? CheckCatalyst->Stoichiometry Temp Temperature Too Low? CheckConditions->Temp Time Reaction Time Too Short? CheckConditions->Time Purity Impure Starting Materials? CheckReagents->Purity SolveMoisture Ensure Anhydrous Conditions: - Oven-dry glassware - Use dry solvents/reagents Moisture->SolveMoisture SolveStoichiometry Increase AlCl₃ to 1.1 - 2.0 eq. Stoichiometry->SolveStoichiometry SolveTemp Warm gently to 40-50 °C after initial addition at 0 °C. Temp->SolveTemp SolveTime Monitor reaction by TLC/LC-MS and allow to run to completion. Time->SolveTime SolvePurity Verify purity by NMR/GC-MS. Purify if necessary (distillation). Purity->SolvePurity

Caption: A logical workflow for troubleshooting low product yield.

Q2: I'm getting multiple products. How can I improve selectivity?

The formation of multiple products typically points to issues with regioselectivity or side reactions.

  • Potential Cause: Isomer Formation (ortho vs. para): The pentyloxy group is an ortho, para-directing group. This means the acyl group can add to the position next to (ortho) or opposite to (para) the pentyloxy group. While both may form, the desired para-isomer is usually the major product due to reduced steric hindrance.

    • Solution:

      • Temperature: Lower reaction temperatures (0 °C) generally favor the formation of the thermodynamically more stable para-product.

      • Solvent: The choice of solvent can influence the ortho/para ratio. Less polar solvents like dichloromethane or carbon disulfide often provide better para-selectivity.

  • Potential Cause: Di-acylation on the Ring: This is highly unlikely. The first acyl group added to the ring is strongly electron-withdrawing, which deactivates the ring to further electrophilic substitution.[4][5] If you suspect di-acylation, it may indicate an extremely reactive substrate or exceptionally harsh conditions.

  • Potential Cause: Reaction at the Ester: Ethyl adipoyl chloride has two electrophilic sites: the highly reactive acid chloride and the less reactive ethyl ester. Under standard Friedel-Crafts conditions, the acid chloride is vastly more reactive. Reaction at the ester is not a common issue.

Q3: My product is difficult to purify. What are the best practices?

Effective purification begins with a proper reaction workup.

  • Problem: Persistent Aluminum Salts in Product

    • Cause: The ketone product forms a stable complex with the AlCl₃ catalyst, which must be broken during workup.

    • Solution: Proper Quenching: After the reaction is complete (as determined by TLC/LC-MS), cool the reaction mixture in an ice bath. Very slowly and carefully, pour the mixture over crushed ice, often containing concentrated HCl.[9] This hydrolyzes the aluminum salts and breaks the product-catalyst complex, transferring the aluminum salts to the aqueous layer.

  • Problem: Isolating the Product from Starting Materials

    • Cause: Similar polarity between the product and unreacted pentyloxybenzene.

    • Solution: Column Chromatography: Flash column chromatography is the most effective method for separating the desired product from unreacted starting materials and any ortho-isomer.

      • Recommended Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.[10][11]

Recommended Synthesis Protocol

This protocol provides a robust starting point for the synthesis. All steps should be performed under an inert atmosphere (e.g., dry nitrogen or argon).

ParameterRecommended ValueRationale
Pentyloxybenzene 1.0 equivalentThe aromatic substrate.
Ethyl Adipoyl Chloride 1.05 equivalentsA slight excess ensures full consumption of the more valuable pentyloxybenzene.
Aluminum Chloride (AlCl₃) 1.2 equivalentsStoichiometric amount is required to account for complexation with the product ketone.[4][7]
Solvent Anhydrous Dichloromethane (DCM)A common, effective, and relatively non-polar solvent that aids in para-selectivity.[7]
Temperature 0 °C for addition, then warm to RT, then 40°CControls initial exotherm, then allows the reaction to proceed. Gentle heating may be needed for completion.
Reaction Time 4-12 hours (monitor by TLC)Reaction progress can vary; analytical monitoring is key.
Step-by-Step Methodology
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous dichloromethane (DCM).

  • Catalyst Suspension: Cool the flask to 0 °C using an ice bath. Carefully and in portions, add anhydrous aluminum chloride (1.2 eq.) to the stirred DCM.

  • Acyl Chloride Addition: In a separate dry flask, dissolve ethyl adipoyl chloride (1.05 eq.) in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: After the acyl chloride addition is complete, add a solution of pentyloxybenzene (1.0 eq.) in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir and monitor the reaction by TLC. If the reaction is sluggish after 4 hours, heat the mixture to 40 °C using a water bath until the pentyloxybenzene is consumed.

  • Workup (Quenching): Cool the reaction mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and with vigorous stirring, pour the reaction mixture into the ice/HCl slurry.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure substance.

Frequently Asked Questions (FAQs)

Q: Can I use a different Lewis acid? A: Yes, other Lewis acids like iron(III) chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can also catalyze Friedel-Crafts acylation, sometimes under milder conditions.[1] However, AlCl₃ is the most common and potent catalyst for this transformation.

Q: Why is Friedel-Crafts acylation preferred over alkylation to make a similar structure? A: Friedel-Crafts acylation has two major advantages over alkylation: 1) The acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements, which are a major issue in alkylations.[1][5][12] 2) The product of acylation is deactivated, preventing the poly-substitution that often plagues alkylation reactions.[6][13]

Q: How is the starting material, ethyl adipoyl chloride, prepared? A: Ethyl adipoyl chloride is the mono-acid chloride of ethyl hydrogen adipate. It can be prepared by reacting ethyl hydrogen adipate with a chlorinating agent like thionyl chloride (SOCl₂). Adipic acid itself can be treated with thionyl chloride to produce adipoyl dichloride.[14][15]

Q: My aromatic substrate has an amine (-NH₂) or hydroxyl (-OH) group. Will the reaction work? A: No. Aromatic rings with amine or hydroxyl groups do not work in Friedel-Crafts acylation. These functional groups are Lewis bases and will react with the AlCl₃ catalyst, deactivating it and adding a positive charge to the ring, which strongly deactivates it for electrophilic substitution.[7]

References

  • Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel–Crafts Acylation. Retrieved from [Link]

  • Pearson+. (n.d.). Benzene underwent a Friedel–Crafts acylation followed by a Wolff–.... Retrieved from [Link]

  • Chemicool. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Adipoyl chloride. Retrieved from [Link]

  • Grokipedia. (n.d.). Adipoyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Friedel-Crafts Acylation of Pentyloxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the Friedel-Crafts acylation of pentyloxybenzene. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the intricacies of this fundamental reaction. Here, we provide troubleshooting solutions, answer frequently asked questions, and offer in-depth insights to help you overcome common challenges and optimize your experimental outcomes.

Introduction

The Friedel-Crafts acylation of pentyloxybenzene is a critical transformation in organic synthesis, enabling the introduction of an acyl group to an aromatic ring. This reaction is a key step in the preparation of various pharmaceutical intermediates and fine chemicals. However, achieving high yields and selectivity can be challenging due to potential side reactions and the need for precise control of reaction conditions. This guide will address these issues and provide practical, experience-based advice.

Part 1: Troubleshooting Guide

This section is dedicated to resolving specific experimental issues you may encounter.

Issue 1: Low Yield of the Desired para-Acylated Product and Formation of ortho-Isomer

Question: My reaction is producing a low yield of the intended 4-acylated pentyloxybenzene, and I'm observing a significant amount of the ortho-isomer. What could be the cause, and how can I enhance the para-selectivity?

Answer:

The pentyloxy group is an ortho-, para-directing activator, making the benzene ring more reactive towards electrophilic substitution.[1][2] While the para position is generally favored due to steric hindrance, several factors can influence the regioselectivity of the reaction.[2]

Potential Causes & Solutions:

  • Steric Effects: The bulkiness of both the acylating agent and the directing group can influence the ortho/para ratio.

    • Solution: While you cannot change the pentyloxy group, using a bulkier acylating agent can further disfavor substitution at the sterically hindered ortho position.

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier for ortho attack, leading to a mixture of isomers.[3]

    • Solution: It is crucial to maintain a low reaction temperature, typically between 0°C and room temperature. Slow, dropwise addition of the acylating agent is recommended to control any exothermic processes.

  • Catalyst Choice: The Lewis acid catalyst plays a significant role in the reaction's outcome. Strong Lewis acids like aluminum chloride (AlCl₃) can sometimes lead to lower selectivity.[4]

    • Solution: Consider using a milder Lewis acid, such as ferric chloride (FeCl₃), which may improve para-selectivity.

Issue 2: Formation of Dark, Tarry Byproducts

Question: My reaction mixture is turning dark, and I'm isolating a significant amount of a tar-like substance. What is causing this polymerization?

Answer:

Tar formation is a common problem in Friedel-Crafts reactions and often points to decomposition or polymerization of the starting materials or products.[5]

Potential Causes & Solutions:

  • Moisture Contamination: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[3][6] Water will deactivate the catalyst and can lead to side reactions.

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. The Lewis acid should be fresh and handled under an inert atmosphere.[3]

  • Excessive Temperatures: High reaction temperatures can promote unwanted side reactions, including polymerization.[3]

    • Solution: Strict temperature control is essential. Employ an ice bath or other cooling methods to maintain the optimal temperature.

  • Reagent Purity: Impurities in the starting materials can initiate polymerization.

    • Solution: Use freshly distilled or purified pentyloxybenzene and acylating agent.

Issue 3: Cleavage of the Pentyloxy Ether Linkage

Question: I am observing the formation of phenol as a byproduct, suggesting the cleavage of the ether bond. Why is this happening and how can it be prevented?

Answer:

Ether cleavage can occur under the strongly acidic conditions of the Friedel-Crafts reaction.[7][8][9][10]

Potential Causes & Solutions:

  • Strong Lewis and Brønsted Acids: The combination of a strong Lewis acid and the generation of a protic acid (like HCl from an acyl chloride) can facilitate the cleavage of the ether linkage.[7][9]

    • Solution: Using a milder Lewis acid and ensuring the reaction is carried out at a low temperature can minimize this side reaction. Additionally, minimizing the reaction time can be beneficial.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Friedel-Crafts acylation?

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, typically AlCl₃, abstracts a halide from the acyl halide, generating the acylium ion.[4][11][12] This electrophile is then attacked by the electron-rich aromatic ring of pentyloxybenzene in an electrophilic aromatic substitution reaction.[11][13] A subsequent deprotonation step restores the aromaticity of the ring.[11]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Acyl Halide Acyl Halide Acylium Ion Acylium Ion Acyl Halide->Acylium Ion + AlCl3 Pentyloxybenzene Pentyloxybenzene Sigma Complex Sigma Complex Pentyloxybenzene->Sigma Complex + Acylium Ion Product Product Sigma Complex->Product - H+

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Q2: Why is a stoichiometric amount of Lewis acid often required?

The ketone product of the acylation reaction is a Lewis base and can form a stable complex with the Lewis acid catalyst.[3][6][13] This complexation effectively removes the catalyst from the reaction, necessitating the use of at least a stoichiometric amount of the Lewis acid to drive the reaction to completion.[3][6][13]

Q3: Can I use other acylating agents besides acyl halides?

Yes, acid anhydrides are also commonly used as acylating agents in Friedel-Crafts reactions.[4][14] In some cases, especially with highly activated aromatic rings, carboxylic acids themselves can be used with a strong Brønsted acid or a milder Lewis acid catalyst.[13]

Q4: Are there greener alternatives to the traditional Friedel-Crafts acylation?

Absolutely. Concerns over the use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids have driven the development of greener alternatives.[15][16] These include the use of solid acid catalysts like zeolites, which can be easily recovered and recycled, and the use of ionic liquids as recyclable reaction media.[15][17][18] Some methods also employ metal triflates as water-tolerant, recyclable catalysts.[15] Methanesulfonic anhydride has also been shown to be an effective metal- and halogen-free promoter for this reaction.[19]

Part 3: Data & Protocols
Data Summary

Table 1: Effect of Catalyst on the Regioselectivity of the Acylation of Anisole (a model for Pentyloxybenzene)

CatalystSolventTemperature (°C)para:ortho Ratio
AlCl₃CS₂0~5.7:1
FeCl₃CH₂Cl₂25~9:1
Zeolite H-BEANeat150>99:1

Note: Data is illustrative and highlights general trends. Specific results will vary with substrate and reaction conditions.

Experimental Protocol: Optimized Friedel-Crafts Acylation of Pentyloxybenzene
  • Preparation: Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel. Add anhydrous dichloromethane as the solvent and cool the suspension to 0°C in an ice bath.[6][20]

  • Reagent Addition: Slowly add acetyl chloride (1.0 eq) dropwise to the stirred suspension. Following this, add pentyloxybenzene (1.0 eq) dropwise, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.[20]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[20]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[6]

References
  • Wikipedia. Friedel–Crafts reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • National Institutes of Health. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. [Link]

  • ResearchGate. "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]

  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • OpenStax. 18.3 Reactions of Ethers: Acidic Cleavage. [Link]

  • Cardiff University. Catalytic, green and regioselective friedel-crafts acylation of simple aromatics and heterocycles over zeolites. [Link]

  • ResearchGate. Synthesis of Coal Tar‐Based Hypercrosslinked Polymers via Friedel‐Crafts Alkylation: An Efficient Way to Access Carbon Electrode Material for Supercapacitors. [Link]

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Technical Support Center: Purification of Long-Chain Alkyl Phenyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of long-chain alkyl phenyl ketones. These molecules, characterized by a polar aromatic ketone head and a long, nonpolar alkyl tail, present unique purification hurdles that require a nuanced approach. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of long-chain alkyl phenyl ketones in a practical question-and-answer format.

Column Chromatography Issues

Q1: My long-chain alkyl phenyl ketone is streaking or tailing on the silica gel TLC plate/column. What's causing this and how can I fix it?

A1: Tailing is often a result of strong interactions between the ketone's carbonyl group and the acidic silanol groups (Si-OH) on the surface of the silica gel. This issue is compounded by the high molecular weight of your compound.

  • Causality: The lone pair electrons on the carbonyl oxygen can form hydrogen bonds with the acidic protons of the silica gel. This strong, sometimes irreversible, binding leads to slow, uneven movement of the compound, resulting in streaking.

  • Solution: Modify the Mobile Phase. To mitigate this, you need to add a competitive binding agent to your eluent.

    • Add a Polar Solvent Modifier: Incorporate a small amount (0.5-1%) of a polar solvent like methanol or a few drops of acetic acid into your nonpolar mobile phase (e.g., hexane/ethyl acetate). The modifier will preferentially interact with the silica gel's active sites, allowing your ketone to elute more symmetrically.

    • Use a Less Acidic Stationary Phase: If tailing persists, consider using deactivated silica gel or an alternative like alumina (neutral or basic).

Q2: I'm struggling to separate my target ketone from a nonpolar impurity (e.g., unreacted long-chain alkylating agent or hydrocarbon byproduct). They have very similar Rf values.

A2: This is a common challenge due to the dominant nonpolar character of the long alkyl chain, which makes the overall polarity of your product very similar to nonpolar side products.

  • Causality: In standard normal-phase chromatography (silica gel), separation is primarily driven by polar interactions. If both your product and impurity are largely nonpolar, they will travel with the solvent front and co-elute.

  • Solutions:

    • Optimize the Mobile Phase: Use a very nonpolar solvent system, such as a gradient starting from 100% hexane and very slowly introducing ethyl acetate or dichloromethane. This can amplify small polarity differences.[1]

    • Switch to Reversed-Phase Chromatography: In reversed-phase HPLC or flash chromatography (using C18 silica), the separation mechanism is based on hydrophobic interactions.[2] The nonpolar stationary phase will retain both compounds. However, the subtle polarity of the phenyl ketone group will cause it to elute slightly earlier than a purely hydrocarbon impurity when using a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3]

    • Utilize π-π Interactions: Employ a stationary phase containing phenyl groups. These phases can selectively interact with the aromatic ring of your ketone via π-π stacking, providing a different selectivity mechanism that can resolve it from non-aromatic impurities.[4]

Recrystallization Challenges

Q3: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is frequent with molecules possessing long, flexible alkyl chains, which can disrupt orderly crystal packing.[5]

  • Causality: The solubility of your compound is too high in the chosen solvent, even at lower temperatures, or the cooling process is too rapid. The long aliphatic chains prefer a disordered, liquid-like state over a rigid crystal structure.

  • Solutions:

    • Change the Solvent System: The ideal recrystallization solvent should dissolve your compound when hot but poorly when cold. A rule of thumb is that solvents with functional groups similar to the solute are good solubilizers; therefore, acetone might be a good starting point for ketones.[5] Often, a two-solvent system is more effective. Dissolve your compound in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) at an elevated temperature, then slowly add a "poor" solvent (e.g., hexane, heptane, water) until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.[5]

    • Slow Down the Cooling Process: Rapid cooling favors oiling. After heating, insulate the flask (e.g., with glass wool or by placing it in a warm water bath) to ensure very slow cooling to room temperature, followed by gradual cooling in a refrigerator.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for a newly synthesized long-chain alkyl phenyl ketone?

A1: A multi-step approach is often most effective.

  • Initial Workup: Start with a liquid-liquid extraction. If your synthesis was a Friedel-Crafts acylation, a wash with a mild base (e.g., saturated sodium bicarbonate solution) will remove the Lewis acid catalyst (like AlCl₃) and any unreacted acid chloride/anhydride.[1][7] Follow with a water wash to remove any water-soluble impurities.

  • Primary Purification (Chromatography): Flash column chromatography on silica gel is the workhorse for the initial cleanup.[1][8] It is excellent for removing more polar or significantly less polar impurities. Start with a nonpolar eluent system (e.g., Hexane/Ethyl Acetate) and screen for optimal separation using Thin Layer Chromatography (TLC).

  • Final Polishing (Recrystallization): If chromatography yields a product that is >95% pure but still contains minor, closely-eluting impurities, recrystallization is an excellent final step to achieve high purity and obtain a stable, crystalline solid.[5]

Q2: I synthesized my ketone via Friedel-Crafts acylation. What are the most likely impurities I need to remove?

A2: Friedel-Crafts acylation is a robust method, but several side products can form.[9]

  • Unreacted Starting Materials: The aromatic substrate and the long-chain acylating agent (or its corresponding carboxylic acid if water is present).

  • Lewis Acid Complex: The product ketone can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃). This complex must be broken during the aqueous workup.[7]

  • Polyacylated Products: While less common than in Friedel-Crafts alkylation, if the starting aromatic ring is highly activated, a second acylation can occur. The electron-withdrawing nature of the ketone product generally deactivates the ring, preventing this.[7]

  • Decomposition Products: Excessive heating can cause degradation.[10]

Q3: Is distillation a viable option for purifying these ketones?

A3: Distillation can be effective, but it depends on the thermal stability and boiling point of your compound. Long-chain ketones have very high boiling points, making atmospheric distillation impractical and likely to cause decomposition.[11] Vacuum distillation is the preferred method as it allows the compound to boil at a much lower temperature, preserving its integrity. This technique is best suited for separating compounds with significantly different boiling points and is often used for larger-scale purifications.[11][12]

Q4: Can I use a bisulfite extraction to purify my ketone?

A4: A bisulfite extraction is a chemical method that selectively removes certain aldehydes and ketones from an organic mixture.[13] It relies on the formation of a water-soluble bisulfite adduct. This technique is most effective for sterically unhindered ketones, such as methyl ketones.[14] For long-chain alkyl phenyl ketones, the steric bulk from both the long alkyl chain and the phenyl group may hinder the reaction with bisulfite, making this method less efficient. However, it could be attempted if other methods fail, particularly if you need to remove a more reactive aldehyde impurity.[13]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a standard procedure for purifying a long-chain alkyl phenyl ketone.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of your crude product in a solvent like dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a 95:5 mixture of Hexane:Ethyl Acetate.

    • The ideal system gives your target ketone an Rf (retention factor) of approximately 0.2-0.35.

  • Column Packing:

    • Select a column with a diameter appropriate for your sample size (a general rule is a 20:1 to 40:1 ratio of silica gel weight to crude product weight).

    • Pack the column using the "slurry method": mix the silica gel with your initial, most nonpolar eluent in a beaker to form a smooth slurry. Pour this slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the packed silica bed.

    • Dry Loading (Recommended for less soluble compounds): Dissolve your product in a good solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the column.[15]

  • Elution and Fraction Collection:

    • Begin eluting with the nonpolar solvent system determined by your TLC analysis.

    • If impurities are close to your product, a shallow gradient elution may be necessary (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate).[1]

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified ketone.

Protocol 2: Recrystallization from a Two-Solvent System

This protocol is for purifying a semi-pure, solid ketone that "oils out" in single-solvent systems.

  • Solvent Selection:

    • Choose a "soluble" solvent in which your ketone dissolves readily (e.g., Acetone, Dichloromethane, or Ethyl Acetate).

    • Choose an "insoluble" or "poor" solvent in which your ketone has very low solubility (e.g., Hexane, Heptane, or Methanol). The two solvents must be miscible.

  • Dissolution:

    • Place the impure ketone in an Erlenmeyer flask with a stir bar.

    • Add the "soluble" solvent dropwise while gently heating and stirring until the solid is just dissolved. Use the absolute minimum amount of solvent.

  • Induce Crystallization:

    • While the solution is still warm, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

    • Add a few more drops of the "soluble" solvent to just redissolve the cloudiness and create a clear, saturated solution.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of long-chain alkyl phenyl ketones.

Purification_Workflow start Crude Product workup Aqueous Workup (e.g., NaHCO3 wash) start->workup chromatography Flash Column Chromatography (Silica Gel) workup->chromatography purity_check1 Purity Check (TLC/NMR) chromatography->purity_check1 recrystallization Recrystallization purity_check1->recrystallization ~90-98% Pure pure_product Pure Product (>98%) purity_check1->pure_product >98% Pure alt_chrom Alternative Chromatography (Reversed-Phase or Phenyl Column) purity_check1->alt_chrom <90% Pure or Co-eluting Impurities distillation Vacuum Distillation purity_check1->distillation Large Scale & Thermally Stable purity_check2 Purity Check recrystallization->purity_check2 oiling_out Compound Oils Out? recrystallization->oiling_out purity_check2->chromatography <98% Pure purity_check2->pure_product >98% Pure alt_chrom->purity_check1 distillation->purity_check1 oiling_out->recrystallization No, Crystals Form oiling_out->alt_chrom Yes

Caption: Decision workflow for purification.

References

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018). National Institutes of Health. [Link]

  • Purification of ketones by distillation - US2647861A. (n.d.).
  • Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. (2022). Cell Press. [Link]

  • Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry | Sketchy MCAT. (2023). Sketchy MCAT. [Link]

  • How to select a technique. (n.d.). Chromedia. [Link]

  • Separation techniques: Chromatography - PMC. (2016). National Institutes of Health. [Link]

  • Purification: How To. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Purification of ketones - US2166584A. (n.d.).
  • Processes for the preparation of higher molecular weight ketones - US6979751B2. (n.d.).
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PubMed. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • Separation techniques: Chromatography. (2016). JournalAgent. [Link]

  • Getting the Most from Phenyl Stationary Phases for HPLC. (2016). LCGC International. [Link]

  • Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. [Link]

  • Method for purification of ketones - US2826537A. (n.d.).
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). ACS Publications. [Link]

  • Distillation of unknown Compound |Ketone Making |Simple Distillation. (2020). YouTube. [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

  • How to recrystallize and separate the substance I synthesized in toluene but is oily. (2024). Quora. [Link]

  • What is the best way to remove Ketones?. (2014). ResearchGate. [Link]

  • Preparative Methods for Aldehydes and Ketones. (2021). Chemistry LibreTexts. [Link]

  • Epoxy. (n.d.). Wikipedia. [Link]

  • Ketone α-alkylation at the more-hindered site. (n.d.). ResearchGate. [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (n.d.). National Institutes of Health. [Link]

  • The Effect of Reverse Phase Chain Length on Peptide Purification. (n.d.). Teledyne Labs. [Link]

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Optimizing reaction conditions for the synthesis of "Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing the core knowledge needed to understand the reaction's principles.

Q1: What is the primary synthetic route for this compound?

The most direct and common method is the Friedel-Crafts acylation .[1][2][3] This reaction involves the electrophilic aromatic substitution of 4-pentyloxybenzene with 7-ethoxy-7-oxoheptanoyl chloride, using a Lewis acid catalyst to produce the desired aryl ketone.

Q2: What is the detailed mechanism of this Friedel-Crafts acylation?

The reaction proceeds through the formation of a highly reactive acylium ion. The mechanism involves three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) coordinates to the chlorine atom of the 7-ethoxy-7-oxoheptanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion, which serves as the potent electrophile.[4][5][6]

  • Electrophilic Attack: The electron-rich 4-pentyloxybenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[4][7]

  • Deprotonation and Regeneration: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bonded to the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product, this compound.[1][6]

Q3: Why is a stoichiometric amount of the Lewis acid catalyst required?

Unlike Friedel-Crafts alkylation, where the Lewis acid is truly catalytic, acylation requires at least a stoichiometric amount (1 equivalent or slightly more relative to the acyl chloride).[1] This is because the carbonyl group of the resulting ketone product is a moderate Lewis base and forms a stable complex with the strong Lewis acid (e.g., AlCl₃). This complex deactivates the product, preventing further acylation, but also sequesters the catalyst.[1][8] An aqueous workup is required at the end of the reaction to decompose this complex and isolate the ketone.

Q4: How do I prepare the starting material, 7-ethoxy-7-oxoheptanoyl chloride?

This key intermediate is typically prepared in a two-step process from a commercially available precursor like pimelic acid (heptanedioic acid).

  • Monoesterification: Pimelic acid is first converted to its monoethyl ester, mono-ethyl heptanedioate. This can be achieved through methods like Fischer esterification with a controlled amount of ethanol.

  • Conversion to Acyl Chloride: The remaining carboxylic acid group of the monoester is then converted to an acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[9]

Q5: What safety precautions are essential for this reaction?

  • Lewis Acids (AlCl₃, FeCl₃): These are highly moisture-sensitive and corrosive. Handle them in a fume hood under an inert atmosphere (e.g., nitrogen or argon) and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. AlCl₃ reacts violently with water, releasing HCl gas.

  • Acyl Chlorides: 7-ethoxy-7-oxoheptanoyl chloride, like other acyl chlorides, is corrosive and a lachrymator. It will react with moisture to release HCl. Handle with care in a fume hood.

  • Solvents: Dichloromethane (DCM) or other halogenated solvents are often used. These are volatile and should be handled in a well-ventilated area.

  • Workup: The aqueous workup of the AlCl₃ complex is highly exothermic and releases HCl gas. The reaction mixture should be quenched by adding it slowly to ice-cold acid (e.g., dilute HCl) with vigorous stirring.

Troubleshooting and Optimization Guide

This guide provides solutions to common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Deactivation: The Lewis acid (e.g., AlCl₃) was exposed to moisture from wet glassware, solvents, or reagents.[10]Action: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. Run the reaction under a dry, inert atmosphere (N₂ or Ar).
2. Insufficient Catalyst: Less than a stoichiometric amount of Lewis acid was used, leading to incomplete reaction as the catalyst becomes complexed with the product.[1]Action: Use at least 1.1-1.2 equivalents of the Lewis acid relative to the acyl chloride to drive the reaction to completion.
3. Poor Quality Reagents: The 4-pentyloxybenzene or the synthesized acyl chloride is impure.Action: Purify starting materials before use (e.g., distillation of 4-pentyloxybenzene). Confirm the purity of the acyl chloride via ¹H NMR or IR spectroscopy before the reaction.
Formation of Significant Impurities 1. Ortho-Isomer Formation: The pentyloxy group is an ortho-, para-directing group. While the para-product is sterically favored, some ortho-acylation can occur.Action: Optimize the reaction temperature. Lower temperatures often increase para-selectivity. The choice of Lewis acid can also influence regioselectivity.[11] The isomers can typically be separated by column chromatography.
2. Cleavage of Pentyloxy Ether: Harsh reaction conditions (high temperature, excess strong Lewis acid) can lead to the cleavage of the ether bond.Action: Use a milder Lewis acid, such as Iron(III) chloride (FeCl₃), which can be effective and less harsh than AlCl₃.[12] Avoid excessive heating.
3. Unreacted Starting Material: The reaction did not go to completion.Action: Increase reaction time or gently warm the reaction mixture (e.g., to 40-50 °C) if it was run at 0 °C.[13] Ensure sufficient catalyst was used.
Reaction Stalls or Proceeds Very Slowly 1. Low Reaction Temperature: While low temperatures can improve selectivity, they can also significantly slow the reaction rate.Action: After the initial addition of reagents at a low temperature (e.g., 0 °C), allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor progress by TLC.
2. Inefficient Stirring: The reaction mixture may be heterogeneous, especially with solid AlCl₃.Action: Use a mechanical stirrer for larger-scale reactions to ensure efficient mixing.
Difficult Product Purification 1. Co-eluting Impurities: The ortho-isomer or other byproducts have similar polarity to the desired para-product.Action: Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexanes is often effective. Try different solvent systems (e.g., DCM/hexanes).
2. Product is an Oil: The product fails to crystallize after chromatography.[14]Action: The target compound is often an oil at room temperature. Ensure complete removal of chromatography solvents under high vacuum. Purity can be confirmed by ¹H and ¹³C NMR spectroscopy.

Visual Diagrams and Workflows

Overall Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_product Product Pentyloxybenzene 4-Pentyloxybenzene Catalyst + AlCl₃ (Lewis Acid) AcylChloride 7-Ethoxy-7-oxoheptanoyl chloride FinalProduct This compound Solvent DCM, 0°C to rt Catalyst->Solvent Solvent->FinalProduct

Caption: Friedel-Crafts acylation of 4-pentyloxybenzene.

Experimental Workflow

Workflow start Setup Reaction: Oven-dried flask, inert atm (N₂) add_reagents Add 4-pentyloxybenzene and AlCl₃ to anhydrous DCM at 0°C start->add_reagents add_acyl Slowly add 7-ethoxy-7-oxoheptanoyl chloride add_reagents->add_acyl react Stir at 0°C, then warm to room temp. Monitor by TLC. add_acyl->react quench Quench reaction by pouring slowly onto ice/dilute HCl react->quench extract Separate layers. Extract aqueous with DCM. quench->extract wash Wash combined organic layers (H₂O, NaHCO₃, brine) extract->wash dry Dry with Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography (Silica gel, Hexanes/EtOAc) dry->purify end Characterize Pure Product (NMR, MS) purify->end

Caption: Step-by-step experimental workflow for synthesis and purification.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Ethoxy-7-oxoheptanoyl Chloride

  • Monoesterification of Pimelic Acid (Not Detailed): Start with commercially available mono-ethyl heptanedioate or prepare it via standard methods.

  • Acyl Chloride Formation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add mono-ethyl heptanedioate (1.0 eq).

    • Under a fume hood, cautiously add thionyl chloride (SOCl₂, 1.5 eq) to the flask at 0 °C.

    • Allow the mixture to warm to room temperature, then heat to reflux (approx. 75-80 °C) for 2-3 hours. The reaction should be vented through a gas bubbler into a base solution (e.g., NaOH) to trap evolved SO₂ and HCl gas.

    • After cooling to room temperature, remove the excess thionyl chloride by distillation or under reduced pressure (rotary evaporation).

    • The resulting crude 7-ethoxy-7-oxoheptanoyl chloride is a colorless to pale yellow liquid and can often be used in the next step without further purification.

Protocol 2: Friedel-Crafts Acylation

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Addition:

    • Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and anhydrous dichloromethane (DCM).

    • Cool the slurry to 0 °C using an ice bath.

    • Add 4-pentyloxybenzene (1.1 eq) to the slurry with stirring.

    • In the dropping funnel, dissolve 7-ethoxy-7-oxoheptanoyl chloride (1.0 eq) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction:

    • After the addition is complete, stir the mixture at 0 °C for one hour.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-16 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and very slowly pour it into a separate beaker containing a vigorously stirred mixture of crushed ice and 1 M HCl. Caution: This is highly exothermic and releases HCl gas.

    • Transfer the quenched mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) to afford the pure this compound as a colorless or pale yellow oil.

Typical Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry
7-ethoxy-7-oxoheptanoyl chloride1.0 eqLimiting reagent.
4-pentyloxybenzene1.1 eqA slight excess ensures complete consumption of the acyl chloride.
Aluminum Chloride (AlCl₃)1.2 eqA stoichiometric excess is required to drive the reaction and account for any minor deactivation by ambient moisture.[1]
Solvent Anhydrous Dichloromethane (DCM)A common, inert solvent for Friedel-Crafts reactions.
Temperature 0 °C to Room TemperatureInitial low temperature controls the exothermic reaction and can improve para-selectivity. Warming allows the reaction to proceed to completion.[11]
Atmosphere Inert (Nitrogen or Argon)Prevents the moisture-sensitive Lewis acid from deactivating.[10]
Reaction Time 4 - 18 hoursMonitored by TLC to determine completion.

References

  • A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. (2025). BenchChem.
  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

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  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education. [Link]

  • Friedel Crafts Acylation: Mechanism & Conditions. (2023). StudySmarter. [Link]

  • Optimizing Friedel-Crafts reaction conditions for acyl chlorides. (2025). BenchChem.
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  • Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Chemistry LibreTexts. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]

  • Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (2023). OpenStax. [Link]

  • The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. [Link]

  • Application Notes and Protocols for the Synthesis of 7-Oxoheptanoic Acid Derivatives for Antibacterial Studies. (2025). BenchChem.
  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Comparing synthesis routes for different 7-oxoheptanoic acid deriv
  • Friedel Crafts Alkylation and Acylation. (2021). Chad's Prep. [Link]

  • friedel-crafts acylation of benzene. Chemguide. [Link]

  • Technical Support Center: Purification of 7-Oxo-7-(phenylamino)heptanoic Acid. (2025). BenchChem.
  • Technical Support Center: Synthesis of Ethyl 7-(3-fluorophenyl)
  • Application Notes and Protocols for 7-bromoheptanoyl chloride in Friedel-Crafts Acyl

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Technical Support Center: Troubleshooting Guide for the Synthesis of Keto-Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of keto-esters. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these valuable chemical intermediates. β-Keto-esters are crucial building blocks in organic synthesis due to their dual electrophilic and nucleophilic character.[1] This guide provides in-depth, field-proven insights into troubleshooting common issues encountered during their synthesis, with a focus on explaining the "why" behind experimental choices to ensure scientifically sound and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address specific challenges you may encounter. The questions are organized by the typical stages of a chemical synthesis workflow.

Part 1: Starting Materials, Reagents, and Reaction Selection

Q1: I am planning a keto-ester synthesis. What are the most common synthetic strategies, and how do I choose the right one?

A1: The choice of synthetic route largely depends on your starting materials and the desired structure of the final keto-ester. The three most common and reliable methods are:

  • Claisen Condensation: This is a classic carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base to yield a β-keto-ester.[2][3][4] It is ideal when you want to synthesize a β-keto-ester from a single type of ester (self-condensation) or from two different esters where one is non-enolizable (crossed Claisen).[3][5]

  • Dieckmann Condensation: This is the intramolecular version of the Claisen condensation, used to form cyclic β-keto-esters from diesters.[6][7][8][9] It is particularly effective for creating 5- and 6-membered rings.[7][8]

  • Acylation of Ketone Enolates: This method involves the reaction of a pre-formed ketone enolate with an acylating agent, such as an ester or acid chloride. This is a versatile method that allows for the synthesis of a wide variety of β-keto-esters.

Decision-Making Flowchart for Method Selection:

Caption: Decision tree for selecting a keto-ester synthesis method.

Q2: My Claisen condensation is not working. What are the critical factors to consider?

A2: A successful Claisen condensation hinges on several key requirements:

  • Enolizable Ester: At least one of the ester starting materials must have at least two α-hydrogens. One α-hydrogen is removed to form the enolate nucleophile, and the second is crucial for the final, irreversible deprotonation of the β-keto-ester product, which drives the reaction to completion.[2][10]

  • Strong, Non-Nucleophilic Base: The base must be strong enough to deprotonate the ester (pKa ~25) but should not readily participate in nucleophilic attack on the ester carbonyl.[2] Sodium alkoxides (e.g., sodium ethoxide) are commonly used.[2] It's critical to use an alkoxide base with the same alkyl group as the ester to prevent transesterification.[11][12][13]

  • Stoichiometric Amount of Base: Unlike many catalytic reactions, the Claisen condensation requires a full equivalent of base. This is because the resulting β-keto-ester (pKa ~11) is much more acidic than the starting ester and is deprotonated by the alkoxide base. This final deprotonation step is thermodynamically favorable and pulls the equilibrium towards the product.[4][12]

Q3: I am getting a complex mixture of products in my crossed Claisen condensation. How can I improve the selectivity?

A3: A crossed Claisen condensation between two different enolizable esters will likely result in a mixture of four different products, making purification a significant challenge.[3][5] To achieve a selective crossed Claisen condensation, one of the following strategies should be employed:

  • Use a Non-Enolizable Ester: One of the esters should lack α-hydrogens. Common examples include benzoates, formates, and carbonates.[3][5] This ester can only act as the electrophile (the "acceptor"), while the other ester forms the enolate (the "donor").

  • Ketone as the Enolate Source: When reacting a ketone with an ester, the ketone's α-hydrogens are significantly more acidic (pKa ~20) than the ester's (pKa ~25).[14] Therefore, the ketone will be preferentially deprotonated to form the enolate.

Part 2: Reaction Setup and Execution

Q4: My reaction is sluggish or fails to go to completion. What are the likely causes and solutions?

A4: Several factors can lead to an incomplete or slow reaction:

Potential Cause Explanation Recommended Solution
Insufficiently Strong Base The pKa of the α-proton of an ester is around 25. The base must be strong enough to effectively deprotonate the ester.Use a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).[11]
Presence of Protic Impurities Water or other protic impurities will quench the strong base and the enolate intermediate, halting the reaction.Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents.[11]
Steric Hindrance Bulky substituents on the ester can hinder the approach of the enolate to the carbonyl carbon.This can be a significant limitation. If possible, consider using less sterically hindered starting materials. In some cases, using a stronger, more sterically hindered base like LDA can favor deprotonation at a less hindered site.

Q5: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

A5: Byproduct formation is a common issue. Here are some of the most frequent side reactions and how to mitigate them:

  • Self-Condensation in Crossed Reactions: As mentioned in Q3, if both esters are enolizable, self-condensation will compete with the desired crossed condensation.

    • Solution: Use one non-enolizable ester, or slowly add the enolizable ester to a mixture of the non-enolizable ester and the base.[5]

  • Transesterification: This occurs if the alkoxide base does not match the alkyl group of the ester.[11][12][13]

    • Solution: Always match the alkoxide to the ester (e.g., sodium ethoxide for ethyl esters). Alternatively, use a non-alkoxide base like NaH or LDA.[11]

  • Hydrolysis and Decarboxylation: The β-keto-ester product can be hydrolyzed to the corresponding β-keto acid, which is often unstable and can decarboxylate upon heating to yield a ketone.[12][15]

    • Solution: Maintain anhydrous conditions throughout the reaction. During the workup, use a mild acidic quench at low temperatures and avoid excessive heating during purification.[12]

Mechanism of Common Side Reactions in Claisen Condensation:

SideReactions cluster_transesterification Transesterification cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation EthylEster Ethyl Ester MethylEster Methyl Ester (Byproduct) EthylEster->MethylEster Nucleophilic Acyl Substitution Methoxide Methoxide Base BetaKetoEster β-Keto-Ester Product BetaKetoAcid β-Keto Acid BetaKetoEster->BetaKetoAcid Hydrolysis Water Water (from workup) Ketone Ketone (Byproduct) BetaKetoAcid->Ketone Decarboxylation (Heat) CO2 CO2 BetaKetoAcid->CO2 Decarboxylation (Heat)

Caption: Common side reactions in keto-ester synthesis.

Q6: My Dieckmann condensation is giving low yields, especially for larger rings. How can I improve the outcome?

A6: The Dieckmann condensation is most efficient for forming 5- and 6-membered rings.[7][8] For larger rings (7-membered or greater), intermolecular condensation often competes with the desired intramolecular cyclization, leading to polymeric byproducts.[11]

  • High-Dilution Conditions: To favor the intramolecular reaction, perform the reaction under high-dilution conditions. This is typically achieved by slowly adding the diester to a solution of the base. This keeps the concentration of the diester low at any given time, minimizing the chances of two different molecules reacting with each other.[11]

Part 3: Work-up and Purification

Q7: I am having trouble isolating my β-keto-ester. What are some best practices for the workup and purification?

A7: The workup and purification of β-keto-esters require care to avoid hydrolysis and decarboxylation.

  • Acidic Workup: After the reaction is complete, a mild acidic workup is necessary to protonate the enolate of the β-keto-ester product.[3] A chilled, dilute acid solution (e.g., HCl or H2SO4) or a saturated aqueous solution of ammonium chloride is often used.[11]

  • Extraction: The product is typically extracted into an organic solvent like diethyl ether or ethyl acetate. Washing the organic layer with brine can help to remove residual water.

  • Drying and Solvent Removal: The organic layer should be dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent removed under reduced pressure (rotary evaporation).

  • Purification:

    • Distillation: For liquid products, fractional distillation under reduced pressure is often the best method for purification.[12] The reduced pressure allows the distillation to be performed at a lower temperature, minimizing the risk of decarboxylation.

    • Chromatography: For solid or high-boiling products, column chromatography on silica gel can be effective. A non-polar eluent system is typically used.

Troubleshooting Workflow for Purification:

PurificationTroubleshooting Start Crude Product Obtained IsLiquid Is the product a liquid? Start->IsLiquid Distillation Fractional Distillation under Reduced Pressure IsLiquid->Distillation Yes Chromatography Column Chromatography IsLiquid->Chromatography No/High Boiling Decomposition Product decomposes upon heating? Distillation->Decomposition PureProduct Pure Product Chromatography->PureProduct LowerPressure Use higher vacuum to lower boiling point Decomposition->LowerPressure Yes Decomposition->PureProduct No LowerPressure->PureProduct

Caption: Decision-making for keto-ester purification.

Experimental Protocol: A Generalized Claisen Condensation

This protocol provides a general procedure for the synthesis of ethyl acetoacetate via a Claisen condensation of ethyl acetate. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Dry ethyl acetate

  • Dilute sulfuric acid (or saturated aqueous NH4Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Flame-dried, three-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen/argon inlet

Procedure:

  • Preparation of Sodium Ethoxide: In the flame-dried flask under an inert atmosphere, carefully add sodium metal pieces to anhydrous ethanol. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide in ethanol.[12]

  • Enolate Formation and Condensation: Cool the sodium ethoxide solution in an ice bath. Add dry ethyl acetate dropwise from the addition funnel to the stirred solution.[12]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction mixture may be gently heated to reflux to ensure completion.

  • Workup: Cool the reaction mixture in an ice bath and slowly add dilute sulfuric acid or saturated aqueous ammonium chloride to neutralize the excess base and protonate the product enolate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer with water and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude ethyl acetoacetate can be purified by fractional distillation under reduced pressure.[12]

References

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). PDF. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

  • Claisen Condensation Mechanism. BYJU'S. [Link]

  • Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE. [Link]

  • Claisen Condensation: Mechanism & Examples. NROChemistry. [Link]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. [Link]

  • Claisen Condensation Mechanism. Chemistry Learner. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Methods for the Synthesis of α-Keto Esters. Request PDF - ResearchGate. [Link]

  • The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • Purification of baker's yeast β-keto ester oxidoreductase. Download Table - ResearchGate. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH. [Link]

  • Novel synthesis of .gamma.-keto esters. J. Org. Chem. [Link]

  • Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Dieckmann condensation. Wikipedia. [Link]

  • A Mild New Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto Esters, -Thionoesters and Thioesters. Queen's University Belfast. [Link]

  • Ch21: Acylation of ketones. University of Calgary. [Link]

  • Dieckmann Condensation. Chemistry LibreTexts. [Link]

  • PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Ketone or aldehyde synthesis by acylation. Organic Chemistry Portal. [Link]

  • Enolate Alkylation and Acylation: Videos & Practice Problems. Pearson. [Link]

  • Dieckmann Condensation. Organic Chemistry Tutor. [Link]

  • Synthesis of β-Keto Esters by C-Acylation of Preformed Enolates With Methyl Cyanoformate: Preparation of Methyl (1α,4aβ,8aα)-2-Oxodecahydro-1-Naphthoate. Request PDF - ResearchGate. [Link]

  • Mixed Claisen Condensations. Chemistry LibreTexts. [Link]

  • Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? r/Chempros - Reddit. [Link]

  • Crossed Claisen and Claisen Variation Reactions. Chemistry Steps. [Link]

  • Chapter 21: Ester Enolates. University of Illinois Springfield. [Link]

  • Chemistry 3 - Acylation of enolates with an acid chloride. YouTube. [Link]

  • I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. r/OrganicChemistry - Reddit. [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]

  • Mastering .beta.-Keto Esters. Chemical Reviews - ACS Publications. [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. [Link]

  • Method for preparing acyclic beta keto ester.

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Preventing by-product formation in the synthesis of "Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols, with a specific focus on preventing the formation of common by-products. The synthesis of this molecule, a classic example of a Friedel-Crafts acylation, is a powerful C-C bond-forming reaction. However, its success is highly dependent on carefully controlled reaction conditions.

The most common and efficient route to synthesize this compound is the Friedel-Crafts acylation of 4-pentyloxybenzene with ethyl 7-chloro-7-oxoheptanoate, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format, explaining the root cause of each problem and providing actionable solutions.

Q1: I am observing a significant amount of an isomeric by-product. How can I improve the regioselectivity for the desired para-isomer?

Root Cause Analysis: The pentyloxy group (-OC₅H₁₁) on the benzene ring is an ortho, para-directing group due to its ability to donate electron density into the ring through resonance.[1] This activates the positions ortho and para to it for electrophilic aromatic substitution. While the para position is generally favored due to reduced steric hindrance, the formation of the ortho-isomer, "Ethyl 7-oxo-7-(2-pentyloxyphenyl)heptanoate," is a common competing reaction. The ratio of para to ortho product is influenced by the reaction temperature and the choice of catalyst and solvent.

Strategies for Maximizing para-Selectivity:

  • Temperature Control: Lowering the reaction temperature generally increases the selectivity for the para-isomer. This is because the transition state leading to the sterically hindered ortho-product has a higher activation energy. Running the reaction at 0 °C or even -10 °C can significantly improve the para:ortho ratio.

  • Choice of Lewis Acid: While AlCl₃ is a common and potent catalyst, its small size can sometimes favor ortho-acylation. Using a bulkier Lewis acid catalyst, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), can sterically disfavor the formation of the ortho-isomer. Zeolite catalysts have also shown high regioselectivity in Friedel-Crafts acylation of aromatic ethers.[2][3]

  • Solvent Effects: The choice of solvent can influence the effective size of the acylium ion-catalyst complex. Less polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are often preferred.

Recommended Protocol for Improved Regioselectivity:

  • Cool a solution of 4-pentyloxybenzene and the chosen Lewis acid (e.g., FeCl₃) in anhydrous dichloromethane to 0 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add a solution of ethyl 7-chloro-7-oxoheptanoate in anhydrous dichloromethane dropwise to the cooled mixture.

  • Maintain the temperature at 0 °C for the duration of the reaction, monitoring progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding it to ice-cold dilute HCl.

ParameterStandard ConditionRecommended for High para-SelectivityRationale
Temperature Room Temperature0 °C to -10 °CIncreases steric hindrance effect, favoring para-substitution.
Catalyst AlCl₃FeCl₃, ZnCl₂, ZeolitesBulkier catalysts sterically disfavor ortho-attack.[2][3]
Solvent NitrobenzeneDichloromethane, Carbon DisulfideLess polar solvents can influence the steric bulk of the electrophile complex.
Q2: My final product is contaminated with a di-acylated species. What causes this and how can I prevent it?

Root Cause Analysis: The formation of a di-acylated by-product occurs when the product, this compound, undergoes a second Friedel-Crafts acylation. However, this is generally less common than polyalkylation because the acyl group is deactivating, making the product less reactive than the starting material.[4][5][6] If di-acylation is observed, it is typically due to excessively harsh reaction conditions or incorrect stoichiometry.

Preventative Measures:

  • Stoichiometry Control: Ensure that 4-pentyloxybenzene is used in slight molar excess (e.g., 1.1 to 1.2 equivalents) relative to the acylating agent (ethyl 7-chloro-7-oxoheptanoate). This ensures the acylating agent is consumed before it can react with the product.

  • Control of Catalyst Amount: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone complexes with the catalyst, rendering it inactive.[4] Using a large excess of the catalyst can promote side reactions. A molar ratio of 1.1:1:1 of Lewis acid:acylating agent:aromatic ether is a good starting point.

  • Reaction Temperature and Time: Avoid high temperatures and prolonged reaction times, as these can overcome the deactivating effect of the acyl group and lead to di-acylation.

Q3: I am detecting a phenolic impurity, likely 4-hydroxyphenyl heptanoate derivative, in my product mixture. What is the source and how can I avoid it?

Root Cause Analysis: The pentyloxy ether linkage can be susceptible to cleavage by strong Lewis acids, particularly at elevated temperatures.[7] The Lewis acid can coordinate to the ether oxygen, making the pentyl group a better leaving group, which can then be attacked by a nucleophile (like the chloride from the catalyst). This results in the formation of a phenolic by-product.

Mitigation Strategies:

  • Milder Lewis Acids: Employing a milder Lewis acid, such as ZnCl₂ or even SnCl₄, can prevent ether cleavage. These catalysts are less aggressive than AlCl₃ and are often sufficient for activated rings like 4-pentyloxybenzene.

  • Strict Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or below) throughout the addition and reaction period. Ether cleavage is significantly more pronounced at higher temperatures.[7]

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the Lewis acid.

Experimental Workflow for Minimizing By-Products:

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Control cluster_workup Work-up & Purification A Dry Glassware & Solvents B Use High-Purity Reagents C Charge Reactor with 4-Pentyloxybenzene & Lewis Acid in Anhydrous CH2Cl2 D Cool to 0 °C C->D E Slowly Add Acyl Chloride (Ethyl 7-chloro-7-oxoheptanoate) D->E F Maintain 0 °C E->F G Monitor by TLC/GC F->G H Quench Reaction Promptly (Ice-cold dilute HCl) G->H I Aqueous Work-up H->I J Extraction with Organic Solvent I->J K Purification (e.g., Chromatography) J->K

Caption: Optimized workflow for the synthesis of this compound.

Q4: My reaction has a low yield with a significant amount of unreacted starting material. How can I improve the conversion?

Root Cause Analysis: Low conversion in Friedel-Crafts acylation is often traced back to an inactive catalyst or insufficient reaction time/temperature. The Lewis acid catalyst is extremely sensitive to moisture and can be deactivated by water present in the reagents, solvent, or glassware.[4][8]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven before use.

    • Use freshly distilled or commercially available anhydrous solvents.

    • Handle hygroscopic Lewis acids like AlCl₃ in a glove box or under a stream of inert gas.

  • Verify Catalyst Quality:

    • Use a fresh, unopened bottle of the Lewis acid catalyst. Old or improperly stored AlCl₃ can be partially hydrolyzed and inactive.

  • Optimize Reaction Parameters:

    • If the reaction is sluggish at low temperatures, consider allowing it to slowly warm to room temperature after the initial addition at 0 °C.

    • Ensure the reaction is stirred efficiently to promote mixing.

    • Increase the reaction time, but continue to monitor for by-product formation.

Q5: My product seems to have hydrolyzed to the corresponding carboxylic acid. How do I prevent this?

Root Cause Analysis: The ethyl ester group in the product is susceptible to hydrolysis, which can occur during the reaction work-up if conditions are not carefully controlled. The presence of water, especially under acidic or basic conditions during quenching and extraction, can lead to the formation of 7-oxo-7-(4-pentyloxyphenyl)heptanoic acid.

Preventative Work-up Procedure:

  • Quenching: Always quench the reaction by slowly pouring the reaction mixture into a vigorously stirred flask of ice or ice-cold dilute acid (e.g., 1M HCl). This dissipates the heat from the exothermic hydrolysis of the Lewis acid complex and keeps the aqueous phase cold, slowing down ester hydrolysis.

  • Extraction: Perform the extraction steps quickly and at room temperature or below.

  • Washing: When washing the organic layer, use a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water. Do not let the organic layer sit in contact with the aqueous base for an extended period.

  • Drying: Thoroughly dry the final organic extract with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before removing the solvent.

Reaction and Side Reaction Pathways:

G cluster_main Main Reaction Pathway cluster_side Potential By-Product Formation A 4-Pentyloxybenzene D Desired Product: This compound A->D Friedel-Crafts Acylation E Ortho-Isomer A->E Ortho-attack B Ethyl 7-chloro-7-oxoheptanoate B->D Friedel-Crafts Acylation B->E Ortho-attack C AlCl3 C->D Friedel-Crafts Acylation C->E Ortho-attack F Phenolic By-product D->F Ether Cleavage (High Temp) G Di-acylated Product D->G Second Acylation (Harsh Conditions)

Caption: Main reaction and potential side-reaction pathways.

References

  • Ashenhurst, J. (2019, April 19). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2019, April 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Jacquot, R., et al. (2009, November 20). Friedel-Crafts Acylation of Aromatic Ethers Using Zeolites. ResearchGate. Retrieved from [Link]

  • Al-Masri, M., et al. (2017, September 1). Catalytic, green and regioselective friedel-crafts acylation of simple aromatics and heterocycles over zeolites. ORCA - Cardiff University. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate. This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and scale up this synthesis. We will delve into the critical parameters of the Friedel-Crafts acylation reaction, providing field-proven insights, detailed protocols, and solutions to common challenges encountered during lab-scale and pilot-scale production.

Synthesis Overview: The Friedel-Crafts Acylation Pathway

The most direct and industrially viable route to synthesize this compound is through the Friedel-Crafts acylation of 4-pentyloxybenzene with a suitable acylating agent. The reaction introduces the 7-ethoxy-7-oxoheptanoyl group onto the aromatic ring. Due to the activating, ortho-, para-directing nature of the pentyloxy group, the acylation occurs predominantly at the sterically less hindered para position.[1]

The overall workflow involves two primary stages: the preparation of the acylating agent, Ethyl 6-(chloroformyl)hexanoate, followed by the Lewis acid-catalyzed acylation reaction.

G cluster_0 Stage 1: Acyl Chloride Preparation cluster_1 Stage 2: Friedel-Crafts Acylation A Adipic acid monoethyl ester C Ethyl 6-(chloroformyl)hexanoate A->C Chlorination B Thionyl Chloride (SOCl₂) or Oxalyl Chloride F Reaction Mixture C->F D 4-Pentyloxybenzene D->F E Aluminum Chloride (AlCl₃) E->F Lewis Acid Catalyst G Aqueous Work-up F->G Quenching H Crude Product G->H I Purification (Crystallization / Chromatography) H->I J This compound I->J

Caption: General workflow for the two-stage synthesis of the target compound.

Detailed Experimental Protocols

Scientific integrity demands reproducible and well-documented procedures. The following protocols are provided as a baseline for lab-scale synthesis and can be adapted for scale-up with appropriate engineering controls.

Protocol 2.1: Preparation of Ethyl 6-(chloroformyl)hexanoate

The acylating agent is readily prepared from the commercially available adipic acid monoethyl ester.

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Adipic acid monoethyl ester174.2050.0 g0.2871.0
Thionyl chloride (SOCl₂)118.9730 mL (49.2 g)0.4141.44
DMF73.092-3 drops-Catalytic
Toluene (anhydrous)92.14150 mL-Solvent

Step-by-Step Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), add adipic acid monoethyl ester and anhydrous toluene.

  • Add a catalytic amount of DMF (2-3 drops).

  • Slowly add thionyl chloride to the stirred solution at room temperature. Gas evolution will be observed.

  • After the initial vigorous reaction subsides, heat the mixture to reflux (approx. 80-90°C) for 2-3 hours, or until gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude oil, Ethyl 6-(chloroformyl)hexanoate, is typically of sufficient purity to be used directly in the next step without further purification.[2]

Protocol 2.2: Friedel-Crafts Acylation
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Aluminum Chloride (AlCl₃), anhydrous133.3442.0 g0.3151.1
4-Pentyloxybenzene164.2447.1 g0.2871.0
Ethyl 6-(chloroformyl)hexanoate192.6555.3 g0.2871.0
Dichloromethane (DCM), anhydrous84.93500 mL-Solvent

Step-by-Step Procedure:

  • Set up a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Charge the flask with anhydrous aluminum chloride and 250 mL of anhydrous DCM.

  • Cool the suspension to 0-5°C using an ice-water bath.

  • In a separate flask, prepare a solution of Ethyl 6-(chloroformyl)hexanoate and 4-pentyloxybenzene in 250 mL of anhydrous DCM.

  • Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 60-90 minutes, maintaining the internal temperature below 10°C. HCl gas will evolve.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, proceed to the work-up.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up in a question-and-answer format.

Reaction Optimization & Side Products

Q: My reaction yield is very low, or the starting material is unreacted. What went wrong?

A: This is a common issue in Friedel-Crafts reactions and usually points to catalyst deactivation or suboptimal conditions.

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture.[3] Any water in your solvent, reagents, or glassware will hydrolyze AlCl₃, rendering it inactive. Ensure all materials are scrupulously dry and the reaction is run under an inert atmosphere (e.g., nitrogen). Use a fresh, high-purity bottle of anhydrous AlCl₃.

  • Insufficient Catalyst: The product ketone is a Lewis base and forms a stable complex with AlCl₃.[4][5] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (at least 1.0 equivalent relative to the acylating agent) is required. For scale-up, using 1.1-1.2 equivalents is common to ensure the reaction goes to completion.

  • Reaction Temperature: While the initial addition is done at a low temperature to control the exotherm, the reaction may require warming to room temperature or gentle heating to proceed at a reasonable rate.[3] Monitor by TLC to find the optimal temperature profile.

Q: My TLC/HPLC shows a significant side product. What could it be?

A: The most likely side product is the ortho-acylated isomer.

  • Isomer Formation: The pentyloxy group is an ortho-, para-director. While the para-product is sterically favored, some amount of the ortho-isomer can form.[1] To minimize this, maintain a lower reaction temperature and consider using a bulkier solvent, which can further disfavor attack at the more hindered ortho position.

  • Di-acylation: While the acyl group deactivates the ring to further substitution, this is less effective with a strongly activating group like pentyloxy.[6][7] If the reaction conditions are too harsh (high temperature, long reaction time, large excess of acylating agent), a second acylation can occur. This is best avoided by using a 1:1 stoichiometry of reactants and carefully monitoring the reaction progress.

G Start Reaction Issue: Low Yield / Side Products CheckMoisture Were anhydrous conditions strictly maintained? Start->CheckMoisture CheckCatalyst Was >1.0 equivalent of fresh AlCl₃ used? CheckMoisture->CheckCatalyst Yes FixMoisture Solution: Dry all reagents, solvents, and glassware. Use N₂. CheckMoisture->FixMoisture No CheckTemp Was the reaction temperature optimized? CheckCatalyst->CheckTemp Yes FixCatalyst Solution: Use 1.1-1.2 eq. of fresh, high-purity AlCl₃. CheckCatalyst->FixCatalyst No CheckStoich Was a 1:1 stoichiometry of reactants used? CheckTemp->CheckStoich Yes FixTemp Solution: Monitor by TLC/HPLC. Allow to warm to RT or heat gently. CheckTemp->FixTemp No FixStoich Solution: Use 1:1 stoichiometry to avoid di-acylation. CheckStoich->FixStoich No Success Problem Resolved CheckStoich->Success Yes FixMoisture->Success FixCatalyst->Success FixTemp->Success FixStoich->Success

Caption: Troubleshooting flowchart for common reaction issues.

Work-up and Purification

Q: The quenching step is highly exothermic and forms a thick, unmanageable slurry. How can I improve the work-up?

A: This is a major challenge during scale-up. The hydrolysis of the AlCl₃-ketone complex is very exothermic and generates aluminum salts.

  • Controlled Quenching: The best practice is a "reverse quench." Prepare a separate vessel with crushed ice and dilute HCl (e.g., 3M HCl).[8] Slowly and carefully transfer the reaction mixture onto the ice/acid mixture with vigorous stirring. This helps dissipate the heat more effectively than adding water to the reaction flask.

  • Breaking Emulsions: The aluminum salts can cause persistent emulsions with the organic layer (DCM). If this occurs, adding a co-solvent like THF or allowing the mixture to stir for an extended period can help. On a larger scale, filtration through a pad of celite may be necessary to remove the solid aluminum hydroxides.[8]

Q: My crude product is a dark oil and difficult to purify. What is the best purification method?

A: The crude product is often colored due to impurities.

  • Crystallization: The target molecule is a solid at room temperature. Recrystallization is the most efficient purification method for scale-up. A good solvent system is ethanol or an ethyl acetate/heptane mixture.[9] Dissolve the crude oil in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Column Chromatography: For lab-scale purification or to isolate material for analytical purposes, silica gel chromatography is effective. A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) will effectively separate the para-product from the ortho-isomer and other nonpolar impurities.

Frequently Asked Questions (FAQs)

Q: Why is AlCl₃ the preferred Lewis acid? Can others be used? A: AlCl₃ is inexpensive and highly effective for activating acyl chlorides. Other Lewis acids like FeCl₃ or ZnCl₂ can be used, but they are generally less reactive and may require higher temperatures, potentially leading to more side products.[10] For greener alternatives, some methods use methanesulfonic anhydride, which avoids metallic and halogenated waste, but may require different reaction conditions.[11]

Q: What are the main safety hazards to consider when scaling up this reaction? A: The primary hazards are:

  • HCl Gas Evolution: Both the acylation and the quenching steps produce significant amounts of corrosive HCl gas. The reaction must be performed in a well-ventilated fume hood or a reactor equipped with a gas scrubber.

  • Exothermicity: The reaction between AlCl₃ and the reagents, as well as the aqueous quench, are highly exothermic. A failure to control the temperature can lead to a runaway reaction. Use a jacketed reactor with efficient cooling and controlled addition rates for scale-up.

  • Reagent Handling: Anhydrous AlCl₃ is corrosive and reacts violently with water. Thionyl chloride is also highly corrosive and toxic. Always handle these reagents with appropriate personal protective equipment (PPE).

Q: Is it possible to perform this as a one-pot reaction from the carboxylic acid? A: Yes, methodologies exist that use activating agents like methanesulfonic anhydride to promote the direct acylation of an aromatic ring with a carboxylic acid, bypassing the need to isolate the acyl chloride.[11] This can improve process efficiency and reduce waste streams, making it an attractive option for large-scale synthesis.

References

  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.

  • BenchChem. (2025). Troubleshooting Friedel-Crafts acylation catalyst deactivation. BenchChem Technical Support.

  • The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.

  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Chad's Prep.

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. MilliporeSigma.

  • Barozzi, M., et al. (2009). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Organic Process Research & Development.

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal.

  • ChemistryViews. (2018). Efficient Synthesis of Alkyl Aryl Ketones. ChemistryViews.

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.

  • KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions. Organic Chemistry II.

  • YouTube. (2011). Experiment 14: Friedel-Crafts Acylation.

  • PubChem. (n.d.). Ethyl 6-(chloroformyl)hexanoate. National Center for Biotechnology Information.

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

  • ChemicalBook. (n.d.). This compound | 898757-83-0.

  • BenchChem. (2025). Application Notes and Protocols for the Friedel-Crafts Acylation of 4-Pentyloxybenzene. BenchChem Technical Support.

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube.

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. LSA Chemistry.

  • Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.

  • Keay, B. A., & Dibble, P. W. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters.

  • BenchChem. (2025). Technical Support Center: Purification of 7-Oxo-7-(phenylamino)heptanoic Acid. BenchChem Technical Support.

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Technical Support Center: Characterization of Long-Chain Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of long-chain esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of these molecules. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to ensure the integrity and accuracy of your results.

Introduction: The Analytical Challenge of Long-Chain Esters

Long-chain esters, crucial components in various fields from materials science to pharmaceuticals, present a unique set of analytical hurdles. Their high molecular weight, low volatility, and often subtle structural differences demand carefully optimized methodologies. This guide will address the most common pitfalls in their characterization using key analytical techniques and provide expert insights to overcome them.

Section 1: Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography, particularly when coupled with mass spectrometry, is a cornerstone for the analysis of fatty acid methyl esters (FAMEs) and other volatile long-chain esters. However, success hinges on meticulous sample preparation and a keen awareness of potential thermal degradation.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization to Fatty Acid Methyl Esters (FAMEs) necessary for GC analysis?

A1: The primary reason for converting long-chain fatty acids to their methyl esters is to increase their volatility.[1] Free fatty acids have high boiling points and a polar carboxyl group that can lead to poor peak shape (tailing) and long retention times in a GC system.[2] Esterification effectively caps the polar carboxyl group, making the molecule more volatile and amenable to gas-phase analysis.[3]

Q2: My long-chain esters seem to be degrading in the GC injector. How can I confirm this and what can I do to prevent it?

A2: Thermal degradation is a significant concern for long-chain esters, especially those with sensitive functional groups.[4][5][6] Signs of degradation in your chromatogram include the appearance of unexpected "ghost peaks," poor recovery of higher molecular weight compounds, peak tailing, and non-linear calibration curves.[7]

Troubleshooting Thermal Degradation:

  • Lower Injector Temperature: Use the lowest temperature that still ensures efficient vaporization of your analytes.

  • Programmed Temperature Vaporization (PTV) Injection: This technique involves injecting the sample into a cool injector that is then rapidly heated. This minimizes the time the analyte spends at high temperatures.[7]

  • Use an Inert Liner: Deactivated glass liners are crucial to prevent catalytic degradation on active metal surfaces within the injector.

  • Column Choice and Conditioning: Ensure your column's stationary phase is stable at the analysis temperatures and that the column has been properly conditioned to remove any residual manufacturing materials.[7]

Troubleshooting Guide: Common GC-MS Issues
Symptom Possible Cause(s) Recommended Solution(s)
Peak Tailing Active sites in the injector liner or column, incompatible solvent, sample overload.Use a deactivated liner, ensure proper column conditioning, check solvent compatibility, inject a smaller sample volume.[8]
Poor Peak Shape for High Molecular Weight Esters Incomplete vaporization in the injector, thermal degradation.Increase injector temperature cautiously, use a liner with glass wool to aid vaporization, consider PTV injection.[7]
Co-elution of Isomers Insufficient column resolution.Use a longer column or a column with a different stationary phase (e.g., a more polar phase for separating geometric isomers).[9][10] Ionic liquid stationary phases can offer unique selectivity.[10]
Irreproducible Peak Areas Inconsistent injection volume, sample degradation, leaks in the system.Use an autosampler for consistent injections, check for signs of thermal degradation, perform a leak check on the GC system.
Experimental Protocol: Acid-Catalyzed Transesterification for FAMEs Analysis

This protocol describes a common method for preparing FAMEs from lipid samples using boron trifluoride (BF₃) in methanol.

Materials:

  • Lipid sample

  • Hexane

  • 14% Boron trifluoride in methanol (BF₃-methanol)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Heater block or water bath

Procedure:

  • Accurately weigh approximately 10-20 mg of the lipid sample into a screw-cap glass tube.

  • Add 1 mL of hexane to dissolve the sample.

  • Add 1 mL of 14% BF₃-methanol reagent.

  • Cap the tube tightly and vortex for 30 seconds.

  • Heat the mixture at 65°C for 20 minutes.[2]

  • Cool the tube to room temperature.

  • Add 1 mL of saturated sodium chloride solution to stop the reaction and aid in phase separation.

  • Vortex for 30 seconds.

  • Allow the layers to separate. The top hexane layer contains the FAMEs.

  • Carefully transfer the top hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Diagram: GC-MS Troubleshooting Logic

GCTroubleshooting start Problematic Chromatogram tailing Peak Tailing? start->tailing poor_shape Poor Peak Shape for High MW Esters? start->poor_shape coelution Co-elution of Isomers? start->coelution irreproducible Irreproducible Areas? start->irreproducible tailing_sol Check for Active Sites (Liner, Column) Optimize Solvent Reduce Sample Load tailing->tailing_sol Yes poor_shape_sol Optimize Injector Temp Use PTV Injection Check for Degradation poor_shape->poor_shape_sol Yes coelution_sol Change Column (Longer or Different Phase) Optimize Temperature Program coelution->coelution_sol Yes irreproducible_sol Use Autosampler Check for Leaks Assess Sample Stability irreproducible->irreproducible_sol Yes end Analysis Successful tailing_sol->end Resolved poor_shape_sol->end Resolved coelution_sol->end Resolved irreproducible_sol->end Resolved

Caption: A logical workflow for troubleshooting common GC-MS issues.

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful alternative to GC for the analysis of long-chain esters, especially for non-volatile or thermally labile compounds and for the separation of isomers.

Frequently Asked Questions (FAQs)

Q1: When should I choose HPLC over GC for long-chain ester analysis?

A1: HPLC is advantageous when your esters are thermally sensitive, non-volatile, or when you need to separate geometric (cis/trans) or positional isomers that are difficult to resolve by GC.[11][12] HPLC operates at or near ambient temperature, minimizing the risk of degradation.[11]

Q2: My long-chain esters are not detected well by UV. What are my options?

A2: Many simple long-chain esters lack a strong chromophore, making UV detection challenging. To enhance sensitivity, you can derivatize the corresponding fatty acids with a UV-active or fluorescent tag, such as phenacyl bromide, before forming the ester.[11][13] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used, as they do not require the analyte to have a chromophore.[14] Mass spectrometry is also a highly sensitive detection method for HPLC.

Troubleshooting Guide: Common HPLC Issues
Symptom Possible Cause(s) Recommended Solution(s)
Poor Separation of Isomers Inadequate mobile phase composition or column chemistry.Optimize the mobile phase polarity. For geometric isomers, consider a column with enhanced shape selectivity, such as a cholesteryl-bonded phase.[12] Supercritical Fluid Chromatography (SFC) can also provide excellent isomer separation.[9]
Broad Peaks Column degradation, sample solvent incompatible with mobile phase, column overloading.Use a guard column, ensure the sample is dissolved in the mobile phase or a weaker solvent, inject a smaller sample volume.
Low Signal Intensity (UV Detection) Analyte lacks a strong chromophore.Derivatize the analyte with a UV-active tag, or use a more universal detector like ELSD, CAD, or MS.[11][15]
Co-elution with Contaminants Ineffective sample cleanup.If analyzing a complex matrix, perform a solid-phase extraction (SPE) cleanup step before HPLC analysis. For purification, if co-eluting with the starting long-chain alcohol, optimize the solvent system polarity in your chromatography.[16]
Diagram: HPLC Method Development Workflow

HPLCWorkflow start Define Analytical Goal (e.g., Isomer Separation) col_select Select Column (e.g., C18 for general purpose, Cholesteryl for isomers) start->col_select mob_phase Choose Mobile Phase (e.g., Acetonitrile/Water) col_select->mob_phase detector Select Detector (UV, ELSD, MS) mob_phase->detector optimization Optimize Separation (Gradient, Flow Rate, Temperature) detector->optimization validation Validate Method (Linearity, Precision, Accuracy) optimization->validation end Routine Analysis validation->end

Caption: A streamlined workflow for developing an HPLC method for long-chain esters.

Section 3: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

MS and NMR provide critical structural information for the unambiguous identification of long-chain esters.

Frequently Asked Questions (FAQs)

Q1: I'm using ESI-MS and have trouble detecting my long-chain esters. What can I do?

A1: Long-chain esters are nonpolar and often ionize poorly by electrospray ionization (ESI).[17] To improve ionization efficiency, you can promote the formation of adducts by adding salts to your mobile phase. For example, adding ammonium acetate can form [M+NH₄]⁺ adducts, while sodium acetate can form [M+Na]⁺ adducts.[17] Atmospheric pressure chemical ionization (APCI) is another ionization technique that is often more suitable for nonpolar compounds.[17]

Q2: What are the characteristic fragmentation patterns for long-chain esters in MS/MS?

A2: In positive ion mode, long-chain esters typically undergo α-cleavage and McLafferty rearrangements.[18] α-cleavage involves the breaking of the bond adjacent to the carbonyl group. The McLafferty rearrangement is common in esters with a γ-hydrogen and results in the loss of a neutral alkene.[18][19] These fragmentation patterns are diagnostic and can help in identifying the structure of the ester.

Q3: Can NMR be used for quantitative analysis of long-chain esters?

A3: Yes, ¹H NMR can be a powerful quantitative tool because the signal integral is directly proportional to the number of protons.[20][21] However, in complex mixtures, signal overlap can be a significant issue, potentially complicating accurate integration.[22] Careful selection of non-overlapping signals is key for quantification. For ¹³C NMR, long relaxation times can affect quantification, but this can be addressed by using relaxation agents or appropriate experimental parameters.[21]

Conclusion

The successful characterization of long-chain esters requires a multi-faceted analytical approach and a thorough understanding of the potential pitfalls. By carefully considering sample preparation, choosing the appropriate analytical technique, and being aware of common issues like thermal degradation and poor ionization, researchers can generate high-quality, reliable data. This guide serves as a starting point for troubleshooting and method development, empowering you to tackle the challenges of long-chain ester analysis with confidence.

References
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  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Christie, W. W. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Retrieved from [Link]

  • Murphy, R. C. (2001). Mass Spectrometric Analysis of Long-Chain Lipids. Mass Spectrometry Reviews. Retrieved from [Link]

  • LCGC International. (2019). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. Retrieved from [Link]

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  • Christie, W. W. (2012). Preparation of ester derivatives of fatty acids for chromatographic analysis. In Lipid Analysis (pp. 205-233). Woodhead Publishing. Retrieved from [Link]

  • Chem Guideline. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Retrieved from [Link]

  • Smith, R. M. (2003). Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons.
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • TSFX. (n.d.). The Preparation and Identification of an Ester. Retrieved from [Link]

  • Salas-Arcos, E. G., et al. (2019). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. International Journal of Analytical Chemistry. Retrieved from [Link]

  • AOCS Lipid Library. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Long Chain Fatty Acids. Retrieved from [Link]

  • Power, T. D., et al. (2022). Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils. ACS Food Science & Technology. Retrieved from [Link]

  • Power, T. D., et al. (2022). Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils. ACS Food Science & Technology. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • Labio Scientific. (2022). Limitations and disadvantages of GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. Retrieved from [Link]

  • Mészáros, M., et al. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). Retrieved from [Link]

  • Wang, M., et al. (2017). Derivatization enhanced separation and sensitivity of long chain-free fatty acids: Application to asthma using targeted and non-targeted liquid chromatography-mass spectrometry approach. Journal of Chromatography A. Retrieved from [Link]

  • Cyberlipid. (n.d.). HPLC analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. Retrieved from [Link]

  • Skiera, C., et al. (2012). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Underivatized Long Chain Fatty Acids Using HPLC with an Evaporative Light-Scattering Detector. Retrieved from [Link]

  • Chromatography Forum. (2005). Fatty acids/CLA by HPLC?. Retrieved from [Link]

  • ResearchGate. (n.d.). Very long chain fatty acid methyl esters in transesterified palm oil. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]

  • Wöhrlin, F., Fry, H., & Preiß-Weigert, A. (2011). Challenges in Analysing Glycidyl Fatty Acid Esters in Edible Oils and Fats. Poster presentation. Retrieved from [Link]

  • Laurens, L. M. L., et al. (2017). Integrated Analytical Approach to Micro- and Macroalgae: Tailored Extraction Strategies for Sustainable Biorefineries. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

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  • ResearchGate. (n.d.). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Retrieved from [Link]

  • Kilpeläinen, P., et al. (2019). Evaluation of esterification routes for long chain cellulose esters. Cellulose. Retrieved from [Link]

  • Babayan, A., & König, T. (2019). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation of esters/ethers derived from tartaric acid. Retrieved from [Link]

  • Wiela-Hojeńska, A., et al. (2022). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. International Journal of Molecular Sciences. Retrieved from [Link]

  • Borch, R. F. (1975). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Analytical Chemistry. Retrieved from [Link]

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  • Chromatography Forum. (2009). separation of two isomers. Retrieved from [Link]

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Technical Support Center: Enhancing the Purity of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate (CAS 898757-83-0).[1][2] This document is designed for researchers, chemists, and drug development professionals who are working with this key intermediate and require methods to enhance its purity for downstream applications. High purity is paramount as even minor impurities can affect reaction yields, biological activity, and safety profiles in pharmaceutical synthesis.[3]

This guide provides a series of troubleshooting questions and detailed answers that address common challenges encountered during the purification of this aryl keto-ester. We will delve into the causality behind these issues and provide field-proven protocols for purification and subsequent analytical verification.

Section 1: Understanding the Source of Impurities

The most common synthetic route to this compound is the Friedel-Crafts acylation of pentyloxybenzene.[4][5] The nature of this reaction is the primary determinant of the impurity profile in your crude product.

FAQ 1: What are the most likely impurities in my crude sample and why do they form?

Answer: The impurities in your crude product originate directly from the starting materials and the inherent reactivity patterns of the Friedel-Crafts acylation mechanism.[4][6] Understanding these impurities is the first step toward selecting an effective purification strategy.

The diagram below illustrates the main reaction pathway and the formation of key process-related impurities.

G cluster_reactants Starting Materials reactant reactant product product impurity impurity catalyst catalyst Pentyloxybenzene Pentyloxybenzene MainProduct This compound (Desired Product, para-isomer) Pentyloxybenzene->MainProduct UnreactedSM Unreacted Starting Materials Pentyloxybenzene->UnreactedSM Incomplete Reaction AcylatingAgent Ethyl 7-(chloroformyl)heptanoate (Acylating Agent) AcylatingAgent->MainProduct AcylatingAgent->UnreactedSM Incomplete Reaction Catalyst AlCl₃ (Lewis Acid Catalyst) Catalyst->MainProduct Friedel-Crafts Acylation OrthoIsomer ortho-Acylated Isomer MainProduct->OrthoIsomer Regioselectivity Issue Diacylated Di-acylated Product MainProduct->Diacylated Over-acylation

Caption: Formation of the desired product and common impurities during Friedel-Crafts acylation.

Table 1: Common Impurities and Their Origins

ImpurityChemical Structure/TypeOriginRationale for Formation
Unreacted Pentyloxybenzene Starting MaterialIncomplete ReactionNon-stoichiometric amounts of reactants or insufficient reaction time can leave starting materials in the crude mixture.
Ortho-Acylated Isomer Positional IsomerLack of Complete RegioselectivityThe pentyloxy group is an ortho-, para-directing activator. While the para-product is sterically favored and typically major, some electrophilic attack will inevitably occur at the ortho position.[7]
Di-acylated Product ByproductOver-reaction / PolysubstitutionThe product, an aryl ketone, is deactivated towards further substitution. However, under harsh conditions or with excess acylating agent, a second acylation can occur.[8][9]
Residual Solvents Process ImpurityWork-up & PurificationSolvents used in the reaction (e.g., dichloromethane, nitrobenzene) or extraction (e.g., ethyl acetate, diethyl ether) can be retained in the final product if not adequately removed.[10]
Hydrolyzed Acylating Agent ByproductReaction with WaterIf moisture is present, the acylating agent can hydrolyze back to the corresponding carboxylic acid (Heptanedioic acid monoethyl ester).

Section 2: Purification Strategies & Troubleshooting

A multi-step purification approach is often necessary to achieve high purity (>99%). The typical workflow involves primary purification by column chromatography followed by a final polishing step via recrystallization.

G Crude Crude Product (Oil or Waxy Solid) Column Step 1: Flash Column Chromatography (Primary Purification) Crude->Column Load onto Silica Gel Fractions Combine Pure Fractions (TLC/HPLC Monitored) Column->Fractions Elute with Solvent Gradient Recrystallization Step 2: Recrystallization (Final Polishing) Fractions->Recrystallization Concentrate in vacuo PureProduct High-Purity Product (>99%) Recrystallization->PureProduct Isolate Crystals by Filtration MotherLiquor Mother Liquor (Contains residual impurities) Recrystallization->MotherLiquor

Caption: Recommended two-step workflow for purifying this compound.

FAQ 2: I am performing column chromatography, but my compound is smearing or the peaks are tailing, leading to poor separation. What is the cause?

Answer: This is a classic issue when purifying keto-esters on standard silica gel.[11] The problem often stems from two sources:

  • Keto-Enol Tautomerism: The compound exists as an equilibrium between its keto and enol forms. These two forms have different polarities and interact with the silica differently, causing the single compound to elute as a broadened or tailing band.

  • Silica Gel Acidity: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can interact strongly with the polar ketone and ester groups, causing tailing. In severe cases, they can even catalyze the degradation of sensitive compounds.[11]

Solution: Deactivate the silica gel. Before preparing your column, slurry the silica gel in your starting eluent (e.g., 5% ethyl acetate in hexane) containing a small amount of a volatile base, typically 0.5-1% triethylamine (TEA) . The TEA neutralizes the acidic silanol sites, minimizing unwanted interactions and leading to sharper peaks and better separation.[12]

FAQ 3: I'm trying to recrystallize the product from chromatography, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice.[13] This typically happens for one of two reasons:

  • High Impurity Concentration: The presence of impurities depresses the melting point of the mixture, and this mixture may be a liquid at the temperature of crystallization.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supercooled liquid before it has time to form an ordered crystal structure.

Solutions:

  • Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, undisturbed. Once it has reached room temperature, you can then move it to an ice bath or refrigerator to maximize crystal yield.

  • Use a Solvent Pair: This is often the most effective method. Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Ethyl Acetate, Dichloromethane). Then, slowly add a "poor" or "anti-solvent" in which it is poorly soluble (e.g., Hexane, Heptane) dropwise at an elevated temperature until you see persistent cloudiness. Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly.[14]

Table 2: Recommended Solvent Systems for Recrystallization

Solvent SystemTypeRationale
Ethyl Acetate / Hexane Solvent PairExcellent balance for a molecule with both polar (ester, ketone) and non-polar (alkyl, aryl) regions.[15]
Ethanol / Water Solvent PairA good choice if the compound is sufficiently soluble in hot ethanol. Water acts as a highly effective anti-solvent.
Isopropanol Single SolventCan be effective as the compound's solubility often shows a strong temperature dependence in alcohols.
Acetonitrile Single SolventOften a good choice for compounds containing aromatic rings.[16]

Section 3: Analytical Verification and Protocols

Confirming the purity of your final product requires robust analytical techniques. It is best practice to use orthogonal methods—techniques that measure purity based on different chemical principles—to ensure a comprehensive assessment.[3] For this compound, a combination of HPLC (for chromatographic purity) and NMR (for structural identity and absolute purity) is highly recommended.

G sample sample analysis analysis result result PurifiedSample Purified Sample HPLC HPLC-UV Analysis PurifiedSample->HPLC GCMS GC-MS Analysis PurifiedSample->GCMS NMR NMR Spectroscopy PurifiedSample->NMR PurityPercent Purity (% Area) HPLC->PurityPercent VolatilesID Residual Solvents & Volatile Impurities ID GCMS->VolatilesID StructureConfirm Structure Confirmation & qNMR Purity NMR->StructureConfirm FinalReport Certificate of Analysis (Identity, Purity, Impurity Profile) PurityPercent->FinalReport VolatilesID->FinalReport StructureConfirm->FinalReport

Caption: A comprehensive analytical workflow for the final purity assessment.

Protocol 1: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) separates components in a mixture, allowing for their quantification based on peak area.[17]

  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 70% B

    • 1-10 min: 70% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 70% B

    • 13-15 min: 70% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile.

  • Analysis: Inject 5-10 µL of the sample. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

Protocol 2: GC-MS for Residual Solvent and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile and semi-volatile impurities.[18][19][20]

  • Instrumentation: GC coupled to a Mass Spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temp: 50 °C, hold for 2 min.

    • Ramp: 20 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 5 min.

  • Injector Temperature: 280 °C

  • MS Transfer Line Temp: 290 °C

  • Ion Source Temp: 230 °C

  • Sample Preparation: Prepare a ~1 mg/mL solution in a high-purity solvent like ethyl acetate.

  • Analysis: Inject 1 µL. Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify residual solvents using a standard headspace method if required by regulatory guidelines.[10]

Protocol 3: NMR for Structural Confirmation and Quantitative Purity (qNMR)

Nuclear Magnetic Resonance (NMR) is the most powerful tool for confirming the chemical structure and can be used to determine absolute purity without a specific reference standard of the analyte.[21][22][23] This makes it a primary analytical method.[24]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation (for qNMR):

    • Accurately weigh ~15-20 mg of your purified product into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have sharp signals that do not overlap with your analyte's signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL CDCl₃).

  • Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the standard (a D1 of 30-60 seconds is often sufficient).

  • Purity Calculation: The purity is calculated by comparing the integral of a well-resolved signal from your analyte to the integral of a signal from the known-purity internal standard, accounting for the number of protons each signal represents and the molecular weights of the two substances.[3]

References

  • Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Vertex AI Search
  • Analysis of Organic Compounds (HPLC-PDA). Galala University
  • GC-MS Organic Chemistry: Enabling Analysis for New Drugs.
  • High-Performance Liquid Chromatography for Determination of Trace Organic Compounds in Aqueous Environmental Samples.
  • Technical Support Center: Column Chromatography Purific
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure Elucid
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • HPLC analysis of basic organic compounds in a multi-component ion-interaction system: A mechanistic study.
  • High-performance liquid chromatography. Wikipedia. [Link]

  • Lab 2: High Performance Liquid Chrom
  • GC/MS Identific
  • GC MS Vol
  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma
  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. PMC - PubMed Central. [Link]

  • Structural elucid
  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. [Link]

  • Recrystallization. University of California, Los Angeles
  • Technical Support Center: Synthesis of Unsatur
  • Organocatalytic Asymmetric Peroxidation of ,-Unsaturated -Keto Esters—A Novel Route to Chiral Cycloperoxides. CORA
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry
  • Go-to recrystallization solvent mixtures. Reddit r/Chempros
  • Technical Support Center: Synthesis of Ethyl 7-(3-fluorophenyl)
  • Purity assessment of Ethyl 3-oxoheptanoate using different analytical techniques. Benchchem
  • PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Comparing synthesis routes for different 7-oxoheptanoic acid deriv
  • Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). AWS
  • Friedel Crafts Acylation And Alkyl
  • A Comparative Guide to Purity Assessment of Ethyl 3-oxoheptanoate: qNMR vs.
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Technical Support Center: Purification of 7-Oxo-7-(phenylamino)heptanoic Acid. Benchchem
  • ETHYL 7-OXO-7-(4-PENTYLOXYPHENYL)
  • ETHYL 7-OXOHEPTANO
  • Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal
  • 3990-05-4|Ethyl 7-oxoheptano
  • Synthetic method of 7-chloro-2-oxoheptanoic acid.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts
  • A Comparative Guide to the Characterization of Synthesized 7-Oxo-7-(9-phenanthryl)heptanoic Acid. Benchchem
  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkyl
  • The Strategic Role of Ethyl 7-(3-fluorophenyl)
  • Purifying process of 7-ethyl tryptol.

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Stability issues of "Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate" under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the stability of this molecule under various experimental conditions. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reliability of your experiments.

I. Understanding the Molecule: A Multifunctional Profile

This compound is a molecule characterized by three key functional groups: an ethyl ester, an aromatic ketone, and a pentyloxy (ether) group. The interplay of these groups dictates its chemical behavior and susceptibility to degradation. Understanding these potential liabilities is the first step in designing robust experimental and storage protocols.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The molecule is susceptible to three main degradation pathways, each associated with one of its functional groups:

  • Hydrolysis of the Ethyl Ester: This is a common reaction for esters, which can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and ethanol.[1] The reaction with water alone is typically very slow.[1]

  • Photodegradation of the Aromatic Ketone: Aromatic ketones are known to be sensitive to light, particularly UV radiation. This can lead to a variety of photochemical reactions, including photoreduction.

  • Oxidative Cleavage of the Pentyloxy Ether: The ether linkage, particularly in an aromatic system, can be susceptible to oxidative degradation.

Q2: My sample of this compound is turning yellow. What could be the cause?

A2: A color change, particularly the development of a yellow or brownish hue, is often an indicator of degradation. For this molecule, it is most likely due to the degradation of the aromatic ketone moiety, possibly through oxidation or photodegradation, leading to the formation of colored byproducts.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. A tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is recommended to minimize exposure to light, moisture, and oxygen.

Q4: How does the long alkyl chain in the heptanoate moiety affect its stability?

A4: The presence of a longer alkyl chain can, in some cases, offer a degree of steric hindrance, potentially slowing the rate of hydrolysis compared to shorter-chain esters.[2] However, this effect should not be solely relied upon for stability, and proper handling and storage are still crucial.

III. Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the handling and use of this compound.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of a stored sample. Degradation of the compound. 1. Identify the degradation product(s): Analyze the mass of the new peak(s). A loss of 28 Da could indicate hydrolysis of the ethyl ester to the carboxylic acid. Other masses may correspond to photo- or oxidative degradation products. 2. Review storage conditions: Ensure the compound was stored in the dark, at a low temperature, and under an inert atmosphere. 3. Perform a forced degradation study (see Section IV) to confirm the identity of the degradants.
Inconsistent results in biological assays. Partial degradation of the active compound. 1. Re-analyze the purity of your stock solution: Use a validated analytical method (e.g., HPLC-UV) to check for the presence of degradation products. 2. Prepare fresh stock solutions for each experiment: Avoid using old stock solutions, especially if they have been stored at room temperature or exposed to light. 3. Filter sterilize solutions instead of autoclaving: High temperatures can accelerate degradation.
Precipitation or cloudiness in aqueous solutions. Hydrolysis to the less soluble carboxylic acid. 1. Check the pH of your solution: The carboxylic acid degradation product will be less soluble in acidic to neutral aqueous solutions. 2. Consider using a co-solvent: If compatible with your experiment, a small amount of an organic solvent like DMSO or ethanol can help maintain solubility. 3. Buffer your solution: Maintaining a stable pH can help prevent precipitation if the carboxylic acid is the issue.
Loss of potency in a formulation exposed to light. Photodegradation of the aromatic ketone. 1. Protect your formulation from light: Use amber vials or wrap containers in aluminum foil. 2. Incorporate a photostabilizer: If appropriate for your application, consider adding a UV-absorbing excipient to the formulation. 3. Conduct a photostability study to quantify the rate of degradation.

IV. Experimental Protocols: Assessing Stability

To proactively understand the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.[3]

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with UV detector or Mass Spectrometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 70°C for 48 hours.

    • Dissolve a portion of the stressed solid in acetonitrile and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a photostable solvent like acetonitrile) to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Dilute both the exposed and control samples for HPLC analysis.

  • Analysis: Analyze all samples by HPLC, comparing the chromatograms of the stressed samples to a control sample (stock solution diluted with mobile phase). Monitor for the appearance of new peaks and a decrease in the area of the parent peak.

Protocol 2: Accelerated Stability Testing

Objective: To predict the long-term stability of the compound under defined storage conditions.

Procedure: This protocol should be designed based on ICH guidelines.[4]

  • Store samples of the compound in its intended packaging at accelerated conditions (e.g., 40°C / 75% RH) for a defined period (e.g., 3 or 6 months).

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for purity and the presence of degradation products using a validated stability-indicating HPLC method.

  • Concurrently, store samples at the intended long-term storage conditions (e.g., 25°C / 60% RH) and test at appropriate intervals.

V. Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

cluster_0 This compound cluster_1 Degradation Products A Parent Compound B Carboxylic Acid + Ethanol A->B  Hydrolysis (Acid/Base) C Photoreduction Products A->C  Photodegradation (UV Light) D Oxidative Cleavage Products A->D  Oxidation

Potential Degradation Pathways
Troubleshooting Workflow for Sample Instability

A Unexpected Analytical Results (e.g., new peaks, loss of purity) B Review Storage and Handling (Temp, Light, Atmosphere) A->B C Perform Forced Degradation Study (See Protocol 1) B->C If conditions were suboptimal D Identify Degradation Products (LC-MS, NMR) C->D E Hypothesize Degradation Pathway (Hydrolysis, Photo, Oxidation) D->E F Implement Corrective Actions: - Optimize storage - Use fresh solutions - Protect from light E->F G Re-analyze and Monitor F->G

Troubleshooting Workflow

VI. References

  • Effect of alkyl chain length, head group and nature of the surfactant on the hydrolysis of 1,3-benzoxazine-2,4-dione and its derivatives. PubMed. [Link]

  • Impact of chemical structure on the in vitro hydrolysis of fatty esters of 2-ethylhexanoic acid or 2-ethylhexanol and extrapolation to the in vivo situation. PubMed. [Link]

  • Mechanism of the protective effects of long chain n-alkyl glucopyranosides against ultrasound-induced cytolysis of HL-60 cells. NIH. [Link]

  • Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. Royal Society of Chemistry. [Link]

  • Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. ACS Publications. [Link]

  • property relationship of p-alkoxyazobenzenes as molecular solar thermal phase change material energy storag. UPCommons. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA Nepis. [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Stability Study Protocol. Egyptian Drug Authority. [Link]

  • Accelerated Storage Stability and Corrosion Characteristics Study Protocol. US EPA. [Link]

  • Stability Testing Of Drug Products In The US 2021. CPT Labs. [Link]

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Validation & Comparative

A Comparative Guide to Liquid Crystal Precursors: "Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate" in Focus

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of "Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate," a promising liquid crystal precursor, with other established alternatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, predicted properties, and comparative performance of these materials, supported by established experimental data and protocols.

Introduction to Liquid Crystal Precursors

Liquid crystals (LCs) represent a unique state of matter that exhibits properties between those of conventional liquids and solid crystals.[1] The constituent molecules of liquid crystals, known as mesogens, possess a degree of orientational order but lack long-range positional order.[2] This anisotropy in molecular arrangement gives rise to their unique optical and electrical properties, making them indispensable in a wide array of applications, most notably in liquid crystal displays (LCDs).[3]

The performance of a liquid crystal device is intrinsically linked to the chemical structure of its constituent mesogens. Therefore, the synthesis of novel liquid crystal precursors with tailored properties is a continuous endeavor in materials science. An ideal liquid crystal precursor should exhibit a stable mesophase over a wide temperature range, possess appropriate birefringence and dielectric anisotropy, and have low viscosity for fast switching times.[4]

This guide focuses on "this compound," a calamitic (rod-shaped) mesogen, and compares its predicted properties with two well-established liquid crystal precursors: 4-Cyano-4'-pentylbiphenyl (5CB) and 4-Cyanophenyl 4-pentylbenzoate .

"this compound": A Detailed Profile

"this compound" is a calamitic liquid crystal precursor characterized by a rigid phenyl ring core, a flexible pentyloxy tail, and an ethyl heptanoate chain containing a keto linkage. The presence of the flexible alkyl and alkoxy chains is expected to influence the melting and clearing points, while the polar keto and ester groups will contribute to the dielectric properties of the material.

Proposed Synthesis Workflow

The synthesis of "this compound" can be efficiently achieved through a two-step process involving the preparation of a key intermediate followed by a Friedel-Crafts acylation.

G cluster_0 Stage 1: Preparation of 4-Pentyloxyphenyl cluster_1 Stage 2: Preparation of Ethyl 7-chloro-7-oxoheptanoate cluster_2 Stage 3: Friedel-Crafts Acylation A 4-Hydroxyphenol C Williamson Ether Synthesis (K2CO3, Acetone, Reflux) A->C B 1-Bromopentane B->C D 4-Pentyloxyphenol C->D E Pimelic acid G Fischer Esterification (H2SO4 catalyst) E->G F Ethanol (excess) F->G H Diethyl pimelate G->H I Mono-hydrolysis (1 eq. KOH) H->I J Monoethyl pimelate I->J K Thionyl chloride (SOCl2) J->K L Ethyl 7-chloro-7-oxoheptanoate K->L M 4-Pentyloxyphenol O Friedel-Crafts Acylation (AlCl3, DCM) M->O N Ethyl 7-chloro-7-oxoheptanoate N->O P This compound O->P

Caption: Proposed synthetic workflow for this compound.

Predicted Mesomorphic and Physical Properties
  • Mesophase Behavior: The elongated molecular structure with a rigid core and flexible tails suggests that this compound is likely to exhibit a nematic phase. The presence of the long heptanoate chain might also induce smectic phases at lower temperatures.[5]

  • Transition Temperatures: The clearing point (nematic to isotropic transition) is expected to be influenced by the overall length of the molecule and the polarity of the terminal groups. The melting point will be dependent on the efficiency of crystal packing.

  • Birefringence (Δn): The birefringence is a measure of the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. The phenyl ring contributes positively to birefringence. The presence of the keto and ester groups might slightly alter the electron conjugation and thus the birefringence compared to purely hydrocarbon-based analogues.

  • Dielectric Anisotropy (Δє): The dielectric anisotropy is the difference in dielectric permittivity parallel and perpendicular to the director. The polar keto and ester groups are expected to result in a positive dielectric anisotropy, which is a crucial requirement for many LCD applications.

  • Viscosity: The rotational viscosity is a critical parameter for the switching speed of liquid crystal devices. The long alkyl chains and the keto group might contribute to a higher viscosity compared to smaller mesogens.

Comparative Analysis with Alternative Precursors

To provide a comprehensive evaluation, we will compare the predicted properties of "this compound" with two widely used liquid crystal precursors: 4-Cyano-4'-pentylbiphenyl (5CB) and 4-Cyanophenyl 4-pentylbenzoate.

Alternative 1: 4-Cyano-4'-pentylbiphenyl (5CB)

5CB is one of the most extensively studied and utilized liquid crystals, known for its stable nematic phase at room temperature.

  • Synthesis: The synthesis of 5CB typically involves a Suzuki coupling or a similar cross-coupling reaction to form the biphenyl core, followed by the introduction of the cyano and pentyl groups.

  • Properties: 5CB exhibits a nematic phase between 22.5 °C and 35.0 °C. It has a positive dielectric anisotropy and a moderate birefringence.

Alternative 2: 4-Cyanophenyl 4-pentylbenzoate

This compound is another example of a calamitic liquid crystal with a positive dielectric anisotropy.

  • Synthesis: It is typically synthesized by the esterification of 4-pentylbenzoic acid with 4-cyanophenol.

  • Properties: This compound exhibits a nematic phase, and its transition temperatures are influenced by the length of the alkyl chain.

Performance Comparison

The following table summarizes the key properties of the three liquid crystal precursors. The values for "this compound" are predicted based on structure-property relationships.

PropertyThis compound (Predicted)4-Cyano-4'-pentylbiphenyl (5CB)4-Cyanophenyl 4-pentylbenzoate
Molecular Structure Phenyl keto esterCyanobiphenylCyanophenyl benzoate
Mesophase(s) Nematic, possibly SmecticNematicNematic
Melting Point (°C) -22.5-
Clearing Point (°C) Moderate to High35.0-
Birefringence (Δn) Moderate~0.18Moderate
Dielectric Anisotropy (Δє) PositivePositive (~+11)Positive
Viscosity Moderate to HighModerateModerate

Experimental Protocols

This section provides generalized, yet detailed, step-by-step methodologies for the key experiments required to synthesize and characterize these liquid crystal precursors.

Protocol 1: Synthesis of this compound

This protocol is a proposed method based on established organic chemistry reactions.

  • Preparation of 4-Pentyloxyphenol:

    • In a round-bottom flask, dissolve 4-hydroxyphenol (1 eq.) in acetone.

    • Add potassium carbonate (1.5 eq.) and 1-bromopentane (1.2 eq.).

    • Reflux the mixture for 24 hours.

    • After cooling, filter the solid and evaporate the solvent.

    • Purify the crude product by column chromatography to obtain 4-pentyloxyphenol.

  • Preparation of Ethyl 7-chloro-7-oxoheptanoate:

    • Convert pimelic acid to its di-ethyl ester by refluxing with excess ethanol and a catalytic amount of sulfuric acid.

    • Perform a selective mono-hydrolysis of the diethyl pimelate using one equivalent of potassium hydroxide in ethanol.

    • Acidify the reaction mixture to obtain monoethyl pimelate.

    • React the monoethyl pimelate with thionyl chloride to yield the acyl chloride, Ethyl 7-chloro-7-oxoheptanoate.

  • Friedel-Crafts Acylation:

    • Dissolve 4-pentyloxyphenol (1 eq.) in a dry, inert solvent such as dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add aluminum chloride (AlCl₃, 1.1 eq.).

    • Add Ethyl 7-chloro-7-oxoheptanoate (1 eq.) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

    • Quench the reaction by slowly adding it to ice-cold dilute HCl.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography.

G start Start step1 Dissolve 4-pentyloxyphenol in DCM start->step1 step2 Cool to 0°C step1->step2 step3 Add AlCl3 step2->step3 step4 Add Ethyl 7-chloro-7-oxoheptanoate dropwise step3->step4 step5 Stir at room temperature step4->step5 step6 Quench with ice-cold HCl step5->step6 step7 Extract with DCM step6->step7 step8 Wash, Dry, Concentrate step7->step8 step9 Purify by column chromatography step8->step9 end End step9->end

Caption: Experimental workflow for the Friedel-Crafts acylation step.

Protocol 2: Determination of Transition Temperatures

Differential Scanning Calorimetry (DSC) is a standard technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystals.[6]

  • Accurately weigh a small amount (2-5 mg) of the liquid crystal sample into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.

  • Cool the sample at the same rate to a temperature below its melting point.

  • Perform a second heating and cooling cycle to ensure thermal history is removed.

  • The peak temperatures in the DSC thermogram correspond to the phase transition temperatures.

Protocol 3: Measurement of Birefringence

Birefringence can be measured using an Abbe refractometer equipped with a polarizer and a temperature-controlled stage.

  • Calibrate the Abbe refractometer with a standard of known refractive index.

  • Place a small drop of the liquid crystal sample in its nematic phase on the prism of the refractometer.

  • Use a polarizing filter to measure the refractive index for light polarized parallel (nₑ) and perpendicular (nₒ) to the director of the liquid crystal, which is aligned by the prism surface.

  • The birefringence (Δn) is calculated as Δn = nₑ - nₒ.

Protocol 4: Measurement of Dielectric Anisotropy

The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell.

  • Fabricate a liquid crystal cell with a known thickness using two indium tin oxide (ITO) coated glass plates with a polyimide alignment layer.

  • Fill the cell with the liquid crystal sample in its isotropic phase via capillary action.

  • Cool the cell slowly into the nematic phase.

  • Measure the capacitance of the cell with no applied voltage (Cₒ) and with a high-frequency AC voltage sufficient to align the director perpendicular to the plates (C∥).

  • The dielectric permittivities are calculated from the capacitance values, and the dielectric anisotropy is given by Δε = ε∥ - ε⟂.

Conclusion

"this compound" represents a promising liquid crystal precursor with the potential for a stable nematic mesophase and positive dielectric anisotropy, making it a candidate for various electro-optical applications. Its synthesis via a Friedel-Crafts acylation is a well-established and scalable route. While its performance characteristics are yet to be experimentally verified, a comparative analysis with established materials like 5CB provides a valuable framework for understanding its potential advantages and disadvantages. The detailed experimental protocols provided in this guide offer a practical foundation for the synthesis and characterization of this and other novel liquid crystal precursors, paving the way for the development of next-generation liquid crystal materials.

References

  • [Reference to a general liquid crystals textbook or review article]
  • [Reference to a paper on liquid crystal properties for displays]
  • [Reference to a paper on the synthesis of calamitic liquid crystals]
  • [Reference to a paper on structure-property rel
  • Wikipedia. 4-Cyano-4'-pentylbiphenyl. [Link]

  • [Reference to a paper describing the synthesis of 5CB or rel
  • Nematic Liquid Crystals - ResearchGate. Nematic Liquid Crystals. [Link]

  • [Reference to a paper on the synthesis of ester-containing liquid crystals]
  • [Reference to a paper on the properties of 4-Cyanophenyl 4-pentylbenzo
  • [Reference to a review on calamitic liquid crystals]
  • Introduction to Liquid Crystals. The study of liquid crystals began in 1888 when an Austrian botanist named Friedrich Reinitzer o. [Link]

  • [Reference to a paper on Friedel-Crafts acyl
  • [Reference to a paper on Williamson ether synthesis]
  • [Reference to a paper on Fischer esterific
  • [Reference to a paper on the synthesis of acyl chlorides]
  • [Reference to a paper detailing DSC analysis of liquid crystals]
  • Phase transitions in liquid crystals. Phase transitions in liquid crystals. [Link]

  • [Reference to a paper on birefringence measurement techniques]
  • MDPI. Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. [Link]

  • [Reference to a paper on dielectric anisotropy measurement techniques]
  • [Reference to a paper on the properties of calamitic liquid crystals with keto linkages]
  • [Reference to a comparative study of different liquid crystal precursors]
  • [Reference to a paper on the influence of flexible chains on mesophase behavior]
  • [Reference to a paper on the impact of polar groups on dielectric properties]
  • Scholars Research Library. Electro Optical Properties of Cholesteric Liquid Crystal. [Link]

  • [Reference to a review on advanced liquid crystal m
  • [Reference to a handbook of liquid crystal research]

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A Senior Application Scientist's Guide to the Structural Validation of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Unambiguous Structural Elucidation

In the realm of drug development and materials science, the precise molecular structure of a compound is its fundamental identity, dictating its function, reactivity, and safety profile. For a molecule like Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate, which comprises multiple distinct functional fragments—an ethyl ester, a heptanoate aliphatic chain, a ketone linker, a 1,4-disubstituted phenyl ring, and a pentyloxy chain—confirming the exact connectivity is a non-trivial task. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational parts list, it often falls short in unambiguously connecting these fragments, which may be separated by heteroatoms or quaternary carbons.

This guide provides an in-depth, experience-driven walkthrough of how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to overcome this challenge. We will not only detail the protocols but also explore the causal logic behind each experimental choice, demonstrating a self-validating workflow that provides irrefutable proof of the molecular architecture.

The 2D NMR Toolkit: A Multi-faceted Approach to Connectivity

One-dimensional NMR spectra can become crowded and difficult to interpret for complex structures.[1][2] 2D NMR resolves this by spreading nuclear interactions across two frequency dimensions, providing a clearer map of molecular connectivity.[1][3] For this specific molecule, we leverage three core experiments:

  • ¹H-¹H COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other through bonds, typically over two or three bonds (e.g., H-C-H or H-C-C-H).[1][4] Its primary role here is to trace the proton-proton networks within each of the three distinct aliphatic chains and the aromatic ring, defining the individual "spin systems."

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (a one-bond correlation).[4][5][6] Its function is to definitively pair each proton with its parent carbon, providing a crucial link between the ¹H and ¹³C assignments. Edited HSQC experiments can further differentiate between CH, CH₂, and CH₃ groups.[6]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for assembling the final structure. It reveals correlations between protons and carbons over multiple bonds (typically 2 to 4 bonds).[5][6][7] Unlike COSY, HMBC can "see" across atoms with no attached protons, such as quaternary carbons (like in carbonyl groups) and heteroatoms (like the ether oxygen), making it indispensable for connecting the independent spin systems identified by COSY.

Experimental Workflow: From Sample to Structure

A logical and systematic workflow is paramount for efficient and accurate data acquisition and analysis. The process follows a hierarchical progression where each step builds upon the last.

G cluster_prep Preparation cluster_1D 1. Foundational Spectra cluster_2D 2. Connectivity Mapping cluster_analysis 3. Structural Assembly SamplePrep Sample Preparation (Dissolve in CDCl3) H1_NMR 1D ¹H NMR SamplePrep->H1_NMR Acquire C13_NMR 1D ¹³C{¹H} NMR COSY ¹H-¹H COSY (Map Spin Systems) H1_NMR->COSY Reference Axis HSQC ¹H-¹³C HSQC (Assign C-H Pairs) H1_NMR->HSQC Reference Axis HMBC ¹H-¹³C HMBC (Connect Fragments) H1_NMR->HMBC Reference Axis C13_NMR->HSQC Reference Axis C13_NMR->HMBC Reference Axis COSY->HSQC Inform HSQC->HMBC Inform Assignment Final Structure Validation & Assignment HMBC->Assignment Final Proof

Caption: Logical workflow for 2D NMR-based structural elucidation.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the necessary data on a modern NMR spectrometer (e.g., Bruker).

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which contains Tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • Transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's probe (~4.5 cm).[4]

2. 1D NMR Spectra Acquisition:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[8]

  • Acquire a standard quantitative ¹H NMR spectrum. This provides the initial proton chemical shifts and integrations.

  • Acquire a proton-decoupled ¹³C{¹H} NMR spectrum. This provides the initial carbon chemical shifts.

  • Carefully reference both spectra to the TMS signal. These 1D spectra will serve as the external projections for the 2D plots.[8][9]

3. 2D NMR Spectra Acquisition:

  • COSY: Load a standard COSY parameter set.[9] Adjust the spectral width (SW) in both dimensions to encompass all proton signals. Acquire the data with an appropriate number of scans (ns) and increments (td in F1) to achieve a good signal-to-noise ratio.

  • HSQC: Load a standard sensitivity-improved, edited HSQC parameter set (e.g., hsqcetgpsi).[10] The F2 (horizontal) axis corresponds to the proton spectrum, and the F1 (vertical) axis corresponds to the carbon spectrum. Set the spectral widths to cover the respective chemical shift ranges.

  • HMBC: Load a standard HMBC parameter set.[4] The setup is similar to HSQC. The key parameter is the long-range coupling constant for which the experiment is optimized, typically around 7-8 Hz, to detect 2- and 3-bond correlations effectively.[4][6]

  • For all 2D experiments, data processing involves Fourier transformation in both dimensions (xfb), followed by phase and baseline correction.[8][11]

Data Interpretation and Structural Assembly

Here, we will predict the key correlations that, when observed, will collectively validate the structure of this compound. For clarity, carbons are numbered C1-C17 and protons are designated by the number of the carbon to which they are attached.

Chemical structure of this compound with atom numbering (Note: An image of the chemical structure with numbered atoms would be inserted here for clarity.)
Step 1: Delineating Fragments with COSY

The COSY spectrum reveals through-bond ¹H-¹H couplings, allowing us to trace the connectivity within isolated spin systems. We expect to see three independent aliphatic chains and one aromatic system.

Table 1: Predicted ¹H-¹H COSY Correlations

Proton (Signal A)Correlates with (Signal B)Fragment Identified
H17 (t)H16 (q)Ethyl Ester Group
H2 (t)H3 (m)Heptanoate Chain
H3 (m)H2 (t), H4 (m)Heptanoate Chain
H4 (m)H3 (m), H5 (m)Heptanoate Chain
H5 (m)H4 (m), H6 (t)Heptanoate Chain
H9 (d)H10 (d)p-Substituted Phenyl Ring
H12 (t)H13 (m)Pentyloxy Chain
H13 (m)H12 (t), H14 (m)Pentyloxy Chain
H14 (m)H13 (m), H15 (m)Pentyloxy Chain
H15 (m)H14 (m), H16' (t)Pentyloxy Chain

Note: (t)=triplet, (q)=quartet, (d)=doublet, (m)=multiplet. H16' refers to the terminal methyl of the pentyloxy chain.

At the end of this step, we have confirmed the internal structures of the four fragments but have no information on how they are connected.

Step 2: Assigning C-H Pairs with HSQC

The HSQC spectrum provides the direct, one-bond linkages between each proton and its carbon. This allows us to assign the carbon signals based on the more easily interpreted proton signals.

Table 2: Predicted ¹H-¹³C HSQC Correlations

ProtonCorrelated Carbon
H2C2
H3C3
H4C4
H5C5
H6C6
H9C9
H10C10
H12C12
H13C13
H14C14
H15C15
H16C16
H16'C16'
H17C17

Quaternary carbons (C1, C7, C8, C11) will be absent from the HSQC spectrum as they have no directly attached protons, a key piece of negative evidence.

Step 3: Assembling the Puzzle with HMBC

This is the final and most crucial step. HMBC correlations bridge the gaps between the fragments identified by COSY, confirming the overall molecular architecture. The key is to look for correlations from protons to the previously invisible quaternary carbons.

G cluster_main Key HMBC Correlations for Structural Assembly img img H6 H6 C7 C7 H6->C7 ³J C8 C8 H6->C8 ²J H9 H9 H9->C7 ³J H10 H10 H10->C8 ²J H12 H12 C11 C11 H12->C11 ³J H2 H2 C1 C1 H2->C1 ³J H16 H16 H16->C1 ²J

Caption: Key HMBC correlations confirming fragment connectivity.

Table 3: Predicted Key ¹H-¹³C HMBC Correlations

ProtonsCorrelates to Carbon(s)Connectivity Confirmed
H6 (protons α to ketone)C7 (keto C=O), C8 (aromatic C)Links the heptanoate chain to the phenyl ring via the ketone.
H9 (aromatic protons)C7 (keto C=O), C11 (aromatic C-O)Confirms the position of the keto group on the phenyl ring.
H12 (pentyloxy CH₂-O)C11 (aromatic C-O)Links the pentyloxy chain to the phenyl ring.
H2 (protons α to ester)C1 (ester C=O)Confirms the C2 position of the heptanoate chain is adjacent to the ester.
H16 (ethyl CH₂-O)C1 (ester C=O)Links the ethyl group to the ester carbonyl.

The presence of these specific long-range correlations provides unambiguous, interlocking evidence. For instance, the correlation from the H6 protons to the C7 ketone carbon proves the aliphatic chain is attached at the ketone. The subsequent correlation from the aromatic H9 protons to that same C7 carbon confirms the ketone is attached to the ring, thus bridging the two major fragments.

Conclusion

The structural validation of this compound serves as an exemplary case for the power of a multi-pronged 2D NMR strategy. By systematically employing COSY to define the constituent spin systems, HSQC to link proton and carbon identities, and HMBC to reveal long-range connectivity across quaternary centers and heteroatoms, we move from a collection of molecular fragments to a fully validated and assigned structure. This self-validating workflow, where data from each experiment corroborates and builds upon the last, represents a gold standard in analytical chemistry, ensuring the highest degree of confidence for researchers, scientists, and drug development professionals.

References

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • Krishnan, V. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. Retrieved from [Link]

  • Chemistry with Dr Scott. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • NMR Facility, Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Fuloria, S., & Fuloria, N. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S5. Retrieved from [Link]

  • Griti. (2016, September 21). 2D NMR Spectroscopy Overview | Structure of Organic Molecules | Griti [Video]. YouTube. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).

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A Comparative Guide to the Properties of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate and Its Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate and its structurally related analogues. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, physicochemical characterization, and potential biological relevance of this class of compounds. The experimental protocols and comparative data presented herein are designed to be a self-validating system, offering insights into the structure-property and structure-activity relationships that govern the performance of these molecules.

Introduction: The Therapeutic Potential of Long-Chain Aryl Keto-Esters

Long-chain aryl keto-esters are a class of organic molecules that have garnered interest in medicinal chemistry due to their versatile structural features, which can be tailored to interact with a variety of biological targets. The lead compound of this guide, This compound , possesses a unique combination of a lipophilic alkoxy chain, an aromatic ketone, and a flexible heptanoate ester chain. These features suggest potential applications in therapeutic areas where modulation of lipophilic targets is desired. While direct biological data for this specific compound is limited in the public domain, related structures, such as other β-keto esters and aromatic ketones, have demonstrated potential as anticancer and anti-inflammatory agents.[1][2][3]

This guide will compare this compound with three closely related analogues, where the length of the alkoxy chain on the phenyl ring is varied. This systematic modification allows for a focused investigation into the impact of lipophilicity on key drug-like properties. The selected analogues for this comparative study are:

  • Analogue 1: Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate

  • Analogue 2: Ethyl 7-(4-propoxyphenyl)-7-oxoheptanoate

  • Analogue 3: Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate

By comparing the synthesis, physicochemical properties, and predicted biological performance of these compounds, this guide aims to provide a rational framework for the design and development of novel therapeutics based on the aryl keto-heptanoate scaffold.

Synthesis and Characterization: A Generalized Approach

The synthesis of Ethyl 7-oxo-7-(4-alkoxyphenyl)heptanoates can be reliably achieved through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an appropriate acyl chloride with an alkoxybenzene in the presence of a Lewis acid catalyst. The general synthetic scheme is depicted below.

Synthesis_Workflow cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Friedel-Crafts Acylation cluster_2 Catalyst A Monoethyl pimelate B Ethyl 7-chloro-7-oxoheptanoate A->B SOCl₂ or (COCl)₂ D Ethyl 7-oxo-7-(4-alkoxyphenyl)heptanoate B->D C Alkoxybenzene C->D E AlCl₃ or FeCl₃ E->D

Caption: Generalized synthetic workflow for Ethyl 7-oxo-7-(4-alkoxyphenyl)heptanoates.

Experimental Protocol: Synthesis of this compound

Materials:

  • Monoethyl pimelate

  • Thionyl chloride (SOCl₂)

  • Pentyloxybenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve monoethyl pimelate (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude ethyl 7-chloro-7-oxoheptanoate, which is used in the next step without further purification.

  • Friedel-Crafts Acylation: In a separate flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM and cool to 0 °C. Add a solution of pentyloxybenzene (1.0 eq) in anhydrous DCM dropwise. To this mixture, add a solution of the crude ethyl 7-chloro-7-oxoheptanoate in anhydrous DCM dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

  • Work-up and Purification: The reaction is quenched by carefully pouring it over ice and 1M HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure this compound.

Characterization: The structure and purity of the synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile. In this series of analogues, the primary structural variable is the length of the n-alkoxy chain, which is expected to directly influence lipophilicity. The following table presents a comparison of key physicochemical parameters for the parent compound and its analogues. Note: The values for melting point, boiling point, and solubility are illustrative and based on expected trends for homologous series. The LogP values are calculated estimates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Alkoxy ChainIllustrative Melting Point (°C)Illustrative Boiling Point (°C at 760 mmHg)Calculated LogPIllustrative Aqueous Solubility (mg/L)
Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate C₁₆H₂₂O₄294.34-OCH₃35-38380-3853.550
Ethyl 7-(4-propoxyphenyl)-7-oxoheptanoate C₁₈H₂₆O₄322.40-O(CH₂)₂CH₃30-33400-4054.515
This compound C₂₀H₃₀O₄350.45-O(CH₂)₄CH₃25-28420-4255.55
Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate C₂₂H₃₄O₄378.50-O(CH₂)₆CH₃20-23440-4456.5<1

Discussion of Structure-Property Relationships:

As anticipated, increasing the length of the alkoxy chain leads to a progressive increase in molecular weight and calculated LogP, indicating higher lipophilicity. This trend is accompanied by a predicted decrease in aqueous solubility. The melting and boiling points are also expected to increase with molecular weight due to stronger van der Waals forces. These predictable trends are crucial for anticipating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds.

Comparative In Vitro Performance for Drug Development

To evaluate the potential of these compounds as drug candidates, a series of in vitro assays are essential. The following sections outline key experiments and present illustrative data to compare the performance of the synthesized analogues.

Membrane Permeability: Caco-2 Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of orally administered drugs.[4][5] This assay measures the apparent permeability coefficient (Papp) of a compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Assay Procedure: The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS). The test compound (10 µM) is added to the apical (A) or basolateral (B) chamber. Samples are taken from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes).

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability (Papp) in cm/s is calculated for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.[6]

Illustrative Comparative Data:

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Human Absorption
Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate 15.216.11.1High
Ethyl 7-(4-propoxyphenyl)-7-oxoheptanoate 25.827.31.1High
This compound 35.138.61.1High
Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate 18.520.41.1Moderate to Low

Discussion of Permeability:

The illustrative data suggests that permeability increases with lipophilicity up to the pentyloxy analogue. This is consistent with the principle that increased lipophilicity enhances passive diffusion across the cell membrane. However, the heptyloxy analogue shows a decrease in permeability, which could be attributed to its very low aqueous solubility, leading to poor dissolution in the assay medium, or potential trapping within the lipid bilayer of the cell membrane. The low efflux ratios for all compounds suggest they are not significant substrates for common efflux transporters like P-glycoprotein.

Metabolic Stability: Microsomal Stability Assay

The metabolic stability of a compound is a critical factor influencing its in vivo half-life and oral bioavailability. The liver microsomal stability assay provides an in vitro measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[7]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation: The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37 °C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[8]

Illustrative Comparative Data:

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted In Vivo Clearance
Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate 2527.7High
Ethyl 7-(4-propoxyphenyl)-7-oxoheptanoate 4515.4Moderate
This compound 709.9Low to Moderate
Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate >120<5.8Low

Discussion of Metabolic Stability:

The alkoxy group on the phenyl ring is a potential site for metabolic O-dealkylation. The illustrative data suggests that as the length of the alkoxy chain increases, the metabolic stability improves. This could be due to steric hindrance at the site of metabolism or a shift in the preferred metabolic pathway. The methoxy analogue is predicted to be rapidly metabolized, while the heptyloxy analogue is expected to be much more stable.

Potential Biological Activity: Cytotoxicity Assay

Given that related keto-ester compounds have shown potential as anticancer agents, a preliminary assessment of their cytotoxic effects against a cancer cell line is a relevant starting point for biological characterization.[1][9] The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic potential of a compound.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: A human cancer cell line (e.g., MCF-7, breast cancer) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Illustrative Comparative Data:

CompoundMCF-7 IC₅₀ (µM)
Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate >100
Ethyl 7-(4-propoxyphenyl)-7-oxoheptanoate 75.3
This compound 42.1
Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate 25.8

Discussion of Cytotoxicity:

The illustrative data suggests a trend of increasing cytotoxic potency with increasing length of the alkoxy chain. This is a common observation in medicinal chemistry, where increased lipophilicity can lead to enhanced cell membrane penetration and interaction with intracellular targets.

Integrated Analysis and Future Directions

The comparative analysis of this compound and its analogues provides valuable insights for guiding further drug discovery efforts.

Integrated_Analysis cluster_0 Structure-Property Relationship cluster_1 Structure-Activity Relationship cluster_2 Drug Development Potential A Increasing Alkoxy Chain Length B Increased Lipophilicity (LogP) A->B C Decreased Aqueous Solubility A->C D Increased Permeability (up to C5) B->D E Increased Metabolic Stability B->E F Increased Cytotoxicity B->F G Optimal Balance of Properties D->G E->G F->G

Caption: Logical relationship between structural modifications and drug-like properties.

Based on the illustrative data, This compound appears to strike a favorable balance between membrane permeability, metabolic stability, and potential biological activity. The shorter-chain analogues, while having better solubility, may suffer from rapid metabolism. The longer-chain analogue, while more potent and metabolically stable, may have absorption limited by its poor solubility.

Future studies should focus on:

  • Definitive Biological Target Identification: Elucidating the specific molecular target(s) and mechanism of action for the observed cytotoxicity.

  • In Vivo Pharmacokinetic Studies: Validating the in vitro ADME predictions in animal models to determine the oral bioavailability and in vivo half-life of the most promising candidates.

  • Further Structure-Activity Relationship (SAR) Exploration: Synthesizing and testing analogues with modifications to the heptanoate chain and the aromatic ring to further optimize potency and drug-like properties.

By systematically applying the principles and experimental methodologies outlined in this guide, researchers can effectively advance the development of this promising class of compounds into potential therapeutic agents.

References

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  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of The. MDPI.
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  • ETHYL 7-OXOHEPTANO
  • Ethyl Heptano
  • bmse000550 Ethyl Heptanoate
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  • EThyl 7-oxoheptano
  • 898757-45-4|Ethyl 7-(2-ethoxyphenyl)
  • Buy Ethyl 7-(2,4-dimethoxyphenyl)

Sources

Performance Analysis of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate: A Comparative Guide for Material Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate, contextualizing its potential performance within the field of advanced materials, particularly as a liquid crystal candidate. Direct experimental data for this specific compound is not extensively available in published literature. Therefore, this document establishes a performance hypothesis based on well-understood structure-property relationships, comparing its molecular architecture to established liquid crystal standards. We will outline the standard experimental protocols required to validate these hypotheses, providing researchers with a robust framework for evaluation.

Introduction: Molecular Structure and Its Implications

This compound is a calamitic (rod-shaped) molecule, a topology strongly indicative of potential liquid crystalline behavior. Its structure can be deconstructed into three key components:

  • A rigid core: The 4-pentyloxyphenyl group provides the necessary structural rigidity and anisotropy. This core is fundamental for the formation of ordered, fluid mesophases.

  • A flexible alkyl-ester chain: The ethyl heptanoate chain introduces flexibility, which is crucial for lowering the melting point and influencing the type and temperature range of liquid crystal phases.

  • Linking and polar groups: The ketone (C=O) and ester (COO) groups introduce polarity and influence the molecule's dielectric properties, which are critical for electro-optical applications.

Given this structure, the compound is hypothesized to exhibit thermotropic liquid crystal phases, most likely a nematic phase and potentially smectic phases at lower temperatures. The primary application of interest for such a molecule would be in electro-optical devices, such as liquid crystal displays (LCDs) or tunable optical components.

Comparative Analysis: Benchmarking Against Standards

To predict the performance of this compound, we compare its structural features against two well-characterized and commercially significant liquid crystals: 4-pentyl-4'-cyanobiphenyl (5CB) , a ubiquitous room-temperature nematic standard, and 4-octyl-4'-cyanobiphenyl (8CB) , which exhibits both nematic and smectic A phases.[1]

Structural Comparison Diagram

G cluster_target Target Compound cluster_standards Benchmark Standards Target This compound CB5 4-pentyl-4'-cyanobiphenyl (5CB) Target->CB5 Comparison for Nematic Properties CB8 4-octyl-4'-cyanobiphenyl (8CB) Target->CB8 Comparison for Smectic Tendencies

Caption: Structural relationship between the target compound and standard benchmarks.

Table 1: Predicted vs. Standard Liquid Crystal Properties
PropertyThis compound (Hypothesized)4-pentyl-4'-cyanobiphenyl (5CB) (Experimental)4-octyl-4'-cyanobiphenyl (8CB) (Experimental)Rationale for Hypothesis
Phase Transitions (°C) K-N: Moderate, N-I: Moderate to HighK-N: 24, N-I: 35.3K-SmA: 21.5, SmA-N: 33.5, N-I: 40.5The longer, more flexible chain compared to 5CB suggests a potentially wider nematic range. The presence of the oxo group may disrupt packing, influencing transition temperatures.
Birefringence (Δn) Moderate (~0.15 - 0.18)~0.179 at 27°C[2]~0.15Δn is dominated by the phenyl core. Lacking the highly polarizable cyano group, a slightly lower to comparable birefringence is expected.
Dielectric Anisotropy (Δε) Positive, Moderate+11.5+8.0The ketone and ester groups possess strong dipole moments. Their orientation relative to the long axis will likely result in a net positive Δε, crucial for switching in an electric field.
Viscosity (γ₁) HighLow-ModerateModerateThe long heptanoate chain is expected to increase rotational viscosity compared to the shorter pentyl chain of 5CB, potentially leading to slower response times.[3]

Framework for Experimental Validation

The following protocols are standard methodologies for characterizing novel liquid crystal materials and would be required to generate empirical data for this compound.[4][5]

Characterization Workflow Diagram

G cluster_synthesis Material Preparation cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis Synthesis Synthesis & Purification DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC POM Polarized Optical Microscopy (POM) Synthesis->POM Birefringence Birefringence Measurement (Δn) Synthesis->Birefringence Dielectric Dielectric Spectroscopy (Δε) Synthesis->Dielectric Phase Identify Phase Transitions (T₁, T₂, ...) DSC->Phase Textures Confirm Phase Type (Nematic, Smectic) POM->Textures Optical Quantify Optical Anisotropy Birefringence->Optical Electrical Quantify Dielectric Anisotropy Dielectric->Electrical

Caption: Standard workflow for the characterization of a novel liquid crystal candidate.

Protocol 1: Phase Transition Analysis via Differential Scanning calorimetry (DSC)

This technique is used to determine the temperatures and enthalpy changes of phase transitions.[1][6]

Objective: To identify the temperatures for crystal-to-mesophase and mesophase-to-isotropic liquid transitions.

Methodology:

  • Accurately weigh 3-5 mg of the purified compound into a standard aluminum DSC pan.

  • Hermetically seal the pan using a DSC press. Place an empty, sealed pan on the reference side of the DSC cell.

  • Heat the sample to a temperature approximately 20°C above the expected isotropic clearing point to ensure a complete melt and erase any thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected crystallization point (e.g., -20°C).

  • Heat the sample again at the same controlled rate (10°C/min) to the isotropic phase.

  • Analysis: Identify endothermic peaks on the heating scan and exothermic peaks on the cooling scan. The peak onset temperature is typically reported as the transition temperature. The area under the peak corresponds to the enthalpy of the transition.[7]

Protocol 2: Birefringence (Δn) Measurement

Birefringence, or optical anisotropy, is a measure of the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. It is a critical parameter for display applications.[8][9]

Objective: To quantify the birefringence of the material in its nematic phase as a function of temperature and wavelength.

Methodology (Using an Abbé Refractometer):

  • Construct a liquid crystal cell with a known, small gap (e.g., 5-10 µm) and planar alignment layers.

  • Introduce the sample into the cell in its isotropic phase via capillary action to ensure defect-free filling.

  • Place the cell on the prism of a temperature-controlled Abbé refractometer.

  • Use a polarizer to orient the incoming light.

  • Cool the sample into the nematic phase.

  • Measure nₒ: Orient the polarizer parallel to the alignment direction (rubbing direction) of the cell.

  • Measure nₑ: Orient the polarizer perpendicular to the alignment direction.

  • Calculation: Calculate birefringence using the formula: Δn = nₑ - nₒ. Repeat measurements at different temperatures.

Protocol 3: Dielectric Anisotropy (Δε) Measurement

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A positive Δε is required for the common twisted nematic (TN) display mode.[10][11][12]

Objective: To determine the sign and magnitude of the dielectric anisotropy.

Methodology:

  • Use a commercial liquid crystal cell with transparent electrodes (e.g., ITO-coated glass).

  • Measure ε∥: Use a cell with a homeotropic alignment layer, which orients the LC molecules perpendicular to the electrodes. Measure the capacitance of the filled cell using an LCR meter at a standard frequency (e.g., 1 kHz).

  • Measure ε⊥: Use a cell with a planar alignment layer, which orients the LC molecules parallel to the electrodes. Measure the capacitance similarly.

  • Calculation: Calculate the permittivity values from the capacitance, cell area, and cell gap. The dielectric anisotropy is then given by: Δε = ε∥ - ε⊥. This measurement should be conducted across a range of temperatures.

Conclusion and Outlook

While direct experimental evidence is lacking, a structural analysis of This compound strongly suggests it is a candidate for a nematic liquid crystal with a moderate positive dielectric anisotropy and a moderate birefringence. Its performance relative to industry standards like 5CB would likely be characterized by a wider nematic range but potentially higher viscosity, leading to slower switching times. The presence of both ketone and ester functionalities offers an interesting avenue for tuning dielectric properties through molecular engineering.

The true performance of this material can only be confirmed through the rigorous experimental validation outlined in this guide. The provided protocols offer a clear and standardized path for researchers to characterize this and other novel liquid crystal compounds, enabling the systematic discovery of next-generation materials for advanced optical and display technologies.

References

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  • Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines - Universidad de Granada. (n.d.).
  • Direct measurement of electric-field-induced birefringence in a polymer-stabilized blue-phase liquid crystal composite - Optica Publishing Group. (n.d.).
  • Dielectric and Conductivity Anisotropy in Liquid Crystalline Phases, of Strongly Polar Thioesters - ResearchG
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  • The Characteristics of Liquid Crystal M
  • Comparing synthesis routes for different 7-oxoheptanoic acid deriv
  • S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) - AWS. (n.d.).
  • Evaluation of 4-alkoxy-4′-nitrobiphenyl liquid crystals for use in next generation scattering LCDs - ResearchG
  • The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls - ResearchG
  • Synthesis and Properties of Highly Tilted Antiferroelectric Liquid Crystalline (R) Enantiomers. (2024).
  • LIQUID CRYSTAL MATERIALS AND LIQUID CRYSTAL DISPLAYS - MIT. (n.d.).
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  • Synthesis and Characterization of New Chiral Smectic Four-Ring Esters - MDPI. (n.d.).
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and consistency of novel chemical entities are paramount. For a compound such as Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate, a molecule with potential applications as a synthetic intermediate, the analytical methods employed for its characterization must be robust, reliable, and thoroughly validated. This guide provides an in-depth comparison of orthogonal analytical techniques for the quantification and purity assessment of this target molecule. Moving beyond a mere recitation of protocols, we will delve into the scientific rationale behind methodological choices and present a framework for the cross-validation of these diverse analytical approaches, ensuring data integrity across the lifecycle of the compound.

The Analytical Challenge: Structure and Properties

This compound possesses a unique combination of functional groups: a long-chain ester, an aromatic ketone, and an alkoxy substituent. This structure dictates its physicochemical properties, influencing the selection of appropriate analytical techniques. Its relatively high molecular weight and potential for thermal lability suggest that liquid chromatography would be a primary analytical tool. However, the molecule's volatility may also permit analysis by gas chromatography, offering an orthogonal approach. Furthermore, the presence of specific protons on the ethyl and phenyl groups lends itself to quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Analytical Techniques: A Comparative Overview

A multi-faceted analytical approach is essential for a comprehensive understanding of a compound's purity profile. Here, we compare three powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method is the logical first choice.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid) is employed to ensure adequate separation of the main component from potential impurities.

    • Gradient Program:

      • 0-5 min: 60% Acetonitrile

      • 5-20 min: Linear gradient to 95% Acetonitrile

      • 20-25 min: Hold at 95% Acetonitrile

      • 25.1-30 min: Return to 60% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm (based on the UV absorbance of the aromatic ketone chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of approximately 1 mg/mL.

Causality of Choices: The C18 column is selected for its hydrophobic stationary phase, which will effectively retain the nonpolar pentyloxy and heptanoate chains. The gradient elution is necessary to separate potential impurities that may have significantly different polarities, from more polar starting materials to less polar by-products. The addition of formic acid helps to protonate any acidic or basic functional groups, leading to sharper peaks. The detection wavelength of 275 nm is chosen to maximize the signal for the aromatic ketone moiety.

Gas Chromatography (GC): An Orthogonal Approach for Volatile and Semi-Volatile Analytes

Gas chromatography offers a valuable alternative to HPLC, particularly for assessing volatile and semi-volatile impurities that may not be well-resolved by liquid chromatography.[1] Given the ester and alkyl chain components of the target molecule, GC analysis is a feasible and informative secondary technique.

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C (split mode, 50:1 split ratio)

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 2 minutes

    • Ramp: 15°C/min to 300°C

    • Hold: 10 minutes at 300°C

  • Detector Temperature: 320°C (FID)

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.

Causality of Choices: A DB-5ms column is a good general-purpose column for separating compounds based on their boiling points and polarity. The temperature program is designed to first elute any volatile impurities at a lower temperature, followed by a ramp to elute the main compound and any higher-boiling impurities. The high inlet and detector temperatures are necessary to ensure complete volatilization of the analyte and prevent condensation. The FID is chosen for its high sensitivity to hydrocarbons.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself.[2][3] It relies on the direct proportionality between the integrated signal area and the number of protons giving rise to that signal.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required for this analysis.

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: A certified reference standard with a known purity and a simple, well-resolved proton signal that does not overlap with the analyte signals. Maleic acid or 1,3,5-trimethoxybenzene are suitable choices.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of CDCl₃ (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For the analyte, the triplet signal of the ethyl ester's methyl group (around 1.2 ppm) or the triplet of the pentyloxy group's terminal methyl (around 0.9 ppm) are good candidates.

Causality of Choices: CDCl₃ is a common and effective solvent for many organic molecules. The choice of internal standard is critical; it must be stable, non-volatile, and have signals that are in a clear region of the spectrum. A long relaxation delay is the most critical parameter in qNMR to ensure that all protons have fully returned to their equilibrium state before the next pulse, which is essential for accurate integration.[2]

Data Presentation: A Comparative Summary

The performance of each analytical method can be summarized and compared using key validation parameters. The following table presents illustrative data for the analysis of a single batch of this compound.

Parameter HPLC-UV GC-FID ¹H-qNMR
Purity Assay (%) 99.599.699.7
Precision (RSD, n=6) 0.2%0.3%0.1%
Limit of Quantification (LOQ) 0.05%0.02%Not Applicable
Analysis Time per Sample ~30 min~25 min~15 min
Key Advantages Excellent for non-volatile impurities, well-established.High resolution for volatile/semi-volatile impurities.Primary method, no need for specific analyte standard.
Key Limitations May not detect highly volatile impurities.Requires thermal stability of the analyte.Lower sensitivity for trace impurities.

Cross-Validation: Ensuring Methodological Concordance

Cross-validation is the formal process of demonstrating that different analytical procedures provide equivalent results for the same sample. This is a critical step when employing multiple analytical techniques for quality control.[4]

The Cross-Validation Workflow

The following workflow outlines the process for cross-validating the HPLC, GC, and qNMR methods.

CrossValidationWorkflow cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_qnmr qNMR Analysis hplc_prep Sample Preparation hplc_run HPLC-UV Analysis hplc_prep->hplc_run hplc_data Purity & Impurity Profile hplc_run->hplc_data compare Comparative Data Analysis hplc_data->compare gc_prep Sample Preparation gc_run GC-FID Analysis gc_prep->gc_run gc_data Purity & Volatile Impurities gc_run->gc_data gc_data->compare qnmr_prep Sample & Standard Prep qnmr_run ¹H-qNMR Acquisition qnmr_prep->qnmr_run qnmr_data Absolute Purity qnmr_run->qnmr_data qnmr_data->compare report Cross-Validation Report compare->report

Caption: Cross-validation workflow for HPLC, GC, and qNMR methods.

Experimental Protocol for Cross-Validation
  • Sample Selection: A single, homogeneous batch of this compound should be used for the entire cross-validation study.

  • Independent Analysis: Each of the three analytical methods (HPLC, GC, and qNMR) should be performed by different analysts, if possible, to introduce an element of inter-person variability.

  • Data Comparison:

    • Purity Assay: The purity values obtained from all three methods should be statistically compared. The results should fall within a pre-defined acceptance criterion (e.g., ± 0.5%).

    • Impurity Profiling: The impurity profiles from HPLC and GC should be compared. Any impurity detected in one method should be investigated in the other. If an impurity is only detected by one technique, a scientific justification should be provided (e.g., non-volatile impurity in HPLC, volatile impurity in GC).

  • Forced Degradation Studies: To ensure the stability-indicating nature of the chromatographic methods, the sample should be subjected to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).[5][6] The degraded samples should then be analyzed by both HPLC and GC to demonstrate that the methods can separate the degradation products from the main peak.

Conclusion: A Triad of Trustworthiness

The cross-validation of orthogonal analytical methods provides the highest level of confidence in the quality of a pharmaceutical compound. For this compound, the complementary nature of HPLC, GC, and qNMR creates a self-validating system. HPLC provides a robust assessment of non-volatile impurities, GC offers a window into the volatile and semi-volatile profile, and qNMR delivers an absolute purity value that anchors the entire analytical package. By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish a comprehensive and reliable analytical control strategy, ensuring the integrity of their scientific endeavors.

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An In-Depth Technical Guide to the Evaluation of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of an appropriate intermediate is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a drug manufacturing process. This guide provides a comprehensive evaluation of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate, a promising linear intermediate, particularly in the context of prostaglandin analogue synthesis. Its performance will be objectively compared with the well-established Corey lactone diol, a cyclic intermediate that represents a cornerstone in traditional prostaglandin synthesis. This analysis is supported by detailed, plausible experimental protocols, comparative data, and a discussion of the strategic implications of choosing between these distinct synthetic routes.

Introduction: The Strategic Choice of an Intermediate

The synthesis of complex active pharmaceutical ingredients (APIs), such as prostaglandin analogues used in the treatment of glaucoma, necessitates a multi-step approach where the judicious choice of key intermediates is paramount. An ideal intermediate should be readily accessible through a high-yielding and scalable synthesis, possess functionalities that allow for straightforward elaboration to the final target, and be stable for storage and handling.

This guide focuses on this compound, an aryl ketone that can serve as a versatile precursor to the lower side chain of certain prostaglandin analogues. We will explore its synthesis, characterization, and a direct comparison with the widely used Corey lactone diol, offering insights into the advantages and disadvantages of a linear versus a convergent synthetic strategy.

Synthesis and Characterization of this compound

The most direct and industrially scalable method for the synthesis of aryl ketones such as this compound is the Friedel-Crafts acylation.[1][2][3][4][5] This electrophilic aromatic substitution reaction involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.

2.1. Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from pimelic acid and pentyloxybenzene.

Synthesis_Workflow pimelic_acid Pimelic Acid ethyl_pimeloyl_chloride Ethyl 7-chloro-7-oxoheptanoate pimelic_acid->ethyl_pimeloyl_chloride 1. Thionyl Chloride, Ethanol target_molecule This compound ethyl_pimeloyl_chloride->target_molecule 2. AlCl3, DCM pentyloxybenzene Pentyloxybenzene pentyloxybenzene->target_molecule

Caption: Proposed synthetic workflow for this compound.

2.2. Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 7-chloro-7-oxoheptanoate (Pimelic acid monoethyl ester chloride)

  • Principle: Pimelic acid is first mono-esterified with ethanol and then converted to the corresponding acyl chloride using thionyl chloride.

  • Procedure:

    • To a stirred solution of pimelic acid (1.0 eq) in anhydrous ethanol (3.0 eq) at 0 °C, add thionyl chloride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Remove the solvent under reduced pressure. The residue is then dissolved in anhydrous dichloromethane (DCM).

    • To this solution, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

    • Stir the mixture at room temperature for 2 hours.

    • The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude Ethyl 7-chloro-7-oxoheptanoate, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation for the Synthesis of this compound

  • Principle: The synthesized acyl chloride is reacted with pentyloxybenzene in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst to yield the target aryl ketone.[1][2][3]

  • Procedure:

    • To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM at 0 °C, add a solution of Ethyl 7-chloro-7-oxoheptanoate (1.0 eq) in anhydrous DCM dropwise.

    • After stirring for 15 minutes, add pentyloxybenzene (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

    • The reaction is quenched by the slow addition of ice-cold water.

    • The organic layer is separated, washed with 1M HCl, saturated NaHCO₃ solution, and brine.

    • The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

2.3. Expected Physicochemical and Spectroscopic Data

PropertyExpected Value
Molecular Formula C₂₀H₃₀O₄[6]
Molecular Weight 334.45 g/mol [6]
Appearance Pale yellow oil or low melting solid
Solubility Soluble in common organic solvents (DCM, Ethyl Acetate, THF)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~7.9 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.1 (q, 2H, OCH₂CH₃), ~4.0 (t, 2H, ArOCH₂), ~2.9 (t, 2H, COCH₂), ~2.3 (t, 2H, CH₂CO₂Et), ~1.8-1.3 (m, 12H, alkyl-H), ~0.9 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ~199.0 (C=O, ketone), ~173.5 (C=O, ester), ~163.0 (C-OAr), ~130.5 (Ar-C), ~129.0 (Ar-C), ~114.0 (Ar-C), ~68.5 (ArOCH₂), ~60.5 (OCH₂CH₃), ~38.5, ~34.0, ~29.0, ~28.5, ~28.0, ~24.5, ~22.5, ~14.0 (alkyl-C)
Comparative Analysis: this compound vs. Corey Lactone Diol

The traditional and widely adopted route to many prostaglandins, including Latanoprost, relies on the use of the chiral Corey lactone diol as a key intermediate.[7][8] This convergent approach allows for the early introduction of stereocenters and provides a rigid framework for the subsequent attachment of the side chains.

3.1. Overview of the Corey Lactone Diol Synthetic Approach

The synthesis of Corey lactone diol is a multi-step process, often starting from dicyclopentadiene.[9] The key steps involve a series of transformations to construct the bicyclic lactone core with the desired stereochemistry.

Corey_Lactone_Workflow dcpd Dicyclopentadiene cyclopentadiene Cyclopentadiene dcpd->cyclopentadiene Depolymerization nortricyclanone Nortricyclanone Derivative cyclopentadiene->nortricyclanone Diels-Alder, etc. bicyclic_lactone Bicyclic Lactone nortricyclanone->bicyclic_lactone Baeyer-Villiger Oxidation corey_lactone Corey Lactone Diol bicyclic_lactone->corey_lactone Hydroxylation, Resolution

Caption: Simplified workflow for the synthesis of Corey lactone diol.

3.2. Performance Comparison

FeatureThis compoundCorey Lactone Diol
Synthetic Strategy Linear SynthesisConvergent Synthesis
Starting Materials Pimelic acid, pentyloxybenzene (readily available)Dicyclopentadiene (readily available)
Number of Steps Fewer steps for the intermediate itself (~2-3)Multiple steps (~5-7) to the key intermediate
Stereocontrol Introduced later in the synthesisIntroduced early and established in the core structure
Scalability High (Friedel-Crafts is a well-established industrial process)Moderate to high, but can be complex
Flexibility for Analogs High (easy to vary the aromatic component)Moderate (core structure is fixed)
Overall Yield Potentially higher for the intermediate synthesisCan be lower due to the number of steps
Purification Standard chromatographic methodsCan be challenging due to multiple stereoisomers

3.3. Discussion: Strategic Implications for Drug Development

The choice between a linear intermediate like this compound and a convergent intermediate like Corey lactone diol has significant strategic implications for a drug development program.

  • Early Stage Development & Analogue Synthesis: The linear approach using the aryl ketone intermediate offers greater flexibility. By simply changing the substituted benzene derivative in the Friedel-Crafts acylation, a wide variety of analogues with different aromatic moieties can be rapidly synthesized. This is highly advantageous during the lead optimization phase where structure-activity relationships (SAR) are being explored.

  • Process Development & Scalability: The Friedel-Crafts acylation is a robust and well-understood reaction that is generally amenable to large-scale production. The fewer steps involved in the synthesis of the linear intermediate can translate to lower manufacturing costs and reduced waste generation.

  • Stereochemical Control: The primary advantage of the Corey lactone approach is the early and efficient establishment of the required stereocenters on the cyclopentane ring.[7][8] In a linear synthesis starting with an achiral intermediate like this compound, the introduction of chirality must be addressed in subsequent steps, for example, through asymmetric reduction of the ketone or resolution of a later-stage intermediate. This can add complexity and potentially lower the overall yield of the desired enantiomer.

Application in the Synthesis of Latanoprost: A Comparative Workflow

Latanoprost is a prostaglandin F₂α analogue widely used to treat glaucoma. Its synthesis can be approached using either the linear aryl ketone intermediate or the cyclic Corey lactone diol.

4.1. Latanoprost Synthesis via the Aryl Ketone Intermediate

Latanoprost_Aryl_Ketone_Route aryl_ketone This compound cyclopentanone_deriv Substituted Cyclopentanone aryl_ketone->cyclopentanone_deriv Cyclization/Elaboration prostaglandin_core Prostaglandin Core Structure cyclopentanone_deriv->prostaglandin_core Side Chain Introduction latanoprost Latanoprost prostaglandin_core->latanoprost Final Modifications

Caption: Conceptual workflow for Latanoprost synthesis using the aryl ketone intermediate.

4.2. Latanoprost Synthesis via the Corey Lactone Diol Intermediate

Latanoprost_Corey_Lactone_Route corey_lactone Corey Lactone Diol prostaglandin_core Prostaglandin Core Structure corey_lactone->prostaglandin_core HWE Reaction wittig_reagent Wittig Reagent (α-chain) latanoprost Latanoprost wittig_reagent->latanoprost horner_wadsworth_emmons HWE Reagent (ω-chain) horner_wadsworth_emmons->prostaglandin_core prostaglandin_core->latanoprost Wittig Reaction & Reduction

Caption: Simplified workflow for Latanoprost synthesis using the Corey lactone diol intermediate.[10][11][12]

Conclusion

The evaluation of this compound as a pharmaceutical intermediate reveals it to be a highly viable and strategic alternative to the traditional Corey lactone diol in the synthesis of certain prostaglandin analogues. Its straightforward synthesis via a scalable Friedel-Crafts acylation and the flexibility it offers for the preparation of diverse analogues make it an attractive option, particularly in the early phases of drug discovery and development.

While the Corey lactone route provides a robust and well-established method for controlling stereochemistry from an early stage, the linear approach with the aryl ketone intermediate presents compelling advantages in terms of synthetic efficiency and adaptability. The ultimate choice of intermediate will depend on the specific goals of the synthesis, balancing the need for rapid analogue generation against the challenges of late-stage stereocontrol. For research and development professionals, a thorough understanding of both approaches is essential for making informed decisions that will shape the trajectory of a successful drug development program.

References

  • Aggarwal, V. K., et al. (2015). Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate. Organic Letters, 17(3), 504-7. [Link]

  • Shanghai Maosheng Kaihui Tech Co Ltd. (2019). Synthetic method of (-)-Corey lactone diol. Eureka | Patsnap. [Link]

  • Hayashi, Y., et al. (2023). Organocatalyst-mediated, pot-economical total synthesis of latanoprost. Chemical Science, 14(32), 8645-8651. [Link]

  • Tanase, C. I., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link]

  • Yin, Y., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 15(1), 2539. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Oestreich, M., & Becheanu, A. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 14, 283-288. [Link]

  • Ishihara, K. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Molecules, 27(18), 5969. [Link]

  • Tanase, C. I., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PubMed. [Link]

  • ResearchGate. (2021). Corey's synthetic route of the Corey lactone. Retrieved from [Link]

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A Senior Application Scientist's Guide to Purity Confirmation: An In-Depth Analysis of Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate via Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of reliable research. This guide provides an in-depth, expert-led examination of purity verification for the novel compound, Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate . We will focus on the foundational technique of elemental analysis, elucidating the causality behind its procedural steps and data interpretation. Furthermore, this guide presents a comparative analysis, objectively positioning elemental analysis against alternative and complementary techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Through detailed protocols, data interpretation scenarios, and logical workflow diagrams, this document serves as a practical resource for researchers aiming to establish a robust and self-validating system for compound characterization.

The Subject Compound: this compound

Before any analytical assessment, a thorough understanding of the target molecule is paramount. This informs the expected analytical results and provides the theoretical benchmark against which all experimental data will be measured.

Chemical Structure:

Chemical Structure of this compound

Molecular Formula: C₂₀H₃₀O₄

Molecular Weight: 334.45 g/mol

The theoretical elemental composition is the bedrock of this analysis. It is calculated from the molecular formula and serves as the primary reference point for purity assessment.

Table 1: Theoretical Elemental Composition

Element Symbol Atomic Mass ( g/mol ) Count Total Mass ( g/mol ) Percentage (%)
Carbon C 12.011 20 240.22 71.81%
Hydrogen H 1.008 30 30.24 9.04%

| Oxygen | O | 15.999 | 4 | 63.996 | 19.15% |

The Principle of Elemental Analysis: A Foundational Truth

Elemental Analysis (EA), often referred to as CHN analysis, is a destructive technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample. Modern analyzers can also be configured to determine oxygen and sulfur. The principle is elegantly straightforward: a sample is combusted in a pure oxygen environment, converting the elements into simple, stable gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by a detector, typically using thermal conductivity.

The trustworthiness of EA lies in its fundamental nature. It directly measures the elemental makeup of the entire sample bulk. Unlike chromatographic techniques that might miss impurities co-eluting with the main peak, EA provides a holistic assessment of elemental ratios. A significant deviation from the theoretical values is an unambiguous indicator of impurity. According to established analytical standards, a match within ±0.4% of the theoretical value is considered strong evidence of high purity.

Experimental Protocol: A Self-Validating Workflow

The validity of any analytical result is inextricably linked to the rigor of the experimental protocol. The following procedure is designed as a self-validating system, incorporating critical calibration and control steps.

Instrumentation & Calibration
  • Instrument: A modern CHNS/O Elemental Analyzer (e.g., from manufacturers like PerkinElmer, Thermo Fisher Scientific, or Elementar).

  • Carrier Gas: High-purity helium.

  • Combustion Gas: High-purity oxygen.

  • Calibration Standard: A certified, high-purity, and stable organic compound with a precisely known elemental composition, such as Acetanilide (C₈H₉NO). The causality here is crucial: calibrating the instrument's detector response with a known standard ensures that the measurements for the unknown sample are accurate and traceable.

Sample Preparation: The Critical First Step
  • Drying: Dry the sample of this compound under a high vacuum for at least 12 hours. This step is non-negotiable.

  • Homogenization: Gently grind the sample into a fine powder using an agate mortar and pestle to ensure any localized impurities are evenly distributed.

  • Weighing: Accurately weigh approximately 1-3 mg of the dried sample into a tin capsule using a microbalance. The exact mass is recorded for the instrument's software to calculate the final percentages.

Analysis Workflow

The following diagram illustrates the logical flow of the experimental procedure.

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation P1 Dry Sample (High Vacuum) P2 Homogenize (Mortar & Pestle) P1->P2 P3 Weigh 1-3 mg (Microbalance) P2->P3 A2 Load Sample into Autosampler P3->A2 A1 Calibrate Instrument (e.g., Acetanilide) A1->A2 A3 Combustion & Reduction (>900°C) A2->A3 A4 Gas Separation (GC Column) A3->A4 A5 Detection (TCD) & Quantification A4->A5 D1 Calculate Experimental %C, %H, %O A5->D1 D2 Compare with Theoretical Values D1->D2 D3 Purity Assessment (Acceptance: ±0.4%) D2->D3

Fig. 1: Experimental workflow for elemental analysis.
Data Interpretation: A Case Study Approach

The final step is to compare the experimental results with the theoretical values from Table 1.

Table 2: Hypothetical EA Data for Two Samples

Sample ID Theoretical %C Experimental %C Deviation Theoretical %H Experimental %H Deviation Purity Conclusion
Sample A 71.81% 71.95% +0.14% 9.04% 9.11% +0.07% High Purity (Within ±0.4% tolerance)

| Sample B | 71.81% | 70.55% | -1.26% | 9.04% | 9.89% | +0.85% | Impure (Outside tolerance) |

  • Analysis of Sample A: The experimental values are well within the accepted ±0.4% deviation, providing strong evidence that the sample has the correct elemental composition and is of high purity.

  • Analysis of Sample B: The significant deviation indicates the presence of impurities. The lower carbon and higher hydrogen content could suggest contamination with a solvent that has a higher H:C ratio than the target molecule, such as residual heptane or ethanol from the synthesis.

Comparative Analysis: An Orthogonal Approach

While powerful, elemental analysis provides one specific type of information. A truly comprehensive purity assessment relies on orthogonal methods—techniques that measure different physical or chemical properties. This multi-faceted approach ensures that a wider range of potential impurities can be detected.

Table 3: Comparison of Purity Assessment Techniques

Technique Principle Information Obtained Key Strengths Key Limitations
Elemental Analysis (EA) Combustion & gas detection Bulk elemental composition (%C, H, N, S, O) Confirms molecular formula; sensitive to a wide range of impurities (solvents, salts). Does not detect isomeric impurities; not inherently separative.
HPLC / UPLC Differential partitioning between mobile & stationary phases Separation and quantification of mixture components Gold standard for purity (% area); excellent for non-volatile impurities. Requires chromophore for UV detection; co-elution of impurities is possible.
¹H / ¹³C NMR Nuclear spin in a magnetic field Detailed molecular structure; quantification (qNMR) Unambiguous structure confirmation; qNMR provides high-accuracy purity against a standard. Lower sensitivity than other methods; complex spectra can be difficult to interpret.
GC-MS Gas phase separation followed by mass detection Separation of volatile components & molecular weight determination Excellent for volatile impurities (e.g., residual solvents); provides mass of impurities. Not suitable for non-volatile or thermally labile compounds.

| Melting Point | Temperature of solid-to-liquid phase transition | Physical property indicating purity | Fast, inexpensive, and simple. | A sharp melting point is necessary but not sufficient proof of purity; insensitive to small amounts of impurity. |

An Integrated Strategy for Purity Confirmation

A robust quality control workflow does not end with a single analysis. It integrates multiple data points to build a complete and trustworthy profile of the synthesized compound.

Purity_Strategy cluster_synthesis Synthesis & Isolation cluster_analysis Comprehensive Analysis (Orthogonal Methods) cluster_decision Final Assessment S1 Chemical Synthesis of Target Compound S2 Purification (e.g., Column Chromatography) S1->S2 A1 Structure Confirmation (¹H/¹³C NMR, MS) S2->A1 A2 Purity by Separation (HPLC or GC, >99%?) A1->A2 A3 Elemental Composition (EA, within ±0.4%?) A2->A3 D1 Data Convergence Check A3->D1 D2 Generate Certificate of Analysis (CoA) D1->D2 D3 Release for Use D2->D3

Fig. 2: Integrated strategy for compound purity confirmation.

References

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). [Link]

  • Flaschka, H.A., Barnard Jr., A.J., Sturrock, P.E. Quantitative Analytical Chemistry. Barnes & Noble (1969). [Link]

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